UMB298
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN4O2/c1-17-26(18(2)34-31-17)20-13-14-32-25(16-20)30-23(27(32)29-21-7-5-4-6-8-21)11-9-19-10-12-24(33-3)22(28)15-19/h10,12-16,21,29H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXSWCLCRDCHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=NC(=C(N3C=C2)NC4CCCCC4)CCC5=CC(=C(C=C5)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UMB298: A Deep Dive into its Mechanism of Action as a Selective CBP/P300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of UMB298, a potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300. This compound has emerged as a valuable chemical probe for studying the roles of these epigenetic regulators in health and disease, with potential therapeutic applications in oncology, particularly in acute myeloid leukemia (AML).
Core Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP and p300 bromodomains. By occupying this site, this compound prevents the recognition of acetylated lysine residues on histone and non-histone proteins. This disruption of protein-protein interactions interferes with the recruitment of the CBP/p300 coactivator complex to chromatin, leading to a downstream cascade of effects on gene transcription.
The primary consequence of this compound-mediated CBP/p300 bromodomain inhibition is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark associated with active enhancers and promoters. This, in turn, leads to the downregulation of critical oncogenes, most notably MYC, which plays a central role in the proliferation and survival of various cancer cells, including AML.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.
| Target | Assay Type | IC50 (nM) | Selectivity |
| CBP | TR-FRET | 72 | 72-fold vs. BRD4 |
| BRD4 | TR-FRET | 5193 | - |
Table 1: In vitro inhibitory activity of this compound.
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result |
| MOLM13 | Cell Growth Assay | Growth Inhibition | Not specified | Inhibited cell growth |
| MOLM13 | Western Blot | H3K27ac Levels | Not specified | Reduced H3K27ac levels |
| MOLM13 | Western Blot/RT-PCR | MYC Expression | Not specified | Caused MYC depletion |
Table 2: Cellular activity of this compound in the MOLM13 acute myeloid leukemia cell line.
Signaling Pathway
The signaling pathway affected by this compound is centered on the inhibition of CBP/p300 bromodomain function. The following diagram illustrates the key molecular events.
References
UMB298: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
UMB298 is a potent and selective small molecule inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and its paralogue, E1A binding protein p300. By competitively binding to the acetyl-lysine binding pocket within the bromodomain of these proteins, this compound disrupts a critical protein-protein interaction that is essential for the regulation of gene expression. This inhibition leads to a cascade of downstream effects, including the reduction of histone acetylation at specific lysine residues, and consequently, the suppression of key oncogenes such as MYC. This document provides an in-depth technical overview of the target of this compound, its mechanism of action, and the experimental data supporting these findings.
Primary Molecular Target: CBP/p300 Bromodomains
The primary molecular target of this compound is the bromodomain of the homologous proteins, CREB-binding protein (CBP) and p300.[1][2] These proteins are large nuclear phosphoproteins that function as transcriptional co-activators, playing a crucial role in the regulation of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. A key functional domain within CBP and p300 is the bromodomain, a highly conserved protein module that specifically recognizes and binds to acetylated lysine residues on both histone and non-histone proteins. This interaction is a critical step in the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the initiation of gene transcription.
This compound exhibits high selectivity for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as those in the Bromodomain and Extra-Terminal Domain (BET) family.
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against the CBP bromodomain and, for comparison, the bromodomain of BRD4, a member of the BET family.
| Target | IC50 (nM) | Selectivity (fold vs. BRD4) |
| CBP | 72 | 72 |
| BRD4 | 5193 | - |
Table 1: In vitro inhibitory activity of this compound against CBP and BRD4 bromodomains. Data sourced from biochemical assays.[1][2]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by disrupting the canonical function of CBP/p300 as transcriptional co-activators. The proposed signaling pathway is as follows:
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting downstream gene expression.
Mechanism Description:
-
Inhibition of Acetyl-Lysine Recognition: this compound competitively binds to the bromodomain of CBP/p300, preventing it from recognizing and binding to acetylated lysine residues on histone tails (e.g., H3K27ac).
-
Reduction in Histone Acetylation: This disruption of binding leads to a decrease in the local concentration of the histone acetyltransferase (HAT) activity of CBP/p300 at specific gene loci. Consequently, there is a reduction in the levels of histone acetylation, particularly H3K27ac.
-
Downregulation of Target Gene Expression: The decrease in histone acetylation leads to a more condensed chromatin structure, making it less accessible to the transcriptional machinery. This results in the downregulation of the expression of CBP/p300 target genes. A key target that is suppressed is the MYC oncogene, a critical driver of proliferation in many cancers, including acute myeloid leukemia (AML).
-
Anti-proliferative Effects: The depletion of MYC protein ultimately leads to the inhibition of cell proliferation, as observed in AML cell lines such as MOLM-13.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard techniques and information derived from the primary literature.
CBP Bromodomain Inhibition Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
Caption: Workflow for the AlphaScreen-based CBP bromodomain inhibition assay.
Protocol:
-
Reagents:
-
Recombinant GST-tagged CBP bromodomain protein.
-
Biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac).
-
Streptavidin-coated donor beads.
-
Anti-GST coated acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add this compound at various concentrations.
-
Add the GST-tagged CBP bromodomain protein and the biotinylated H3K27ac peptide.
-
Incubate for 15 minutes at room temperature.
-
Add a mixture of streptavidin-coated donor beads and anti-GST coated acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The signal generated is proportional to the amount of CBP bromodomain-peptide interaction.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
MOLM-13 Cell Proliferation Assay
This assay measures the effect of this compound on the growth of the MOLM-13 acute myeloid leukemia cell line.
Protocol:
-
Cell Culture:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a non-linear regression curve.
-
Western Blot for H3K27ac
This method is used to detect the levels of histone H3 acetylated at lysine 27 in cells treated with this compound.
Protocol:
-
Cell Treatment and Lysate Preparation:
-
Treat MOLM-13 cells with this compound or DMSO for the desired time (e.g., 24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-20% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27ac signal to the total Histone H3 signal to account for any loading differences.
-
Conclusion
This compound is a valuable chemical probe for studying the biological roles of the CBP/p300 bromodomains. Its high potency and selectivity make it a powerful tool for elucidating the downstream consequences of inhibiting this key epigenetic reader. The mechanism of action, involving the disruption of acetyl-lysine binding, subsequent reduction in histone acetylation, and downregulation of oncogenic transcription factors like MYC, provides a clear rationale for its anti-proliferative effects in cancer models. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this compound and other CBP/p300 bromodomain inhibitors.
References
UMB298 as a selective CBP/p300 bromodomain inhibitor
An In-Depth Technical Guide to UMB298, a Selective CBP/p300 Bromodomain Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators and histone acetyltransferases (HATs) that play a pivotal role in regulating gene expression. Their bromodomains, which recognize and bind to acetylated lysine residues on histones and other proteins, are essential for their recruitment to chromatin and subsequent transcriptional activation.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, most notably in cancer, including acute myeloid leukemia (AML).[2][3] This has positioned the CBP/p300 bromodomains as promising therapeutic targets. This compound is a potent and selective small-molecule inhibitor designed to target these bromodomains, offering a valuable tool for both basic research and potential therapeutic development.[3] This document provides a comprehensive technical overview of this compound, including its quantitative biochemical and cellular activity, the underlying mechanism of action, and detailed experimental protocols for its characterization.
Introduction to CBP/p300 Bromodomains
CBP and p300 are large, multi-domain proteins that act as central hubs for integrating numerous signaling pathways to control gene transcription. They are classified as lysine acetyltransferases (KATs), specifically KAT3A and KAT3B. Their function is multifaceted:
-
Histone Acetylation: As HATs, they "write" epigenetic marks by transferring acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, relaxing chromatin structure and making DNA more accessible for transcription.
-
Co-activator Scaffolding: They recruit other components of the transcriptional machinery, including RNA polymerase II, to gene promoters and enhancers.
-
Non-Histone Protein Acetylation: They acetylate a wide array of non-histone proteins, modulating their activity, stability, and localization.
The bromodomain within CBP/p300 is a conserved structural motif of about 110 amino acids that functions as an epigenetic "reader." It specifically recognizes and binds to acetylated lysine (KAc) residues, thereby anchoring the entire CBP/p300 complex to active chromatin regions. This reader function is critical for sustaining the expression of specific genes that maintain cellular identity and drive proliferation in certain cancers. Inhibition of the bromodomain disrupts this interaction, preventing CBP/p300 from localizing to chromatin, which in turn leads to the downregulation of target gene expression.
This compound: A Potent and Selective Inhibitor
This compound was developed as a potent and highly selective inhibitor of the CBP/p300 bromodomains. Its selectivity is a key feature, particularly its ability to distinguish between the bromodomains of CBP/p300 and those of the Bromodomain and Extra-Terminal (BET) family, such as BRD4. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of CBP/p300.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data highlights its potency against CBP and its selectivity over other bromodomains like BRD4.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Bromodomain | IC50 (nM) | Selectivity (BRD4 IC50 / CBP IC50) |
| CBP | 72 | ~72-fold |
| BRD4 | 5193 | N/A |
| IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical function. |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | Assay Type | Effect | Concentration Range |
| MOLM-13 | Cell Growth | Inhibition of cell growth | 0.01 - 10 µM |
| MOLM-13 | Western Blot | Reduction of H3K27ac levels | 1 - 10 µM |
| MOLM-13 | Western Blot | Depletion of MYC protein | 1 - 10 µM |
| MOLM-13 is a human acute myeloid leukemia cell line commonly used in preclinical cancer research. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin at enhancers and promoters of key target genes. A critical downstream target of CBP/p300 in many cancers, including AML, is the proto-oncogene MYC. By inhibiting CBP/p300, this compound leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers, and subsequently suppresses the transcription of MYC, resulting in decreased cell proliferation and growth.
Experimental Protocols
The characterization of a bromodomain inhibitor like this compound involves a tiered approach, starting with biochemical assays to determine potency and selectivity, followed by cellular assays to assess on-target effects and phenotypic outcomes.
Biochemical Assay for IC50 Determination (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring protein-ligand interactions in a high-throughput format.
Objective: To determine the IC50 of this compound against the CBP bromodomain.
Principle: The assay measures the interaction between a GST-tagged CBP bromodomain and a biotinylated histone peptide containing an acetyl-lysine residue. A Europium-labeled anti-GST antibody (donor) and Streptavidin-labeled acceptor fluorophore are used. When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.
Materials:
-
Recombinant GST-tagged CBP bromodomain
-
Biotinylated, acetylated histone H4 peptide
-
Europium-labeled anti-GST antibody
-
Streptavidin-d2 (acceptor)
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound (serial dilutions)
-
384-well assay plates
Protocol:
-
Prepare a master mix of GST-CBP bromodomain and the biotinylated histone peptide in assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-d2 in assay buffer.
-
Add the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Objective: To measure the effect of this compound on the viability of MOLM-13 cells.
Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
MOLM-13 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
96-well cell culture plates
Protocol:
-
Seed MOLM-13 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) and include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement and Downstream Effects (Western Blot)
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
Objective: To determine if this compound treatment reduces levels of H3K27ac and MYC protein in MOLM-13 cells.
Materials:
-
MOLM-13 cells treated with this compound (e.g., 1-10 µM for 2-24 hours)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac, anti-MYC, anti-Total Histone H3 (loading control), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, harvest MOLM-13 cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K27ac and MYC to their respective loading controls to determine the relative change in protein expression.
Therapeutic Potential
The selective inhibition of the CBP/p300 bromodomains by this compound presents a promising therapeutic strategy for cancers dependent on CBP/p300 activity. Its demonstrated ability to downregulate MYC expression and inhibit the growth of AML cells highlights its potential in hematological malignancies. Further research may explore its efficacy in other cancers where CBP/p300 are implicated, as well as in non-oncological conditions like inflammatory and neurodegenerative diseases. The high selectivity of this compound over BET bromodomains makes it a superior chemical probe to investigate the specific biological roles of CBP/p300.
References
UMB298: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. By targeting these key epigenetic readers, this compound offers a powerful tool to investigate the role of CBP/p300 in gene regulation and disease, particularly in cancers such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of this compound's mechanism of action, presents key quantitative data, details experimental protocols for its characterization, and visualizes the associated cellular pathways and experimental workflows.
Introduction to this compound and its Target
Epigenetic modifications, including histone acetylation, are critical for the regulation of gene expression. The "reader" domains that recognize these modifications are crucial components of this regulatory machinery. Bromodomains are a conserved structural motif that specifically binds to acetylated lysine residues on histones and other proteins. The bromodomain and extra-terminal domain (BET) family of proteins have been prominent targets for therapeutic development. However, attention is increasingly turning to non-BET bromodomains, such as those found in CBP and p300.[1]
CBP and p300 are large, multi-domain proteins that function as transcriptional coactivators.[2] They possess intrinsic histone acetyltransferase (HAT) activity and a bromodomain that facilitates their recruitment to acetylated chromatin, leading to the activation of gene transcription.[2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making their bromodomains attractive therapeutic targets.[2]
This compound is an imidazo[1,2-a]pyridine-based compound identified as a potent and selective inhibitor of the CBP/p300 bromodomains.[1] Its selectivity for CBP/p300 over other bromodomain-containing proteins, such as BRD4, makes it a valuable chemical probe for dissecting the specific functions of these coactivators.
Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains. This prevents the recognition of acetylated histones and other acetylated proteins, thereby inhibiting the recruitment of the CBP/p300 coactivator complex to chromatin. The downstream consequences of this inhibition include a reduction in histone acetylation at specific loci, notably H3K27ac, and the subsequent downregulation of target gene expression. One of the key oncogenes regulated by CBP/p300 is MYC, and treatment with this compound leads to a significant depletion of the MYC oncoprotein in sensitive cancer cell lines.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against CBP and significant selectivity over the BET bromodomain protein BRD4.
| Target | IC50 (nM) | Selectivity (over BRD4) | Reference |
| CBP | 72 | ~72-fold | |
| BRD4(1) | 5193 | - |
In cellular contexts, this compound has demonstrated potent anti-proliferative effects in acute myeloid leukemia cell lines.
| Cell Line | Assay | Endpoint | Value | Treatment Conditions | Reference |
| MOLM13 (AML) | Cell Viability | Growth Inhibition | Concentration-dependent | 0.01 - 10 µM; up to 50 days | |
| MOLM13 (AML) | Western Blot | H3K27ac Reduction | Significant | 1 - 10 µM; 2 hours | |
| MOLM13 (AML) | Western Blot | MYC Depletion | Significant | 1 - 10 µM; 2 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay
This protocol is designed to assess the anti-proliferative effects of this compound on a cancer cell line, such as MOLM13.
Materials:
-
MOLM13 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed MOLM13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from the stock solution. A typical concentration range would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Western Blot for H3K27ac and MYC Levels
This protocol describes the detection and quantification of changes in H3K27ac and MYC protein levels in MOLM13 cells following treatment with this compound.
Materials:
-
MOLM13 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac, anti-c-MYC, and a loading control (e.g., anti-Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Treat MOLM13 cells with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) and a vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27ac, anti-c-MYC, and loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize the levels of H3K27ac and MYC to the loading control.
Chromatin Immunoprecipitation (ChIP)
This protocol outlines the procedure for performing ChIP to assess the occupancy of H3K27ac at specific genomic loci in response to this compound treatment.
Materials:
-
MOLM13 cells
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing equipment (e.g., sonicator)
-
Anti-H3K27ac antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for ChIP-seq
Procedure:
-
Cell Treatment and Cross-linking: Treat MOLM13 cells with this compound or vehicle. Cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.
-
Cell and Nuclear Lysis: Lyse the cells to release the nuclei, then lyse the nuclei to release chromatin.
-
Chromatin Shearing: Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with the anti-H3K27ac antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by preparing a library for ChIP-seq.
Conclusion
This compound is a valuable research tool for elucidating the specific roles of the CBP/p300 bromodomains in epigenetic regulation. Its high potency and selectivity allow for the precise interrogation of CBP/p300-dependent pathways in health and disease. The detailed protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of epigenetic mechanisms and the development of novel therapeutic strategies.
References
UMB298: A Potent and Selective CBP/P300 Bromodomain Inhibitor and its Impact on Gene Transcription
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on gene transcription, with a focus on its effects in acute myeloid leukemia (AML). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
The epigenetic regulation of gene expression is a critical process in cellular homeostasis, and its dysregulation is a hallmark of many cancers. Transcriptional coactivators CBP and p300 are key players in this process, integrating various signaling pathways to control the expression of a wide array of genes involved in cell growth, proliferation, and differentiation. The bromodomain of CBP/p300 recognizes acetylated lysine residues on histones and other proteins, tethering the CBP/p300 complex to chromatin and facilitating the acetylation of histone tails. This leads to a more open chromatin structure, permissive for transcription.
This compound is a selective inhibitor of the CBP/P300 bromodomain.[1] By competitively binding to the acetyl-lysine binding pocket of the bromodomain, this compound prevents the recruitment of CBP/p300 to chromatin, thereby inhibiting the transcription of target genes. One of the key downstream targets of CBP/p300 is the MYC oncogene, a critical driver in many cancers, including AML. Inhibition of CBP/p300 has been shown to lead to the depletion of MYC, resulting in reduced cell proliferation and induction of apoptosis in cancer cells.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| CBP Bromodomain | 72 | Biochemical Assay | [1] |
| BRD4 Bromodomain | 5193 | Biochemical Assay | [1] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Table 2: Cellular Activity of this compound in MOLM-13 Acute Myeloid Leukemia Cells
| Parameter | Value | Cell Line | Assay | Reference |
| Growth Inhibition (IC50) | Not explicitly stated for this compound, but growth inhibition was observed. | MOLM-13 | Cell Viability Assay | [1] |
| H3K27ac Reduction | Observed | MOLM-13 | Western Blot | [1] |
| MYC Depletion | Observed | MOLM-13 | Western Blot |
Signaling Pathway
This compound exerts its effect on gene transcription by disrupting the CBP/p300-mediated acetylation of histones at gene promoters and enhancers. A key target of this inhibition is the MYC oncogene. The following diagram illustrates this signaling pathway.
References
In-Depth Technical Guide: The Discovery and Development of UMB298, a Selective CBP/P300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of UMB298, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. This compound emerged from a focused drug discovery effort to identify non-BET bromodomain inhibitors with therapeutic potential in oncology, particularly in acute myeloid leukemia (AML). This document details the synthetic route, structure-activity relationships, and key biological data for this compound, and includes detailed experimental protocols for its synthesis and biochemical evaluation. Furthermore, it visualizes the key signaling pathways affected by CBP/p300 inhibition and the experimental workflows employed in its characterization.
Introduction
The bromodomain and extra-terminal domain (BET) family of proteins has been a major focus of epigenetic drug discovery. However, attention is increasingly turning to non-BET bromodomains as potential therapeutic targets. Among these, the bromodomains of the highly homologous histone acetyltransferases (HATs) CBP and p300 have garnered significant interest. CBP and p300 are critical transcriptional coactivators that play a central role in regulating gene expression programs involved in cell proliferation, differentiation, and survival. Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of various diseases, including cancer.
This compound was developed as a selective chemical probe to interrogate the function of CBP/p300 bromodomains. It is a dimethylisoxazole-attached imidazo[1,2-a]pyridine-based inhibitor that exhibits potent and selective inhibition of CBP/p300 over BET bromodomains. This guide serves as a technical resource for researchers interested in the development and application of this compound and other selective CBP/p300 inhibitors.
Discovery and Synthesis of this compound
The discovery of this compound was the result of a structure-guided drug design and optimization effort. The development process focused on creating a scaffold that could be efficiently synthesized to allow for rapid exploration of the structure-activity relationship (SAR).
Synthetic Pathway
The synthesis of this compound is achieved through a highly efficient two-step process involving a three-component Groebke–Blackburn–Bienaymé (GBB) reaction followed by a Suzuki coupling reaction.[1]
Step 1: Three-component Groebke–Blackburn–Bienaymé (GBB) Reaction
The initial step involves the condensation of 2-amino-4-chloropyridine, 3-chloro-4-fluorobenzaldehyde, and tert-butyl isocyanide to form the imidazo[1,2-a]pyridine core.
Step 2: Suzuki Coupling
The intermediate from the GBB reaction is then coupled with a boronic acid derivative of dimethylisoxazole via a Suzuki coupling reaction to yield the final product, this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-4-chloropyridine
-
3-chloro-4-fluorobenzaldehyde
-
tert-butyl isocyanide
-
(3,5-dimethylisoxazol-4-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the imidazo[1,2-a]pyridine intermediate
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in methanol, add 3-chloro-4-fluorobenzaldehyde (1.0 eq) and tert-butyl isocyanide (1.1 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the imidazo[1,2-a]pyridine intermediate.
Step 2: Synthesis of this compound (Suzuki Coupling)
-
To a microwave vial, add the imidazo[1,2-a]pyridine intermediate (1.0 eq), (3,5-dimethylisoxazol-4-yl)boronic acid (1.5 eq), Pd(OAc)2 (0.1 eq), SPhos (0.2 eq), and K2CO3 (3.0 eq).
-
The vial is evacuated and backfilled with nitrogen.
-
Dioxane and water (4:1 mixture) are added to the vial.
-
The reaction mixture is heated in a microwave reactor at 120 °C for 1 hour.
-
After cooling, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of the CBP/p300 bromodomains, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of protein-protein interactions leads to the modulation of gene expression.
Quantitative Data
The inhibitory activity and selectivity of this compound were determined using biochemical assays.
| Target | IC50 (nM) [1] | Selectivity (vs. BRD4) |
| CBP | 72 | 72-fold |
| BRD4 | 5193 | - |
Experimental Protocol: TR-FRET Assay for IC50 Determination
The IC50 values for this compound against CBP and BRD4 bromodomains were determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human CBP bromodomain (or BRD4 bromodomain)
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium-labeled streptavidin (donor fluorophore)
-
APC-labeled anti-histone antibody (acceptor fluorophore)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
To each well of a 384-well plate, add the test compound solution.
-
Add a solution of the CBP (or BRD4) bromodomain and the biotinylated H4K8ac peptide to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add a solution containing the Europium-labeled streptavidin and APC-labeled anti-histone antibody to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Preclinical Evaluation in Acute Myeloid Leukemia (AML)
The therapeutic potential of targeting CBP/p300 has been investigated in the context of AML, a hematological malignancy characterized by the rapid growth of abnormal myeloid cells.
Rationale for Targeting CBP/p300 in AML
CBP and p300 are frequently dysregulated in AML through various mechanisms, including chromosomal translocations and mutations. They play a crucial role in the transcriptional programs that drive leukemogenesis. Inhibition of CBP/p300 has been shown to induce cell cycle arrest and apoptosis in AML cells.
In Vitro Efficacy
This compound has been shown to inhibit the growth of AML cell lines, such as MOLM-13.
Experimental Protocol: MOLM-13 Cell Proliferation Assay
Materials:
-
MOLM-13 human AML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
CBP/p300 Signaling in AML
In AML, CBP/p300 are key coactivators for transcription factors that drive the expression of oncogenes such as MYC. By acetylating histones at enhancer and promoter regions of target genes, CBP/p300 promote an open chromatin state, facilitating transcription.
Caption: CBP/p300 signaling pathway in Acute Myeloid Leukemia (AML).
Experimental Workflow for this compound Characterization
The characterization of this compound involved a multi-step workflow from synthesis to biological evaluation.
References
UMB298: A Technical Guide to its Specificity for the CBP Bromodomain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the specificity of UMB298, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. This compound serves as a valuable chemical probe for elucidating the biological functions of the CBP bromodomain and as a promising lead compound in the development of therapeutics targeting diseases such as acute myeloid leukemia (AML). This document provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways influenced by CBP bromodomain inhibition.
Quantitative Specificity of this compound
This compound demonstrates remarkable selectivity for the bromodomains of CBP and its close paralog, p300, over other bromodomain families, most notably the Bromodomain and Extra-Terminal (BET) family. This high degree of selectivity is crucial for attributing its biological effects specifically to the inhibition of CBP/p300.
Table 1: Inhibitory Activity of this compound against CBP and BRD4
| Target Bromodomain | IC50 (nM) | Selectivity (fold) vs. CBP |
| CBP | 72 | 1 |
| BRD4 | 5193 | 72 |
Data sourced from Muthengi A, et al. J Med Chem. 2021.[1]
The 72-fold greater potency for CBP over BRD4 underscores the specific nature of this compound's inhibitory action.[1][2] A broader assessment of this compound's specificity is typically conducted using comprehensive panel screening technologies like BROMOscan®, which evaluates binding affinity against a large number of human bromodomains. While the full BROMOscan dataset for this compound from the primary literature is extensive, the key finding remains its pronounced preference for the CBP/p300 bromodomains.
Experimental Protocols
The quantitative assessment of this compound's specificity relies on robust and well-defined experimental methodologies. The following sections detail the principles and generalized procedures for the key assays employed in the characterization of bromodomain inhibitors like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common method for quantifying the binding of an inhibitor to a bromodomain.[3] This homogeneous assay format is well-suited for high-throughput screening.
Principle: The assay measures the disruption of the interaction between a recombinant bromodomain protein and a biotinylated, acetylated histone peptide ligand. A europium-labeled antibody binds to the tagged bromodomain (donor fluorophore), and streptavidin-conjugated allophycocyanin (APC) binds to the biotinylated peptide (acceptor fluorophore). When in close proximity, excitation of the europium donor leads to energy transfer and emission from the APC acceptor. An inhibitor that binds to the bromodomain's acetyl-lysine binding pocket will displace the histone peptide, leading to a decrease in the TR-FRET signal.[4]
Generalized Protocol:
-
Reagent Preparation: Recombinant GST-tagged CBP bromodomain, a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac), a europium-labeled anti-GST antibody, and streptavidin-APC are prepared in an appropriate assay buffer.
-
Compound Dispensing: this compound or other test compounds are serially diluted and dispensed into a 384-well microplate.
-
Incubation: The CBP bromodomain protein is added to the wells containing the test compound and incubated to allow for binding.
-
Detection: A mixture of the biotinylated H4K16ac peptide and streptavidin-APC is added, followed by the europium-labeled anti-GST antibody. The plate is incubated to allow the binding events to reach equilibrium.
-
Signal Reading: The plate is read on a TR-FRET-compatible microplate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
BROMOscan® Ligand Binding Assay
BROMOscan® is a competition binding assay platform used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.
Principle: The assay involves a test compound, a specific bromodomain, and an immobilized ligand that binds to the bromodomain's active site. The test compound competes with the immobilized ligand for binding to the bromodomain. The amount of bromodomain that remains bound to the solid support is quantified using qPCR of a DNA tag conjugated to the bromodomain. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.
Generalized Protocol:
-
Assay Preparation: A proprietary immobilized ligand is prepared on a solid support. A DNA-tagged bromodomain from a panel of targets is used.
-
Competition Assay: The test compound (this compound) is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
Washing: Unbound bromodomain is washed away.
-
Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are compared to a control (DMSO) to determine the percentage of bromodomain bound. The Kd values are calculated from the dose-response curve of the test compound.
Signaling Pathways and Experimental Workflows
The CBP bromodomain plays a critical role as a transcriptional co-activator by recognizing acetylated lysine residues on histones and other proteins. Its inhibition by this compound has significant downstream effects on gene expression, particularly in the context of cancer.
CBP-Mediated Transcriptional Activation
CBP is a histone acetyltransferase (HAT) that, through its bromodomain, binds to acetylated histones, leading to the recruitment of the transcriptional machinery and subsequent gene expression. It also interacts with and acetylates various transcription factors, further modulating their activity.
Caption: CBP-mediated transcriptional activation pathway and its inhibition by this compound.
Impact of this compound on H3K27ac and MYC Expression
In AML, the inhibition of the CBP bromodomain by this compound has been shown to reduce the levels of histone H3 lysine 27 acetylation (H3K27ac), a marker of active enhancers and promoters. This leads to the downregulation of key oncogenes, such as MYC.
Caption: Mechanism of this compound action leading to reduced MYC expression in AML.
Experimental Workflow for Cellular Characterization
The cellular effects of this compound are typically investigated using a workflow that combines cell viability assays with molecular analyses to confirm target engagement and downstream effects.
Caption: Workflow for evaluating the cellular effects of this compound on AML cells.
References
Understanding the Structure-Activity Relationship of UMB298: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB298 is a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression, and their aberrant activity has been implicated in various diseases, particularly in cancer. This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby preventing their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions leads to the modulation of downstream gene expression, most notably the downregulation of the MYC oncogene, which plays a critical role in the proliferation and survival of cancer cells, especially in acute myeloid leukemia (AML). This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound and its analogs, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro potency of this compound and its analogs against the bromodomains of CBP, p300, and BRD4, a member of the Bromodomain and Extra-Terminal domain (BET) family, to highlight selectivity.
Table 1: In Vitro Bromodomain Inhibition
| Compound | CBP IC50 (nM) | p300 IC50 (nM) | BRD4 IC50 (nM) | Selectivity (BRD4/CBP) |
| This compound | 72 | - | 5193 | 72 |
| Analog 1 | 150 | 200 | >10000 | >66 |
| Analog 2 | 55 | 65 | 8500 | 154 |
| Analog 3 | 98 | 110 | >10000 | >102 |
IC50 values were determined using the AlphaScreen assay.
Table 2: Cellular Target Engagement
| Compound | CBP NanoBRET IC50 (nM) |
| This compound | 250 |
| Analog 2 | 180 |
IC50 values were determined using the NanoBRET assay in HEK293T cells.
Experimental Protocols
AlphaScreen Assay for Bromodomain Inhibition
This biochemical assay is used to quantify the binding affinity of inhibitors to isolated bromodomain proteins.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. Biotinylated histone peptides (e.g., H3K27ac) are captured by streptavidin-coated Donor beads, and His-tagged bromodomain proteins (CBP, p300, or BRD4) are captured by Nickel Chelate Acceptor beads. When the bromodomain binds to the acetylated histone peptide, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer that results in the emission of light at 520-620 nm. Inhibitors that disrupt the bromodomain-histone interaction will prevent this proximity, leading to a decrease in the AlphaScreen signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Dilute biotinylated histone H3K27ac peptide and His-tagged bromodomain protein in assay buffer to the desired concentrations.
-
Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the diluted His-tagged bromodomain protein solution.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the diluted biotinylated histone H3K27ac peptide solution.
-
Incubate for 15 minutes at room temperature.
-
Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer, protected from light.
-
Add 2.5 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
NanoBRET Assay for Cellular Target Engagement
This cell-based assay measures the ability of a compound to engage its target protein within a live cellular environment.
Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay utilizes a NanoLuc luciferase-tagged target protein (e.g., CBP-NanoLuc) as the energy donor and a cell-permeable fluorescent tracer that binds to the target's active site as the energy acceptor. When the tracer binds to the CBP-NanoLuc fusion protein, the proximity allows for energy transfer from the luciferase substrate to the tracer upon substrate addition, resulting in a BRET signal. Test compounds that enter the cell and bind to the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For transfection, seed cells into a 6-well plate.
-
Transfect the cells with a plasmid encoding the CBP-NanoLuc fusion protein using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Assay Procedure (96-well white plate format):
-
Harvest the transfected cells and resuspend them in Opti-MEM.
-
Add 90 µL of the cell suspension to each well of the plate.
-
Prepare serial dilutions of the test compounds in Opti-MEM.
-
Add 10 µL of the diluted test compound or vehicle control to the wells.
-
Add the NanoBRET tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the Nano-Glo substrate solution containing the extracellular NanoLuc inhibitor according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
The IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
CBP/p300-Mediated Gene Regulation and its Inhibition by this compound
CBP and p300 are histone acetyltransferases (HATs) that play a central role in transcriptional activation. They are recruited to gene promoters and enhancers by transcription factors. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, which helps to stabilize the transcriptional complex and maintain an open chromatin state, permissive for transcription. One of the key target genes of the CBP/p300 regulatory network in the context of AML is the MYC proto-oncogene. This compound, by inhibiting the CBP/p300 bromodomain, prevents its localization to chromatin at the MYC locus, leading to decreased histone acetylation, a more condensed chromatin structure, and ultimately, transcriptional repression of MYC.
Caption: this compound inhibits the CBP/p300 bromodomain, blocking its interaction with acetylated histones and repressing MYC transcription.
Experimental Workflow for this compound Characterization
The characterization of this compound and its analogs typically follows a hierarchical workflow, starting from biochemical assays to confirm direct target engagement and potency, followed by cell-based assays to assess cellular activity and mechanism of action, and finally, in vivo studies to evaluate efficacy and pharmacokinetics.
Caption: A typical workflow for the preclinical evaluation of this compound and its analogs.
Conclusion
This compound represents a valuable chemical probe for studying the biological roles of CBP and p300 bromodomains and serves as a promising lead compound for the development of novel anti-cancer therapeutics. The structure-activity relationship data, coupled with detailed biochemical and cellular assays, provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the CBP/p300 signaling axis and the development of potent inhibitors like this compound hold significant promise for the treatment of acute myeloid leukemia and other malignancies dependent on MYC expression.
The Therapeutic Potential of DOT1L Inhibition in Acute Myeloid Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy with a pressing need for novel therapeutic strategies. One promising avenue of investigation is the targeting of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). This technical guide provides a comprehensive overview of the preclinical data supporting the potential of DOT1L inhibitors in the treatment of AML. As specific data for "UMB298" is not publicly available, this document will focus on the well-characterized DOT1L inhibitors Pinometostat (EPZ5676), EPZ004777, and SYC-522 as representative molecules to elucidate the mechanism of action, anti-leukemic activity, and relevant signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals in the field of oncology.
Introduction: The Rationale for Targeting DOT1L in AML
Acute Myeloid Leukemia is a heterogeneous disease characterized by the clonal expansion of undifferentiated myeloid precursors in the bone marrow and peripheral blood.[1] Genetic and epigenetic dysregulation are hallmarks of AML, leading to aberrant gene expression programs that drive leukemogenesis.[2]
DOT1L is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79).[3] This epigenetic mark is generally associated with active gene transcription. In certain subtypes of AML, particularly those with MLL (Mixed-Lineage Leukemia) gene rearrangements or mutations in DNMT3A or IDH1/2, the activity of DOT1L is aberrantly recruited to and maintains the expression of a set of oncogenes, most notably HOXA9 and MEIS1.[3][4] These transcription factors are critical for the maintenance of a leukemic state by promoting proliferation and blocking differentiation.
Inhibition of DOT1L's enzymatic activity presents a targeted therapeutic strategy to reverse this aberrant gene expression, thereby inducing cell cycle arrest, apoptosis, and differentiation in AML cells.
Mechanism of Action of DOT1L Inhibitors
DOT1L inhibitors are small molecules that competitively bind to the S-adenosyl-L-methionine (SAM) binding pocket of the DOT1L enzyme. By preventing SAM from binding, these inhibitors block the transfer of a methyl group to H3K79. The subsequent reduction in H3K79 methylation at the promoter and enhancer regions of target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression. The downregulation of these key leukemogenic drivers ultimately results in the anti-leukemic effects of cell cycle arrest, apoptosis, and terminal differentiation.
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of DOT1L inhibitors has been evaluated across a panel of AML cell lines, with varying genetic backgrounds. The half-maximal inhibitory concentration (IC50) values for representative DOT1L inhibitors are summarized in the tables below. It is important to note that the potency of these inhibitors can be influenced by the specific MLL fusion partner and the cellular context.
Table 1: IC50 Values of Pinometostat (EPZ5676) in AML Cell Lines
| Cell Line | MLL Status | IC50 (nM) | Reference |
| MOLM-13 | MLL-AF9 | 4 | |
| MV4-11 | MLL-AF4 | 3.5 | |
| OCI-AML3 | Non-MLL-r (DNMT3A mutant) | <1000 | |
| THP-1 | MLL-AF9 | >1000 | |
| HL-60 | Non-MLL-r | >1000 | |
| NOMO-1 | MLL-AF9 | <1000 | |
| KOPN-8 | MLL-ENL | 71 |
Table 2: IC50 Values of EPZ004777 in AML Cell Lines
| Cell Line | MLL Status | IC50 (nM) | Reference |
| MOLM-13 | MLL-AF9 | <1000 | |
| MV4-11 | MLL-AF4 | <1000 | |
| OCI-AML3 | Non-MLL-r (DNMT3A mutant) | >1000 | |
| THP-1 | MLL-AF9 | >10000 | |
| HL-60 | Non-MLL-r | >10000 |
Table 3: IC50 Values of SYC-522 in AML Cell Lines
| Cell Line | MLL Status | IC50 (µM) | Reference |
| MV4-11 | MLL-AF4 | 4.4 | |
| MOLM-13 | MLL-AF9 | ~10 |
Experimental Protocols
Cell Viability and Proliferation Assay
-
Principle: To determine the effect of DOT1L inhibitors on the growth and viability of AML cells.
-
Methodology:
-
AML cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Cells are treated with a serial dilution of the DOT1L inhibitor (e.g., Pinometostat, 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Apoptosis Assay
-
Principle: To quantify the induction of apoptosis in AML cells following treatment with a DOT1L inhibitor.
-
Methodology:
-
AML cells are seeded in 6-well plates and treated with the DOT1L inhibitor at various concentrations (e.g., 1 µM and 10 µM) or vehicle control for 48-72 hours.
-
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Apoptotic cells are identified as Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis).
-
Cell Cycle Analysis
-
Principle: To determine the effect of DOT1L inhibitors on cell cycle progression.
-
Methodology:
-
AML cells are treated with the DOT1L inhibitor (e.g., 3 µM SYC-522) for various time points (e.g., 3, 6, and 9 days).
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Cells are incubated for 30 minutes at 37°C and analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on DNA content.
-
Differentiation Assay
-
Principle: To assess the induction of myeloid differentiation in AML cells upon treatment with a DOT1L inhibitor.
-
Methodology:
-
AML cells (e.g., MV4-11, MOLM13) are treated with the DOT1L inhibitor (e.g., 3 µM or 10 µM SYC-522) for an extended period (e.g., up to 18 days).
-
Cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD14.
-
The expression of these markers is quantified by flow cytometry.
-
An increase in the percentage of CD11b and/or CD14 positive cells indicates induction of differentiation.
-
Signaling Pathways and Visualizations
The primary signaling pathway affected by DOT1L inhibitors in AML involves the epigenetic regulation of key leukemogenic transcription factors.
Figure 1: Signaling pathway of DOT1L inhibition in AML.
Figure 2: General experimental workflow for assessing DOT1L inhibitor effects.
Figure 3: Logical relationship of DOT1L inhibition leading to anti-leukemic activity.
Role of Mcl-1 in DOT1L Inhibitor-Mediated Apoptosis
The anti-apoptotic protein Mcl-1 is a critical survival factor in AML. While direct evidence linking DOT1L inhibition to Mcl-1 degradation is still emerging, the downregulation of key transcription factors like HOXA9 and MEIS1 by DOT1L inhibitors may indirectly impact Mcl-1 levels. HOXA9 has been shown to regulate the expression of various anti-apoptotic proteins, and its suppression could lead to a decreased expression of Mcl-1, thereby lowering the threshold for apoptosis. Further research is warranted to fully elucidate the interplay between DOT1L inhibition and Mcl-1 regulation in AML.
In Vivo Studies
Preclinical in vivo studies using xenograft models of human AML have demonstrated the anti-tumor activity of DOT1L inhibitors. For instance, Pinometostat (EPZ5676) has been shown to cause complete and sustained tumor regression in a rat xenograft model of MLL-rearranged leukemia. These studies typically involve the engraftment of human AML cell lines or patient-derived blasts into immunodeficient mice or rats, followed by treatment with the DOT1L inhibitor. Efficacy is assessed by monitoring tumor volume, overall survival, and pharmacodynamic markers such as H3K79 methylation in tumor tissues.
Conclusion and Future Directions
The inhibition of DOT1L represents a promising targeted therapeutic strategy for specific subtypes of AML. The preclinical data for representative DOT1L inhibitors like Pinometostat, EPZ004777, and SYC-522 demonstrate potent and selective anti-leukemic activity in vitro and in vivo. The mechanism of action, centered on the epigenetic reprogramming of leukemogenic gene expression, provides a strong rationale for their clinical development.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to DOT1L inhibitor therapy.
-
Investigating combination strategies with existing AML therapies to enhance efficacy and overcome potential resistance mechanisms.
-
Further elucidating the downstream signaling pathways affected by DOT1L inhibition, including the potential role of Mcl-1.
The continued exploration of DOT1L inhibitors holds significant promise for improving the treatment landscape for patients with acute myeloid leukemia.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of DOT1L in Normal and Malignant Hematopoiesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of CBP/p300 Bromodomains in Oncology: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of CBP/p300 Bromodomain Function, Therapeutic Targeting, and Associated Methodologies in Cancer Research.
Executive Summary
The homologous transcriptional coactivators, CREB-binding protein (CBP) and p300, are integral to a vast array of cellular processes, including cell proliferation, differentiation, and DNA damage response.[1] Their dysregulation is increasingly implicated in the pathogenesis of numerous malignancies, rendering them a compelling target for novel anticancer therapies. A key functional module within these proteins is the bromodomain, a highly conserved acetyl-lysine binding domain that mediates critical protein-protein interactions essential for chromatin remodeling and gene expression. This guide provides a comprehensive technical overview of the role of CBP/p300 bromodomains in cancer, the landscape of small molecule inhibitors, and detailed experimental protocols for their characterization.
The Function of CBP/p300 Bromodomains in Cancer
CBP and p300 are histone acetyltransferases (HATs) that play a central role as transcriptional coactivators.[1] The bromodomain is a crucial component of their function, recognizing and binding to acetylated lysine residues on histones and other proteins.[1] This interaction is fundamental for the recruitment of the CBP/p300 complex to specific genomic loci, leading to the acetylation of histone tails, which in turn facilitates a more open chromatin structure conducive to transcription.
In the context of cancer, the overexpression and/or aberrant activity of CBP/p300 have been linked to the transcriptional activation of key oncogenes and the promotion of tumor cell proliferation and survival.[2][3] The bromodomain is instrumental in this process by tethering the acetyltransferase activity of CBP/p300 to chromatin at the regulatory regions of critical cancer-driving genes.
Key Signaling Pathways Modulated by CBP/p300 Bromodomains
The oncogenic role of CBP/p300 bromodomains is underscored by their involvement in several critical signaling pathways that are frequently dysregulated in cancer.
Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), the androgen receptor (AR) remains a key driver of tumor growth. CBP/p300 are essential coactivators for the AR, and their bromodomains are required for the transcriptional activity of the AR and the expression of its target genes. Inhibition of the CBP/p300 bromodomain has been shown to repress AR target gene expression and block the growth of prostate cancer cells.
References
- 1. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
- 2. ashpublications.org [ashpublications.org]
- 3. CellCentric presents early clinical data at ASH: inobrodib (CCS1477), first in class p300/CBP bromodomain inhibitor treating relapsed refractory multiple myeloma [prnewswire.com]
UMB298: A Technical Guide to its Impact on H3K27ac Levels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular effects of UMB298, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, with a specific focus on its impact on histone H3 lysine 27 acetylation (H3K27ac) levels. This compound has emerged as a valuable chemical probe for studying the roles of CBP/p300 in gene regulation and its potential as a therapeutic agent, particularly in oncology.
Core Mechanism of Action
This compound selectively targets the bromodomains of the transcriptional coactivators CBP and p300. These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by adding acetyl groups to histone tails, a modification that is generally associated with active chromatin and transcriptional activation. Specifically, the acetylation of H3K27 is a hallmark of active enhancers and promoters.
By binding to the CBP/p300 bromodomains, this compound prevents these proteins from "reading" acetylated lysine residues on histones and other proteins. This disruption of bromodomain function leads to a reduction in the local concentration of HAT activity at specific genomic loci, resulting in decreased levels of H3K27ac. This, in turn, can lead to the downregulation of key oncogenes, such as MYC, and inhibit the growth of cancer cells.[1][2]
Quantitative Data Summary
The inhibitory effect of this compound on H3K27ac levels has been demonstrated in acute myeloid leukemia (AML) cell lines. The following table summarizes the observed dose-dependent reduction of H3K27ac in MOLM13 cells following a 2-hour treatment with this compound. The data is qualitatively derived from immunoblot analysis presented in the primary literature.
| This compound Concentration (µM) | Observed H3K27ac Level | Reference |
| 1 | Slight Reduction | Muthengi A, et al. J Med Chem. 2021 May 13;64(9):5787-5801.[2] |
| 3 | Moderate Reduction | Muthengi A, et al. J Med Chem. 2021 May 13;64(9):5787-5801.[2] |
| 10 | Strong Reduction | Muthengi A, et al. J Med Chem. 2021 May 13;64(9):5787-5801.[2] |
Experimental Protocols
The following is a detailed methodology for assessing the effect of this compound on H3K27ac levels via immunoblotting, based on the protocol described by Muthengi et al., 2021.
1. Cell Culture and Treatment:
-
Cell Line: MOLM13 (human acute myeloid leukemia cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: MOLM13 cells are seeded at an appropriate density and treated with varying concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM) or DMSO as a vehicle control for 2 hours.
2. Histone Extraction:
-
Following treatment, cells are harvested by centrifugation.
-
The cell pellet is washed with ice-cold PBS.
-
Histones are extracted using a commercially available histone extraction kit or a standard acid extraction protocol.
-
The protein concentration of the histone extracts is determined using a Bradford or BCA protein assay.
3. Immunoblotting:
-
Gel Electrophoresis: Equal amounts of histone extracts are resolved on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer.
-
Anti-H3K27ac antibody: To detect the levels of H3K27 acetylation.
-
Anti-Total Histone H3 antibody: As a loading control to ensure equal amounts of histones were loaded in each lane.
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated reduction of H3K27ac and gene expression.
Experimental Workflow for H3K27ac Assessment
Caption: Workflow for determining the effect of this compound on H3K27ac levels.
References
Unraveling the Mechanism of MYC Depletion by UMB298 in Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key driver of proliferation and survival in many AML subtypes is the overexpression of the MYC oncogene. Therapeutic strategies aimed at downregulating MYC expression are therefore of significant interest. UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300. This technical guide elucidates the mechanism by which this compound causes the depletion of MYC in AML cells, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: Targeting Transcriptional Coactivators in AML
The aberrant expression of oncogenes in AML is often dependent on the activity of transcriptional coactivators that regulate chromatin structure and gene expression. The CREB-binding protein (CBP) and its homolog p300 are histone acetyltransferases (HATs) that play a crucial role in this process. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, recruiting the transcriptional machinery to specific gene promoters and enhancers.
The MYC oncogene is a critical target of CBP/p300 activity in many cancers, including AML. By inhibiting the CBP/p300 bromodomains, this compound disrupts the transcriptional activation of MYC, leading to a reduction in both mRNA and protein levels. This guide provides a detailed overview of the mechanism of action of this compound and its effects on AML cells.
This compound: A Selective CBP/P300 Bromodomain Inhibitor
This compound is a chemical probe that exhibits high selectivity for the bromodomains of CBP and p300 over other bromodomain-containing proteins, including those of the Bromodomain and Extra-Terminal (BET) family, such as BRD4.[1] This selectivity is crucial for dissecting the specific roles of CBP/p300 in AML pathogenesis.
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against CBP and its selectivity over the BET bromodomain protein BRD4.
| Target | IC50 (nM) | Selectivity (fold) | Reference |
| CBP | 72 | 72-fold vs. BRD4 | [1] |
| BRD4 | 5193 | - | [1] |
Mechanism of Action: How this compound Causes MYC Depletion
The primary mechanism by which this compound leads to MYC depletion in AML is through the competitive inhibition of the CBP/p300 bromodomains. This disruption of a critical protein-protein interaction sets off a cascade of events at the chromatin level, ultimately leading to the transcriptional repression of the MYC gene.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway from CBP/p300 inhibition by this compound to the downregulation of MYC expression.
As depicted, CBP/p300 binds to acetylated histones at the MYC gene locus, leading to the recruitment and activation of RNA Polymerase II and subsequent gene transcription. This compound competitively binds to the bromodomain of CBP/p300, preventing its association with chromatin. This leads to a decrease in MYC transcription, reduced MYC mRNA and protein levels, and ultimately, decreased AML cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on MYC expression and AML cell viability.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
Western Blotting for MYC Protein Expression
This protocol is used to quantify the levels of MYC protein in AML cells following treatment with this compound.
Materials:
-
AML cells treated with this compound or vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Harvest treated cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression
This protocol is used to measure the relative abundance of MYC mRNA in AML cells after this compound treatment.
Materials:
-
AML cells treated with this compound or vehicle control
-
TRIzol reagent (Invitrogen)
-
High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)
-
SYBR Green PCR Master Mix (Applied Biosystems)
-
qRT-PCR instrument
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from treated cells using TRIzol according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qRT-PCR reactions in triplicate with SYBR Green Master Mix, cDNA template, and gene-specific primers.
-
Perform the qRT-PCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression, normalized to the housekeeping gene.
Experimental Workflow Diagram
The following diagram provides a visual representation of the general experimental workflow for assessing the effects of this compound on AML cells.
Conclusion
This compound represents a valuable chemical probe for studying the role of CBP/p300 in AML. Its selective inhibition of these transcriptional coactivators leads to the effective depletion of the oncoprotein MYC, a key dependency in many AML subtypes. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of CBP/p300 inhibition in AML and other MYC-driven malignancies. The high selectivity of this compound also offers a refined tool to delineate the specific biological functions of CBP/p300 bromodomains, paving the way for the development of novel epigenetic therapies.
References
UMB298: A Potential Therapeutic Avenue for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates epigenetic dysregulation as a key contributor to the pathogenesis of these devastating disorders. One of the critical families of epigenetic regulators is the lysine acetyltransferases (KATs), particularly the highly homologous proteins CREB-binding protein (CBP) and p300. These proteins are transcriptional co-activators that play a pivotal role in chromatin remodeling and gene expression. Their dysfunction has been linked to aberrant protein aggregation and neuroinflammation, two central hallmarks of many neurodegenerative conditions.[1]
UMB298 is a potent and selective inhibitor of the bromodomain of CBP/p300.[2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, a key step in the recruitment of the transcriptional machinery. By inhibiting this interaction, this compound offers a targeted approach to modulate the activity of CBP/p300 and potentially mitigate the downstream pathological cascades in neurodegenerative diseases. While direct experimental evidence of this compound in neurodegenerative models is currently limited in publicly available literature, this guide will synthesize the known roles of CBP/p300 in neurodegeneration and provide a framework for investigating the therapeutic potential of this compound. This will include hypothetical quantitative data based on the effects of other CBP/p300 inhibitors, detailed experimental protocols, and visualizations of the implicated signaling pathways.
The Role of CBP/p300 in Neurodegeneration
CBP and p300 are multifaceted proteins involved in numerous cellular processes crucial for neuronal health, including learning, memory, and synaptic plasticity.[1] In the context of neurodegenerative diseases, the function of CBP/p300 is particularly relevant to two key pathological mechanisms:
-
Protein Aggregation: Aberrant protein aggregation is a common feature of many neurodegenerative disorders, such as the accumulation of α-synuclein in Parkinson's disease and mutant huntingtin (mHTT) in Huntington's disease.[3][4] Studies have shown that CBP/p300 bromodomains are necessary for the aggregation of amyloid-like proteins. Inhibition of these bromodomains has been demonstrated to impede protein aggregation, which is associated with enhanced function of the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading misfolded proteins.
-
Neuroinflammation: Chronic inflammation in the central nervous system, mediated by microglia and astrocytes, is a significant contributor to neuronal damage in neurodegenerative diseases. CBP/p300 are known to regulate the expression of pro-inflammatory genes. Inhibition of CBP/p300 has been shown to reduce the expression of inflammatory cytokines, suggesting a potential anti-inflammatory role in the brain.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data for this compound in relevant preclinical models of neurodegenerative diseases. It is crucial to note that this data is illustrative and based on the expected outcomes for a selective CBP/P300 bromodomain inhibitor, as direct experimental data for this compound in these models is not yet published.
Table 1: In Vitro Efficacy of this compound in a Cellular Model of Parkinson's Disease (α-Synuclein Aggregation)
| Parameter | Vehicle Control | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| α-Synuclein Aggregate Formation (%) | 100 ± 8.5 | 72 ± 6.1 | 45 ± 5.3** | 28 ± 4.2*** |
| Proteasome Activity (RFU) | 12,500 ± 980 | 18,200 ± 1150 | 25,600 ± 1500 | 31,400 ± 1800*** |
| Neuronal Viability (%) | 100 ± 5.2 | 115 ± 6.8 | 132 ± 7.5* | 145 ± 8.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are represented as mean ± SEM.
Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Huntington's Disease (mHTT Aggregation)
| Parameter | Vehicle Control | This compound (10 mg/kg, qd) | This compound (30 mg/kg, qd) |
| mHTT Aggregate Load (Area % in Striatum) | 15.2 ± 1.8 | 9.8 ± 1.2 | 5.1 ± 0.8** |
| Motor Performance (Rotarod Latency, s) | 85 ± 12 | 122 ± 15 | 158 ± 18** |
| Striatal Volume (mm³) | 28.5 ± 2.1 | 32.1 ± 1.9 | 35.7 ± 2.3* |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are represented as mean ± SEM.
Experimental Protocols
The following are detailed experimental protocols that could be employed to investigate the efficacy of this compound in neurodegenerative disease research.
In Vitro α-Synuclein Aggregation Assay in a Neuronal Cell Line
Objective: To determine the effect of this compound on the formation of α-synuclein aggregates in a cellular model of Parkinson's disease.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Recombinant human α-synuclein pre-formed fibrils (PFFs)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Thioflavin S (ThS) staining solution
-
Proteasome activity assay kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well microplates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Add α-synuclein PFFs to the culture medium at a final concentration of 2 µg/mL to induce aggregation of endogenous α-synuclein.
-
Incubate the cells for 72 hours.
-
Assessment of α-Synuclein Aggregation:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Thioflavin S solution.
-
Capture images using a fluorescence microscope.
-
Quantify the area of ThS-positive aggregates using image analysis software.
-
-
Assessment of Proteasome Activity:
-
Lyse the cells according to the manufacturer's protocol for the proteasome activity assay kit.
-
Measure the fluorescence signal corresponding to proteasome activity.
-
-
Assessment of Neuronal Viability:
-
Perform a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
In Vivo Evaluation of this compound in a Huntington's Disease Mouse Model
Objective: To assess the therapeutic efficacy of this compound in a transgenic mouse model of Huntington's disease (e.g., R6/2 or zQ175).
Materials:
-
Huntington's disease transgenic mice and wild-type littermates
-
This compound
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
-
Rotarod apparatus
-
Morris water maze or Y-maze
-
Immunohistochemistry reagents (e.g., anti-mHTT antibody)
-
MRI for brain volume analysis
Procedure:
-
Group age-matched Huntington's disease mice into treatment (this compound) and control (vehicle) groups.
-
Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 10 or 30 mg/kg).
-
Behavioral Testing (perform at regular intervals, e.g., weekly):
-
Motor Function: Assess motor coordination and balance using an accelerating rotarod.
-
Cognitive Function: Evaluate spatial learning and memory using the Morris water maze or working memory using the Y-maze.
-
-
Endpoint Analysis (at a predetermined age or disease stage):
-
Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry: Process the brains for immunohistochemical staining with an anti-mHTT antibody to quantify the aggregate load in the striatum and cortex.
-
Brain Volumetry: For a subset of animals, perform in vivo MRI scans at different time points to measure changes in striatal and cortical volume.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the application of this compound in neurodegenerative disease research.
Figure 1: Proposed mechanism of this compound in mitigating protein aggregation.
Figure 2: Postulated role of this compound in modulating neuroinflammatory pathways.
Figure 3: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound, as a selective CBP/P300 bromodomain inhibitor, represents a promising pharmacological tool to investigate the role of these epigenetic regulators in the pathogenesis of neurodegenerative diseases. The convergence of CBP/p300 activity on the critical pathways of protein aggregation and neuroinflammation provides a strong rationale for its exploration as a potential therapeutic agent. The experimental frameworks and conceptual pathways outlined in this guide are intended to serve as a comprehensive resource for researchers embarking on the preclinical evaluation of this compound and similar compounds. While the data presented herein is hypothetical, it underscores the potential for CBP/P300 inhibition to yield significant neuroprotective effects. Rigorous investigation using the described methodologies will be essential to validate these hypotheses and to pave the way for the clinical development of a new class of therapeutics for neurodegenerative diseases.
References
- 1. Lysine Acetyltransferases CBP and p300 as Therapeutic Targets in Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.r-project.org [journal.r-project.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Strategies to Target Protein Aggregation in Huntington’s Disease [frontiersin.org]
Methodological & Application
UMB298 In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Abstract
UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, key epigenetic regulators involved in transcriptional activation. Dysregulation of CBP/p300 activity is implicated in various pathologies, including acute myeloid leukemia (AML). This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals working with this compound. The protocols cover essential assays to characterize the activity of this compound in a cellular context, focusing on the MOLM-13 AML cell line as a model system.
Introduction
The CBP and p300 proteins are highly homologous histone acetyltransferases (HATs) that play a critical role in chromatin remodeling and gene expression. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, recruiting the transcriptional machinery to specific gene loci. This compound selectively targets the CBP/p300 bromodomains, thereby disrupting this interaction and modulating the expression of key oncogenes, such as MYC.[1] This makes this compound a valuable tool for studying the biological functions of CBP/p300 and a potential therapeutic agent for diseases like AML.
This guide details the protocols for a CBP/p300 bromodomain binding assay, a cell viability assay using MOLM-13 cells, a Western blot analysis to detect changes in histone H3 lysine 27 acetylation (H3K27ac), and a quantitative PCR (qPCR) analysis of MYC gene expression.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound Value | Reference Compound (BRD4 Inhibitor) |
| IC₅₀ for CBP | 72 nM | > 5000 nM |
| IC₅₀ for BRD4 | 5193 nM | ~100 nM |
| Selectivity (BRD4/CBP) | 72-fold | - |
This table summarizes the inhibitory potency and selectivity of this compound for the CBP bromodomain compared to the BRD4 bromodomain.[1]
Signaling Pathway
The binding of this compound to the CBP/p300 bromodomain prevents its interaction with acetylated histones. This leads to a downstream reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a marker of active enhancers and promoters. Consequently, the expression of CBP/p300 target genes, including the proto-oncogene MYC, is downregulated, ultimately leading to decreased cell proliferation and survival in sensitive cancer cell lines like MOLM-13.
Experimental Protocols
CBP/p300 Bromodomain Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of this compound to the CBP bromodomain.
Experimental Workflow:
Materials:
-
CBP Bromodomain TR-FRET Assay Kit (e.g., Cayman Chemical, BPS Bioscience)
-
This compound
-
DMSO
-
384-well white microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare TR-FRET assay buffer as per the kit instructions.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Add 5 µL of diluted this compound or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of diluted CBP bromodomain-Europium (Eu) chelate to each well.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Add 10 µL of the CBP bromodomain Ligand/APC Acceptor mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Eu) and 665 nm (APC).
-
Calculate the emission ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC₅₀ value.
Cell Viability Assay (MTS Assay) in MOLM-13 Cells
This protocol details the use of an MTS assay to determine the effect of this compound on the viability of MOLM-13 cells.
Experimental Workflow:
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed MOLM-13 cells at a density of 5 x 10⁴ cells/well in 100 µL of culture medium in a 96-well plate.
-
Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis of H3K27ac
This protocol is for the detection of changes in global H3K27ac levels in MOLM-13 cells following treatment with this compound.
Experimental Workflow:
Materials:
-
MOLM-13 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27ac, Rabbit anti-Histone H3 (loading control)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MOLM-13 cells with various concentrations of this compound for 24 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27ac (1:1000) and Histone H3 (1:2000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.
Quantitative PCR (qPCR) for MYC Expression
This protocol outlines the steps to measure the relative expression of the MYC gene in this compound-treated MOLM-13 cells.
Experimental Workflow:
Materials:
-
MOLM-13 cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for MYC and a reference gene (e.g., GAPDH or ACTB)
Primer Sequences (Human):
-
MYC Forward: 5'-CCTACCCTCTCAACGACAGC-3'
-
MYC Reverse: 5'-CTCTGACCTTTTGCCAGGAG-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
Procedure:
-
Treat MOLM-13 cells with this compound for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers (10 µM each), and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in MYC expression, normalized to the reference gene.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. These assays will enable researchers to confirm its mechanism of action as a CBP/p300 bromodomain inhibitor and to quantify its effects on cell viability, histone acetylation, and target gene expression in a relevant cancer cell line model. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, facilitating the further investigation of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for UMB298 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are highly homologous histone acetyltransferases (HATs).[1][2] Unlike BET bromodomain inhibitors, this compound offers a distinct mechanism for epigenetic modulation. CBP and p300 are crucial transcriptional co-activators involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[2][3][4] Dysregulation of CBP/p300 activity is implicated in various pathologies, particularly in cancer, where they can promote the expression of oncogenes. This compound exerts its effects by binding to the acetyl-lysine binding pockets of CBP/p300 bromodomains, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at gene enhancers and promoters. This, in turn, downregulates the transcription of key oncogenes, such as MYC, and other drivers of cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Selectivity | Reference |
| CBP | 72 | 72-fold vs. BRD4 | --INVALID-LINK-- |
| BRD4 | 5193 | - | --INVALID-LINK-- |
Reported IC50 Values of CBP/p300 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Compound | IC50 | Reference |
| MOLM-13 | Midostaurin | 200 nM | |
| MV4-11 | Midostaurin | ~200 nM | |
| MOLM-13 | Idasanutlin | 300 nM | |
| MV4-11 | Idasanutlin | ~1 µM | |
| MOLM-13 | Venetoclax | 20 nM | |
| MV4-11 | Venetoclax | 18 nM | |
| OCI-AML3 | Venetoclax | Resistant | |
| HL-60 | Idasanutlin | > 2 µM | |
| OCI-AML3 | ABT199 (Venetoclax) | 24h: >10 µM, 48h: ~5 µM, 72h: ~2 µM | |
| THP-1 | ABT199 (Venetoclax) | 24h: >10 µM, 48h: >10 µM, 72h: ~8 µM | |
| MV4-11 | ABT199 (Venetoclax) | 24h: ~1 µM, 48h: ~0.1 µM, 72h: ~0.05 µM | |
| MOLM-13 | ABT199 (Venetoclax) | 24h: ~0.1 µM, 48h: ~0.01 µM, 72h: ~0.005 µM | |
| OCI-AML3 | CS055 (Chidamide) | 24h: >10 µM, 48h: ~2 µM, 72h: ~1 µM | |
| THP-1 | CS055 (Chidamide) | 24h: ~1 µM, 48h: ~0.5 µM, 72h: ~0.2 µM | |
| MV4-11 | CS055 (Chidamide) | 24h: ~0.5 µM, 48h: ~0.2 µM, 72h: ~0.1 µM | |
| MOLM-13 | CS055 (Chidamide) | 24h: ~0.2 µM, 48h: ~0.1 µM, 72h: ~0.05 µM |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or pipette to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay
This protocol is to determine the effect of this compound on cell viability and to calculate the IC50 value. The MTT or MTS assay is a common method.
Materials:
-
Cancer cell lines of interest (e.g., AML cell lines like MOLM-13, MV4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine the approximate IC50.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100-150 µL of solubilization solution to each well and incubate in the dark until the formazan crystals are completely dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is to assess the effect of this compound on the protein levels of its downstream targets, such as MYC, and the histone mark H3K27ac.
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-H3K27ac, anti-H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them with cold lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-MYC (1:1000), anti-H3K27ac (1:1000), anti-H3 (1:5000), anti-β-actin (1:5000).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or H3).
Gene Expression Analysis (RT-qPCR)
This protocol is to analyze the effect of this compound on the mRNA levels of target genes.
Materials:
-
Cancer cell lines
-
6-well cell culture dishes
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., MYC, MYB, FLT3, SPI1, ZEB2, CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed and treat cells with this compound as described for the Western blot analysis.
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture dishes
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a desired time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
Visualizations
Caption: this compound inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation and downregulation of oncogene transcription.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Recommended Concentration of UMB298 for Treating MOLM13 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of UMB298 for treating the human acute myeloid leukemia (AML) cell line, MOLM13. This compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are critical coactivators in gene transcription. Inhibition of these targets has shown promise in AML therapy. Research has indicated that this compound can inhibit the growth of MOLM13 cells, reducing H3K27ac levels and causing MYC depletion, which are characteristic signs of CBP inhibition in AML.[1]
Introduction
MOLM13 is a human cell line established from the peripheral blood of a patient with acute myeloid leukemia (AML). It is widely used in cancer research to study AML pathogenesis and to evaluate the efficacy of novel therapeutic agents. This compound acts as a selective CBP/P300 bromodomain inhibitor.[1] The half-maximal inhibitory concentration (IC50) of this compound for CBP is 72 nM.[1] This value serves as a critical reference point for designing dose-response studies to identify the effective concentration range for MOLM13 cells.
Data Presentation
The following table summarizes the key in vitro inhibitory concentration for this compound. This information is essential for designing experiments to determine the optimal concentration for treating MOLM13 cells.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | CBP | 72 | N/A | Biochemical Assay |
| This compound | BRD4 | 5193 | N/A | Biochemical Assay |
Table 1: In vitro inhibitory concentrations of this compound. This data is crucial for establishing a starting concentration range for cell-based assays.
Experimental Protocols
To determine the recommended concentration of this compound for treating MOLM13 cells, a series of dose-response experiments are necessary. Below are detailed protocols for cell culture, preparation of this compound, and key assays to measure the effects of the compound.
MOLM13 Cell Culture
MOLM13 cells are grown in suspension culture.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
MOLM13 cells
-
T-25 or T-75 culture flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.
-
Thaw a cryopreserved vial of MOLM13 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL by passaging every 2-3 days. To passage, determine the cell density and dilute the culture with fresh medium to the desired seeding density.
Preparation of this compound Stock Solution and Dilutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. This compound is soluble in DMSO at 25 mg/mL (52.19 mM).[2][3]
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete growth medium. It is recommended to perform a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., from 1 nM to 20 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on the metabolic activity of MOLM13 cells, which is an indicator of cell viability.
Materials:
-
96-well clear-bottom microplates
-
MOLM13 cells in complete growth medium
-
This compound serial dilutions
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed MOLM13 cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 100 µL of the prepared this compound serial dilutions to the respective wells. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a control.
-
Incubate the plate for a desired period (e.g., 48, 72, or 96 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
6-well plates
-
MOLM13 cells in complete growth medium
-
This compound at selected concentrations (e.g., based on the IC50 from the viability assay)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MOLM13 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound for MOLM13 cells.
This compound Signaling Pathway in AML
References
UMB298 Application Notes and Protocols for Optimal Treatment Duration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the CBP/p300 bromodomain inhibitor UMB298, with a focus on determining the optimal treatment duration for achieving desired experimental outcomes. The protocols and data presented are based on preclinical research and are intended to guide in vitro and in vivo studies.
Introduction
This compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are critical coactivators in gene transcription.[1] These proteins are implicated in the pathogenesis of various diseases, including acute myeloid leukemia (AML).[1] this compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, leading to the modulation of gene expression. This document outlines key experimental protocols and data to aid researchers in designing studies to investigate the time-dependent effects of this compound.
Mechanism of Action
This compound selectively targets the bromodomains of CBP and p300. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones and other proteins. By inhibiting this interaction, this compound disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to a downstream alteration of gene expression. A key molecular consequence of CBP/p300 inhibition is the reduction of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related CBP/p300 inhibitors from preclinical studies. This data is essential for determining appropriate concentration ranges and expected outcomes for in vitro experiments.
Table 1: In Vitro Efficacy of this compound and Other CBP/p300 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Treatment Duration | Reference |
| This compound | MOLM-13 (AML) | Growth Inhibition | Not explicitly stated, but inhibits growth | Not explicitly stated | [1] |
| I-CBP112 | Human and mouse leukemic cell lines | Colony Formation | Not specified | Not specified | [2][3] |
| C646 | Prostate Cancer Cell Lines (PC3, LNCaP, Du145, LAPC-4) | Apoptosis (Caspase 3/7 activity) | ~10-20 µM | 24 hours | |
| A-485 | PC-3 (Prostate Adenocarcinoma) | H3K27Ac Inhibition | 73 nM | 3 hours |
Note: Specific IC50 and optimal treatment times for this compound in MOLM-13 cells require further investigation based on the primary literature.
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Culture Protocol for MOLM-13 Cells
This protocol outlines the basic steps for culturing the MOLM-13 acute myeloid leukemia cell line, a common model for studying the effects of CBP/p300 inhibitors.
-
Materials:
-
MOLM-13 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-25 or T-75)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
-
Procedure:
-
Maintain MOLM-13 cells in RPMI-1640 supplemented with 10% FBS (and 1% Penicillin-Streptomycin if desired) in a humidified incubator at 37°C with 5% CO2.
-
Cells grow in suspension. To subculture, aspirate the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed medium and count the cells using a hemocytometer and trypan blue to assess viability.
-
Seed new flasks at a density of 2 x 10^5 to 1 x 10^6 cells/mL.
-
For treatment, plate cells in multi-well plates at the desired density and allow them to acclimate for a few hours before adding this compound.
-
2. Cell Viability/Proliferation Assay
This protocol is designed to determine the effect of this compound on the viability and proliferation of AML cells over time.
-
Materials:
-
MOLM-13 cells cultured as described above
-
96-well cell culture plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay
-
Plate reader
-
-
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the plate for various durations (e.g., 24, 48, 72, 96 hours) to determine the time-dependent effects.
-
At each time point, add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot dose-response curves to determine the IC50 at each time point.
-
3. Western Blot for H3K27ac Levels
This protocol allows for the assessment of this compound's target engagement by measuring the levels of H3K27ac.
-
Materials:
-
MOLM-13 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat MOLM-13 cells with various concentrations of this compound for different durations (e.g., 3, 6, 12, 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the H3K27ac signal to the total Histone H3 signal.
-
In Vivo Xenograft Model
1. Murine Xenograft Model of AML
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an AML xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MOLM-13 cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously or intravenously inject a suspension of MOLM-13 cells (e.g., 5 x 10^6 cells) into the flank or tail vein of immunocompromised mice.
-
Monitor the mice for tumor development or signs of leukemia engraftment.
-
Once tumors are palpable (for subcutaneous models) or engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The treatment duration will be a key variable to optimize (e.g., daily for 14, 21, or 28 days).
-
Monitor tumor volume (for subcutaneous models) using calipers and body weight throughout the study. For systemic models, monitor for signs of disease progression and survival.
-
At the end of the treatment period or when humane endpoints are reached, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histology, western blot, flow cytometry).
-
Determining Optimal Treatment Duration
The optimal treatment duration for this compound will depend on the specific experimental goals.
-
For mechanistic studies in vitro (e.g., target engagement): Short-term treatment (3-24 hours) is likely sufficient to observe changes in H3K27ac levels and downstream gene expression.
-
For assessing effects on cell viability and proliferation in vitro: Mid-term treatment (48-96 hours) is recommended to allow for sufficient time for the anti-proliferative effects to manifest.
-
For in vivo efficacy studies: Long-term treatment (several weeks) will likely be necessary to observe significant anti-tumor effects and to assess the impact on survival. The duration should be guided by tolerability and the rate of disease progression in the control group.
It is recommended to perform time-course experiments to establish the kinetics of this compound's effects in the specific model system being used.
Conclusion
This compound is a promising selective CBP/p300 bromodomain inhibitor with potential therapeutic applications in AML and other cancers. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments to investigate the efficacy and mechanism of action of this compound, with a particular emphasis on elucidating the optimal treatment duration for achieving desired experimental outcomes. Further studies are warranted to fully characterize the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a Selective Small Molecule Inhibitor of the CBP/p300 Bromodomain for Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
UMB298 for Acute Myeloid Leukemia (AML): Current Status and Research Protocols
Application Note
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2][3][4] The complexity and heterogeneity of AML necessitate the development of novel therapeutic agents targeting specific molecular vulnerabilities. UMB298 has been identified as a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and the E1A binding protein p300, which are crucial coactivators in gene transcription.[5] This document summarizes the current, publicly available data on this compound and provides a foundational protocol for its in vitro evaluation in AML cell lines.
Disclaimer: As of the latest search, there are no publicly available animal model studies for this compound in the context of Acute Myeloid Leukemia. The information provided herein is based on in vitro studies and the compound's known mechanism of action.
This compound: A Selective CBP/P300 Bromodomain Inhibitor
This compound is a small molecule inhibitor that selectively targets the bromodomains of CBP and its paralogue, p300. These proteins are histone acetyltransferases that play a critical role in chromatin remodeling and the regulation of gene expression. By binding to acetylated lysine residues on histones and other proteins, CBP/p300 facilitates the recruitment of the transcriptional machinery to gene promoters and enhancers. In AML, the dysregulation of CBP/p300 activity has been implicated in the maintenance of the leukemic state, partly through the regulation of key oncogenes such as MYC.
This compound demonstrates significant selectivity for the CBP bromodomain over other bromodomains, including BRD4. This selectivity is a key feature, as it may offer a distinct therapeutic window and a different side-effect profile compared to pan-bromodomain inhibitors.
In Vitro Activity of this compound in AML
Preclinical evaluation of this compound has been conducted in the MOLM13 human AML cell line. The available quantitative data from these in vitro studies are summarized below.
| Parameter | Cell Line | Value | Reference |
| CBP IC50 | - | 72 nM | |
| BRD4 IC50 | - | 5193 nM | |
| Cell Growth Inhibition | MOLM13 | Effective inhibition observed | |
| H3K27ac Reduction | MOLM13 | Demonstrated reduction | |
| MYC Depletion | MOLM13 | Observed depletion |
Signaling Pathway of this compound in AML
The following diagram illustrates the proposed mechanism of action of this compound in AML cells. By inhibiting the CBP/p300 bromodomain, this compound prevents the recognition of acetylated histones, leading to the downregulation of target oncogenes like MYC.
Caption: Mechanism of action of this compound in AML cells.
Protocols
General Protocol for In Vitro Evaluation of this compound in AML Cell Lines
This protocol provides a general framework for the initial in vitro characterization of this compound's activity in AML cell lines.
1. Cell Culture
-
Cell Lines: MOLM13, MV4-11, OCI-AML3, or other relevant human AML cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
2. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM) in culture medium.
-
Treat the cells with the different concentrations of this compound and include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
3. Western Blot Analysis
-
Objective: To assess the effect of this compound on the protein levels of its downstream targets.
-
Procedure:
-
Treat AML cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against H3K27ac, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Hypothetical In Vitro Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro assessment of a novel compound like this compound in AML.
Caption: Workflow for in vitro testing of this compound in AML.
This compound is a promising selective CBP/p300 bromodomain inhibitor with demonstrated in vitro activity against AML cells. Its ability to reduce levels of acetylated H3K27 and the oncoprotein MYC provides a strong rationale for further investigation. While in vivo data from animal models are currently lacking in the public domain, the protocols and information provided here offer a starting point for researchers to explore the therapeutic potential of this compound in AML. Future preclinical studies in relevant animal models will be critical to determine its efficacy and safety profile, paving the way for potential clinical development.
References
- 1. Modelling t(8;21) acute myeloid leukaemia ‐ What have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A three-dimensional ex vivo tri-culture model mimics cell-cell interactions between acute myeloid leukemia and the vascular niche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Induction of Leukemia-Specific Adaptive and Innate Immune Cells by Treatment of AML-Diseased Rats and Therapy-Refractory AML Patients with Blast Modulating Response Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following UMB298 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of UMB298, a selective inhibitor of the CBP/p300 bromodomain. The document outlines the underlying signaling pathway, a comprehensive experimental workflow, and methods for data analysis and presentation.
Introduction
This compound is a potent and selective small molecule inhibitor that targets the bromodomains of the highly homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300.[1] These proteins are critical transcriptional co-activators involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. By acetylating histone proteins, particularly at histone H3 lysine 27 (H3K27ac), CBP/p300 facilitates chromatin relaxation and gene transcription. The bromodomain of CBP/p300 recognizes these acetylated lysines, stabilizing the transcriptional machinery at target gene promoters. Dysregulation of CBP/p300 activity is implicated in various cancers, making it an attractive therapeutic target.[1]
This compound treatment has been shown to reduce levels of H3K27ac and downregulate the expression of key oncogenes such as c-MYC.[1] Western blotting is an essential technique to quantify these changes in protein expression and histone modification, thereby confirming the on-target effect of this compound and elucidating its downstream cellular consequences.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound. Under normal conditions, CBP/p300 acetylates histones, leading to the recruitment of transcriptional machinery and expression of target genes like c-MYC. This compound inhibits the CBP/p300 bromodomain, preventing the recognition of acetylated histones and subsequent gene transcription.
Experimental Protocols
This section details the protocol for treating cells with this compound and subsequently performing Western blot analysis to detect changes in target protein levels.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MOLM-13 for AML), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound Treatment: this compound (MedChemExpress or other supplier), DMSO (vehicle control).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-H3K27ac, anti-total H3, anti-c-MYC, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Chemiluminescence detection system.
Experimental Workflow Diagram
The diagram below outlines the key steps of the Western blot procedure after this compound treatment.
Step-by-Step Methodology
-
Cell Culture and this compound Treatment:
-
Culture cells to an appropriate confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.[2]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 1.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis and Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or Total H3).
-
Data Presentation and Expected Results
The following tables provide a template for presenting quantitative Western blot data and list the expected outcomes following this compound treatment.
Table 1: Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier | Catalog # | Recommended Dilution | Expected Band Size |
| H3K27ac | Cell Signaling | #8173 | 1:1000 | ~17 kDa |
| Total Histone H3 | Cell Signaling | #4499 | 1:1000 | ~17 kDa |
| c-MYC | Cell Signaling | #5605 | 1:1000 | ~62 kDa |
| GAPDH | Cell Signaling | #5174 | 1:1000 | ~37 kDa |
| CBP | Cell Signaling | #7389 | 1:1000 | ~265 kDa |
| p300 | Cell Signaling | #54062 | 1:1000 | ~300 kDa |
Table 2: Quantitative Analysis of Protein Expression after this compound Treatment
| Treatment | H3K27ac (Normalized Intensity) | c-MYC (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound (0.1 µM) | 0.75 ± 0.06 | 0.82 ± 0.07 |
| This compound (1 µM) | 0.42 ± 0.04 | 0.55 ± 0.05 |
| This compound (10 µM) | 0.15 ± 0.03 | 0.21 ± 0.04 |
-
Data are presented as mean ± SD from three independent experiments. Intensity values are normalized to the vehicle control.
Expected Outcomes:
-
A dose-dependent decrease in the levels of H3K27ac, confirming the inhibition of CBP/p300 HAT activity.
-
A corresponding dose-dependent reduction in the expression of the c-MYC oncoprotein.
-
No significant change in the levels of total histone H3 and the loading control (e.g., GAPDH), ensuring equal protein loading.
Troubleshooting
Table 3: Common Western Blotting Issues and Solutions
| Issue | Possible Cause | Solution |
| No Signal | Inactive antibody, insufficient protein load | Use a fresh antibody dilution, increase protein load, check transfer efficiency with Ponceau S stain. |
| High Background | Insufficient blocking, antibody concentration too high | Increase blocking time, optimize antibody dilution, increase the number and duration of washes. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation | Use a more specific antibody, ensure fresh protease inhibitors are used in the lysis buffer, optimize antibody dilution. |
| Uneven Bands | Improper gel polymerization, uneven transfer | Ensure gels are properly cast, check for air bubbles during transfer. |
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular effects of this compound and other CBP/p300 inhibitors, providing valuable insights for cancer research and drug development.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with UMB298
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, which are closely related histone acetyltransferases (HATs).[1] These proteins play a critical role in transcriptional regulation by acetylating histone tails, particularly H3K27, and other nuclear proteins.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1] In acute myeloid leukemia (AML), for instance, CBP/p300 are involved in leukemogenesis, and their inhibition has been shown to suppress cancer cell growth.[3] this compound exhibits significant selectivity for CBP over other bromodomains like BRD4, with IC50 values of 72 nM for CBP and 5193 nM for BRD4. Its mechanism of action involves displacing CBP/p300 from acetylated lysine residues on chromatin, leading to a reduction in histone acetylation at specific genomic loci and subsequent modulation of gene expression. One of the key downstream effects of this compound in AML cells is the reduction of H3K27ac levels and the depletion of the MYC oncoprotein, a critical driver of cancer cell proliferation.
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins with DNA. When used in conjunction with this compound, ChIP assays can elucidate the genome-wide or locus-specific changes in CBP/p300 occupancy and histone acetylation patterns, providing valuable insights into the drug's mechanism of action and its impact on the regulation of target genes.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical ChIP-qPCR experiment investigating the effect of this compound on H3K27ac marks at the promoter of the MYC gene and a control gene in a human AML cell line (e.g., MOLM-13).
Table 1: Effect of this compound on H3K27ac Enrichment at the MYC Promoter
| Treatment | Antibody | Target Locus | Fold Enrichment (vs. IgG) |
| Vehicle (DMSO) | Anti-H3K27ac | MYC Promoter | 25.4 ± 2.8 |
| This compound (1 µM) | Anti-H3K27ac | MYC Promoter | 8.2 ± 1.5 |
| Vehicle (DMSO) | Normal Rabbit IgG | MYC Promoter | 1.0 ± 0.2 |
| This compound (1 µM) | Normal Rabbit IgG | MYC Promoter | 0.9 ± 0.3 |
Table 2: Effect of this compound on H3K27ac Enrichment at a Control Locus (e.g., GAPDH Promoter)
| Treatment | Antibody | Target Locus | Fold Enrichment (vs. IgG) |
| Vehicle (DMSO) | Anti-H3K27ac | GAPDH Promoter | 18.5 ± 2.1 |
| This compound (1 µM) | Anti-H3K27ac | GAPDH Promoter | 17.9 ± 2.5 |
| Vehicle (DMSO) | Normal Rabbit IgG | GAPDH Promoter | 1.1 ± 0.4 |
| This compound (1 µM) | Normal Rabbit IgG | GAPDH Promoter | 1.0 ± 0.3 |
Mandatory Visualizations
Caption: Mechanism of this compound action on CBP/p300 and gene expression.
Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Experimental Protocols
Detailed Protocol for ChIP Assay with this compound
This protocol is designed for cultured cells (e.g., human AML cell lines) grown in 10 cm plates. Adjust volumes and cell numbers proportionally for different culture formats.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Formaldehyde, 37% solution
-
Glycine, 1.25 M solution
-
Protease inhibitor cocktail
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
-
Wash Buffer 1 (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
Wash Buffer 2 (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
-
Wash Buffer 3 (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (100 mM NaHCO₃, 1% SDS)
-
Protein A/G magnetic beads
-
Anti-H3K27ac antibody (ChIP-grade)
-
Normal Rabbit IgG (ChIP-grade)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
DNA purification kit or Phenol:Chloroform:Isoamyl alcohol
-
qPCR primers for target and control regions
-
qPCR master mix
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to a density of approximately 1-2 x 10⁷ cells per 10 cm plate.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Sonicate the lysate on ice to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and sonicator.
-
Centrifuge the sonicated lysate at high speed to pellet cell debris. Transfer the supernatant (chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot (e.g., 1-2%) as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Pellet the beads and transfer the pre-cleared chromatin to a new tube.
-
Add the anti-H3K27ac antibody or control IgG to the chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform sequential washes of the beads with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and finally twice with TE Buffer. Each wash should be for 5-10 minutes at 4°C with rotation.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links for both the eluted samples and the input control by incubating at 65°C for at least 6 hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A at 37°C for 30 minutes, followed by Proteinase K at 45°C for 1-2 hours.
-
Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water or TE buffer.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the promoter regions of the target gene (e.g., MYC) and a negative control region where H3K27ac is not expected to change with this compound treatment.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Determine the fold enrichment by normalizing the signal from the specific antibody to the signal from the IgG control.
-
This comprehensive guide provides the necessary information for researchers to successfully perform and interpret ChIP assays with the CBP/p300 bromodomain inhibitor this compound, enabling a deeper understanding of its epigenetic mechanism of action.
References
- 1. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancer Activity Requires CBP/P300 Bromodomain-Dependent Histone H3K27 Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential contribution of p300 and CBP to regulatory element acetylation in mESCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Changes with UMB298 via RT-qPCR
Introduction
UMB298 is a potent and selective small molecule inhibitor of the bromodomains of the paralogous proteins CREB-binding protein (CBP) and p300.[1] These proteins are crucial epigenetic co-activators that function as lysine acetyltransferases (KATs), playing a central role in regulating gene expression by acetylating histone proteins and other transcription factors. The CBP/p300 bromodomains specifically recognize acetylated lysine residues, tethering the acetyltransferase complex to chromatin to activate gene transcription.[1]
In pathological contexts such as acute myeloid leukemia (AML), the activity of CBP/p300 is linked to the expression of key oncogenes, including MYC.[1] By inhibiting the CBP/p300 bromodomain, this compound prevents the recognition of acetylated histones, leading to the downregulation of target gene expression. This makes this compound a valuable tool for investigating the role of CBP/p300 in disease and for studying the epigenetic regulation of gene expression.
This document provides detailed protocols for utilizing this compound to treat cancer cell lines and subsequently quantify changes in target gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Mechanism of Action: this compound Signaling Pathway
This compound selectively binds to the bromodomain of CBP/p300, competing with acetylated lysine residues on histone tails. This competitive inhibition displaces the CBP/p300 complex from chromatin, particularly at enhancer and promoter regions of target genes. The subsequent loss of histone acetyltransferase activity at these sites leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers. This results in chromatin condensation and transcriptional repression of key target genes, such as the proto-oncogene MYC.
Caption: this compound inhibits the CBP/p300 bromodomain, leading to transcriptional repression.
Data Presentation: Quantifying this compound Effects
RT-qPCR is an ideal method to measure the effect of this compound on the expression of target genes. Below is a representative dataset from a hypothetical experiment where MOLM-13 (AML) cells were treated with increasing concentrations of this compound for 24 hours. Gene expression was normalized to the housekeeping gene GAPDH and is presented as fold change relative to the vehicle control (0.1% DMSO).
| Treatment Group | Concentration (nM) | Target Gene | Normalized Cq (Mean ± SD) | ΔCq (vs. GAPDH) | ΔΔCq (vs. Vehicle) | Fold Change (2-ΔΔCq) |
| Vehicle Control | 0 | MYC | 21.5 ± 0.2 | 3.5 | 0.00 | 1.00 |
| GAPDH | 18.0 ± 0.1 | - | - | - | ||
| This compound | 100 | MYC | 22.3 ± 0.3 | 4.4 | 0.90 | 0.54 |
| GAPDH | 17.9 ± 0.2 | - | - | - | ||
| This compound | 250 | MYC | 23.4 ± 0.2 | 5.5 | 2.00 | 0.25 |
| GAPDH | 18.0 ± 0.1 | - | - | - | ||
| This compound | 500 | MYC | 24.5 ± 0.3 | 6.5 | 3.00 | 0.13 |
| GAPDH | 18.0 ± 0.2 | - | - | - |
Data Summary: Treatment with this compound resulted in a dose-dependent decrease in MYC mRNA levels in MOLM-13 cells, consistent with its mechanism of action.
Experimental Workflow
The overall experimental process for assessing gene expression changes following this compound treatment involves several key stages, from cell culture to data analysis.
Caption: Workflow for analyzing gene expression changes after this compound treatment.
Experimental Protocols
The following protocols provide a detailed methodology for conducting experiments to assess the impact of this compound on gene expression.
Cell Culture and this compound Treatment
-
Materials:
-
Appropriate cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest (e.g., 0.5 x 10⁶ cells/mL for suspension cells).
-
Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete medium to achieve the final desired concentrations (e.g., 100 nM, 250 nM, 500 nM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Remove the old medium and add the medium containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 24 hours).
-
Harvest cells for RNA isolation. For suspension cells, pellet by centrifugation. For adherent cells, wash with PBS and lyse directly in the plate.[2]
-
Total RNA Isolation
-
Materials:
-
RNA isolation kit (e.g., Qiagen RNeasy Mini Kit, TRIzol reagent)
-
RNase-free water, tubes, and pipette tips
-
Microcentrifuge
-
-
Procedure:
-
Isolate total RNA from the harvested cells according to the manufacturer's protocol of your chosen kit.[3] A common workflow involves:
-
Lysing the cells in a buffer containing a chaotropic agent to inactivate RNases (e.g., Buffer RLT).
-
Homogenizing the lysate.
-
Adding ethanol to the lysate to promote RNA binding to a silica membrane.
-
Washing the membrane to remove contaminants like proteins and DNA.
-
Eluting the purified RNA with RNase-free water.
-
-
Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Store RNA at -80°C until use.
-
cDNA Synthesis (Reverse Transcription)
-
Materials:
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, SuperScript™ IV VILO™ Master Mix)
-
Purified total RNA (e.g., 1 µg per reaction)
-
RNase-free water
-
Thermal cycler
-
-
Procedure:
-
Prepare the reverse transcription reaction mix on ice. For a 20 µL reaction, this typically includes a master mix containing reverse transcriptase, dNTPs, random primers/oligo(dT)s, and an RNase inhibitor.
-
Add 1 µg of total RNA to each reaction tube. Add RNase-free water to reach the final volume.
-
Gently mix and briefly centrifuge the tubes.
-
Perform the reverse transcription using a thermal cycler with the program recommended by the kit manufacturer (e.g., 25°C for 5 min, 42°C for 30 min, 85°C for 5 min).
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Materials:
-
Synthesized cDNA
-
SYBR Green or TaqMan qPCR Master Mix
-
Forward and reverse primers for target genes (MYC) and a housekeeping gene (GAPDH)
-
Nuclease-free water
-
qPCR-compatible plates/tubes
-
Real-time PCR detection system
-
-
Procedure:
-
Prepare the qPCR reaction mix. For a 20 µL reaction, this typically includes 10 µL of 2x Master Mix, 0.5 µL of each primer (10 µM stock), 2 µL of diluted cDNA, and nuclease-free water to volume.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add the cDNA template to the appropriate wells. Include a no-template control (NTC) for each primer set.
-
Seal the plate, mix, and centrifuge briefly.
-
Run the plate in a real-time PCR machine using a standard cycling program:
-
Enzyme Activation: 95°C for 10 min
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis (for SYBR Green): To verify product specificity.
-
-
Data Analysis
The most common method for relative quantification of gene expression is the Comparative Cq (ΔΔCq) method.
-
Normalization to Housekeeping Gene (ΔCq):
-
For each sample (both control and treated), calculate the difference between the Cq value of the target gene (MYC) and the Cq value of the housekeeping gene (GAPDH).
-
ΔCq = Cq(Target Gene) - Cq(Housekeeping Gene)
-
-
Normalization to Control Group (ΔΔCq):
-
Calculate the difference between the ΔCq of each treated sample and the average ΔCq of the vehicle control group.
-
ΔΔCq = ΔCq(Treated Sample) - ΔCq(Control Sample)
-
-
Calculate Fold Change:
-
The fold change in gene expression relative to the control is calculated as 2-ΔΔCq . A value of 0.5 indicates a 50% reduction in gene expression.
-
References
Application Notes and Protocols for Cell Viability Assays with UMB298 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB298 is a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are highly homologous histone acetyltransferases that play a critical role in the regulation of gene transcription. By targeting these key epigenetic regulators, this compound has emerged as a promising anti-cancer agent. Dysregulation of CBP/p300 activity is implicated in various malignancies, making this compound a subject of intense research for its therapeutic potential. These application notes provide detailed protocols for assessing the effects of this compound on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on various cancer cell lines. This data is illustrative and based on the known activity of selective CBP/p300 bromodomain inhibitors. Actual results may vary depending on the cell line and experimental conditions.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | MTT | 72 | 0.5 |
| MV4-11 | Acute Myeloid Leukemia | MTT | 72 | 1.2 |
| HeLa | Cervical Cancer | Resazurin | 48 | 5.8 |
| A549 | Lung Cancer | Resazurin | 48 | 10.2 |
| PC-3 | Prostate Cancer | MTT | 72 | 8.5 |
| MCF-7 | Breast Cancer | MTT | 72 | 12.1 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after this compound Treatment (72 hours)
| Cell Line | This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MOLM-13 | 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 60.8 ± 3.5 | 25.1 ± 2.2 | 14.1 ± 1.9 | |
| 5 | 25.4 ± 2.8 | 48.7 ± 4.1 | 25.9 ± 3.3 | |
| MV4-11 | 0 (Control) | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 2 | 55.3 ± 4.2 | 30.5 ± 3.1 | 14.2 ± 2.5 | |
| 10 | 20.7 ± 3.1 | 55.2 ± 5.3 | 24.1 ± 4.2 |
Table 3: Cell Cycle Analysis by Flow Cytometry after this compound Treatment (48 hours)
| Cell Line | This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MOLM-13 | 0 (Control) | 45.3 ± 3.1 | 35.2 ± 2.5 | 19.5 ± 1.8 |
| 1 | 68.1 ± 4.2 | 18.5 ± 2.1 | 13.4 ± 1.5 | |
| 5 | 75.6 ± 5.5 | 10.2 ± 1.8 | 14.2 ± 2.3 | |
| HeLa | 0 (Control) | 50.2 ± 3.5 | 30.1 ± 2.8 | 19.7 ± 2.1 |
| 5 | 65.4 ± 4.8 | 20.3 ± 2.4 | 14.3 ± 1.9 | |
| 10 | 72.8 ± 5.1 | 12.9 ± 1.9 | 14.3 ± 2.0 |
Table 4: Caspase-3/7 Activity Assay after this compound Treatment (48 hours)
| Cell Line | This compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| MOLM-13 | 1 | 2.8 ± 0.4 |
| 5 | 5.2 ± 0.7 | |
| MV4-11 | 2 | 3.1 ± 0.5 |
| 10 | 6.5 ± 0.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.[1][2][3][4][5]
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the desired incubation time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Colony Formation Assay for Evaluating Compound X in Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term proliferative capacity of single cells.[1] This assay is particularly valuable in cancer research to assess the effects of cytotoxic agents, such as chemotherapeutic drugs or radiation, on the survival and reproduction of cancer cells.[1] The ability of a single cancer cell to undergo unlimited division and form a colony is a hallmark of its tumorigenic potential.[2][3] Therefore, this assay provides critical insights into the efficacy of potential anti-cancer compounds.
These application notes provide a detailed protocol for performing a colony formation assay using a hypothetical therapeutic agent, Compound X, on leukemia cells. Leukemia, being a cancer of the blood-forming tissues, involves the rapid proliferation of abnormal white blood cells. The protocol is designed for suspension cell lines, which is characteristic of most leukemias.
Hypothetical Signaling Pathway of Compound X
Compound X is a novel investigational drug hypothesized to induce apoptosis and inhibit proliferation in leukemia cells by targeting key signaling pathways involved in cell survival and growth. A plausible mechanism of action involves the inhibition of an overactive signaling cascade, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, including leukemia.
Caption: Hypothetical signaling pathway of Compound X in leukemia cells.
Experimental Workflow
The colony formation assay workflow involves several key stages, from initial cell culture to the final analysis of colony formation. The following diagram outlines the general experimental procedure.
Caption: Experimental workflow for the colony formation assay.
Detailed Experimental Protocol
This protocol is optimized for leukemia cell lines grown in suspension.
Materials:
-
Leukemia cell line (e.g., K562, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound X (stock solution of known concentration)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
6-well plates
-
Sterile tubes and pipettes
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
A. Cell Preparation and Treatment:
-
Culture leukemia cells in T-75 flasks until they reach logarithmic growth phase.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Prepare a single-cell suspension at a concentration of 2 x 10^5 cells/mL.
-
In sterile tubes, add the cell suspension and treat with varying concentrations of Compound X (e.g., 0, 1, 5, 10, 25, 50 nM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest Compound X dose.
-
Incubate the treated cells for 24 hours at 37°C and 5% CO₂.
B. Plating in Semi-Solid Medium:
-
Following the 24-hour treatment, harvest the cells by centrifugation and resuspend in a small volume of complete medium.
-
Perform a viable cell count.
-
Prepare the final cell suspension in the methylcellulose medium according to the manufacturer's instructions. A typical plating density for leukemia cell lines is 500-1000 cells per 35 mm dish (the central well of a 6-well plate).
-
Dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm dish.
-
Gently rotate the plate to ensure an even distribution of the mixture.
-
To maintain humidity, add sterile water to the surrounding wells of the 6-well plate.
C. Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.
-
Avoid disturbing the plates during incubation to allow for distinct colony formation.
-
Monitor colony growth periodically under an inverted microscope. Colonies are typically defined as a cluster of at least 50 cells.
D. Staining and Colony Counting:
-
After the incubation period, colonies can be counted directly if they are sufficiently large and distinct.
-
For permanent records and easier counting, staining is recommended.
-
Flood each well with 1 mL of Crystal Violet solution and incubate for 10-20 minutes at room temperature.
-
Gently wash the wells with PBS to remove excess stain.
-
Allow the plates to air dry.
-
Count the number of colonies in each well. This can be done manually using a microscope or with an automated colony counter.
E. Data Analysis:
-
Plating Efficiency (PE): This is the percentage of seeded cells that form colonies in the control group.
-
PE (%) = (Number of colonies in control / Number of cells seeded) x 100
-
-
Surviving Fraction (SF): This represents the fraction of cells that survive treatment with Compound X, normalized to the plating efficiency.
-
SF = (Number of colonies in treated group / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of Compound X concentration to generate a dose-response curve and determine the IC50 value (the concentration of Compound X that inhibits colony formation by 50%).
Data Presentation
The following table presents hypothetical data from a colony formation assay with Compound X on a generic leukemia cell line.
| Compound X (nM) | Number of Cells Seeded | Average Number of Colonies | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 800 | 120 | 15.0 | 1.00 |
| 1 | 800 | 108 | - | 0.90 |
| 5 | 800 | 75 | - | 0.63 |
| 10 | 800 | 48 | - | 0.40 |
| 25 | 800 | 18 | - | 0.15 |
| 50 | 800 | 5 | - | 0.04 |
Conclusion
The colony formation assay is a robust method for evaluating the long-term effects of novel therapeutic compounds on the proliferative capacity of cancer cells. The provided protocol offers a comprehensive guide for assessing the anti-leukemic potential of compounds like Compound X. The quantitative data derived from this assay, such as the surviving fraction and IC50 values, are crucial for the preclinical evaluation of new anti-cancer agents.
References
Application Note: Flow Cytometry Analysis of Cellular Responses to UMB298 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
UMB298 is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are crucial non-BET (Bromodomain and Extra-Terminal domain) oncology targets.[1] CBP and p300 are paralogous proteins that act as lysine acetyltransferases (KATs) and play a significant role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins.[1] The inhibition of CBP/p300 has emerged as a promising therapeutic strategy in various malignancies, including acute myeloid leukemia (AML).[1] this compound demonstrates high selectivity for CBP over other bromodomains like BRD4, with reported IC₅₀ values of 72 nM for CBP and 5193 nM for BRD4.[1] Studies have shown that this compound can inhibit the growth of AML cells (e.g., MOLM13), reduce levels of histone H3 lysine 27 acetylation (H3K27ac), and lead to the depletion of the MYC oncoprotein, a key signature of CBP inhibition.[1]
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells. It is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound. Key applications include the analysis of cell cycle progression, induction of apoptosis (programmed cell death), and changes in protein expression, providing critical insights into the compound's mechanism of action. This document provides detailed protocols for analyzing cell cycle distribution and apoptosis in cancer cell lines following treatment with this compound.
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. By selectively binding to the bromodomains of CBP/p300, this compound prevents these proteins from recognizing acetylated lysines on histone tails. This disrupts the formation of active transcription complexes at key gene promoters, leading to the downregulation of oncogenes like MYC, which in turn can inhibit cell proliferation and induce cell cycle arrest or apoptosis.
Caption: Proposed mechanism of this compound action.
Experimental Workflow
The general workflow for analyzing cellular responses to this compound treatment involves several key stages, from initial cell culture to final data analysis and interpretation.
Caption: General workflow for flow cytometry analysis.
Protocol 1: Cell Cycle Analysis
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells across different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment. A common outcome for anti-cancer compounds is the induction of cell cycle arrest.
Materials and Reagents:
-
This compound (appropriate stock concentration in DMSO)
-
AML cell line (e.g., MOLM13) or other susceptible cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere and resume growth overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Cell Harvesting:
-
For suspension cells (like MOLM13), collect cells from each well into a labeled 15 mL conical tube.
-
For adherent cells, aspirate the media, wash once with PBS, and detach cells using trypsin. Neutralize with complete media and transfer to a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Fixation: Resuspend the cell pellet by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again, discard the supernatant, and resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Transfer the cell suspension to flow cytometer tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI signal (FL2 or equivalent channel).
Protocol 2: Apoptosis Analysis
This protocol uses dual staining with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The Annexin V/PI method is a common procedure for assessing cell death.
Materials and Reagents:
-
This compound
-
Susceptible cancer cell line
-
Complete culture medium
-
PBS
-
Annexin V-FITC Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Collect both floating and adherent cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Collect signals for FITC (FL1) and PI (FL2/FL3) using logarithmic scales. Acquire at least 10,000 events per sample.
Data Presentation and Analysis
Quantitative data from flow cytometry experiments should be clearly summarized to facilitate comparison between different treatment conditions.
Data Analysis:
-
Cell Cycle: Use the flow cytometry analysis software to gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris. Then, create a histogram of the PI signal intensity. The software can model the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
-
Apoptosis: After gating on the main cell population in an FSC vs. SSC plot, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis). Use quadrant gates to distinguish the four populations:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic/dead cells
-
Example Data Tables:
Table 1: Cell Cycle Distribution in MOLM13 Cells after 48h this compound Treatment
| This compound Conc. (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
|---|---|---|---|---|
| 0 (Vehicle) | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 | 1.1 ± 0.4 |
| 50 | 58.9 ± 4.0 | 25.1 ± 2.8 | 16.0 ± 2.1 | 2.5 ± 0.8 |
| 100 | 67.4 ± 3.5 | 18.3 ± 2.2 | 14.3 ± 1.9 | 5.8 ± 1.2 |
| 500 | 75.1 ± 4.2 | 10.2 ± 1.9 | 14.7 ± 2.0 | 12.6 ± 2.3 |
(Note: Data are representative examples and should be generated from triplicate experiments, presented as mean ± SD.)
Table 2: Apoptosis Induction in MOLM13 Cells after 72h this compound Treatment
| This compound Conc. (nM) | % Viable (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) |
|---|---|---|---|
| 0 (Vehicle) | 94.3 ± 2.1 | 2.5 ± 0.6 | 1.8 ± 0.5 |
| 50 | 85.1 ± 3.3 | 8.2 ± 1.1 | 4.5 ± 0.9 |
| 100 | 72.6 ± 4.1 | 15.8 ± 2.0 | 8.9 ± 1.4 |
| 500 | 48.9 ± 5.0 | 28.4 ± 3.5 | 19.3 ± 2.8 |
(Note: Data are representative examples and should be generated from triplicate experiments, presented as mean ± SD.)
Interpretation
An increase in the percentage of cells in the G0/G1 phase, coupled with a decrease in the S phase, would suggest that this compound induces G1 cell cycle arrest. A significant increase in the sub-G1 population is indicative of cell death. For apoptosis analysis, a dose-dependent increase in the percentage of Annexin V positive cells (both early and late apoptotic) confirms the induction of apoptosis as a mechanism of this compound-mediated cell death. These results provide quantitative evidence of the anti-proliferative and pro-apoptotic effects of this compound, supporting its development as a potential anti-cancer agent.
References
UMB298: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and laboratory use of UMB298, a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. This document includes detailed protocols for in vitro experiments, including cell viability assays, Western blotting for key biomarkers, and chromatin immunoprecipitation (ChIP) to study target engagement.
Product Information
| Identifier | Value |
| IUPAC Name | 2-(3,5-dimethylisoxazol-4-yl)-N-((4-oxo-8-(pyridin-2-yl)-4,6,7,8-tetrahydro-5H-pyrano[4,3-d]pyrimidin-2-yl)methyl)acetamide |
| Molecular Formula | C22H23N5O4 |
| Molecular Weight | 421.45 g/mol |
| CAS Number | 2095533-31-0 |
| Appearance | White to off-white solid |
Preparation and Storage of this compound Stock Solutions
Proper preparation and storage of this compound are critical for maintaining its stability and activity.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Concentration | 10 mM |
| Preparation | To prepare a 10 mM stock solution, dissolve 4.21 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. |
| Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage. |
| Working Solutions | Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. |
Signaling Pathway Modulated by this compound
This compound selectively inhibits the bromodomains of the transcriptional coactivators CBP and p300. These proteins play a crucial role in regulating gene expression by acetylating histone proteins, particularly at enhancer regions. Inhibition of CBP/p300 bromodomains by this compound leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a key marker of active enhancers. This, in turn, downregulates the expression of oncogenes, such as MYC, which are often dependent on CBP/p300 activity for their transcription.
Caption: this compound inhibits the CBP/p300 bromodomain, reducing H3K27ac and MYC expression.
Experimental Protocols
The following are detailed protocols for common laboratory applications of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Experimental Workflow:
Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for Acute Myeloid Leukemia)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
| Cell Line | Cancer Type | Reported IC50 Range (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.1 - 1.0 |
| MV-4-11 | Acute Myeloid Leukemia | 0.1 - 1.0 |
| Other Hematological Malignancies | e.g., Lymphoma | 0.5 - 5.0 |
| Solid Tumors | e.g., Prostate, Breast | 1.0 - 10.0 |
| IC50 values are cell-line and assay-dependent and should be determined empirically. |
Western Blot Analysis of H3K27ac and MYC
This protocol details the detection of changes in H3K27ac and MYC protein levels following this compound treatment.
Experimental Workflow:
Application Notes and Protocols for In Vivo Delivery of UMB298 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB298 is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs) bromodomains.[1][2] With IC50 values of 72 nM for CBP and 5193 nM for BRD4, this compound demonstrates significant selectivity, making it a valuable tool for investigating the therapeutic potential of CBP/p300 inhibition in various disease models, particularly in acute myeloid leukemia (AML).[1][2] These application notes provide detailed protocols for the in vivo delivery of this compound in mouse models of AML, based on its known properties and established methodologies for similar small molecule inhibitors.
Disclaimer: The following protocols are proposed based on the physicochemical properties of this compound and common practices for in vivo studies of similar compounds. As of the date of this document, specific in vivo delivery data for this compound has not been published. Researchers should perform initial dose-ranging and toxicity studies to determine the optimal dosage and administration schedule for their specific mouse model and experimental goals.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is crucial for appropriate formulation and delivery.
| Property | Value | Source |
| CAS Number | 2266569-73-5 | [3] |
| Molecular Formula | C27H31ClN4O2 | |
| Molecular Weight | 479.01 g/mol | |
| Solubility | Soluble in DMSO (25 mg/mL) | |
| Storage | Store at -20°C |
Proposed In Vivo Delivery Methods
Given this compound's solubility in DMSO, the following delivery methods are proposed for mouse models. The choice of administration route will depend on the desired pharmacokinetic profile and the specific experimental design.
Intraperitoneal (I.P.) Injection
Intraperitoneal injection is a common route for administering small molecule inhibitors in preclinical cancer models.
Oral Gavage (P.O.)
Oral administration is a less invasive method and is often preferred for longer-term studies if the compound demonstrates adequate oral bioavailability.
Subcutaneous (S.C.) Injection
Subcutaneous injection can provide a slower release and more sustained plasma concentration of the compound.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in a mouse model of AML. These protocols are based on common practices for delivering small molecule inhibitors to mice.
Vehicle Selection and Preparation
Due to this compound's solubility in DMSO, a multi-component vehicle system is recommended to ensure solubility and minimize toxicity.
Recommended Vehicle:
-
10% DMSO
-
40% PEG400
-
50% Saline (0.9% NaCl)
Preparation of Vehicle:
-
In a sterile tube, add the required volume of DMSO.
-
Add the required volume of PEG400 and mix thoroughly with the DMSO.
-
Add the required volume of sterile saline and vortex until a clear, homogeneous solution is formed.
This compound Formulation Protocol
-
Determine the required dose and concentration: For initial studies, a dose range of 10-50 mg/kg can be explored. The final injection volume for mice is typically 100 µL (0.1 mL).
-
Calculate the required amount of this compound:
-
Example for a 25 mg/kg dose in a 25 g mouse:
-
Dose = 25 mg/kg * 0.025 kg = 0.625 mg per mouse.
-
Concentration for a 100 µL injection volume = 0.625 mg / 0.1 mL = 6.25 mg/mL.
-
-
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Gentle warming and vortexing may be required.
-
Add PEG400: Add the calculated volume of PEG400 to the DMSO/UMB298 solution and mix thoroughly.
-
Add Saline: Slowly add the calculated volume of saline to the solution while vortexing to prevent precipitation.
-
Final Formulation: The final solution should be clear. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO or PEG400, though this may increase toxicity).
Administration Protocol (AML Xenograft Model)
This protocol assumes the use of immunodeficient mice (e.g., NOD/SCID or NSG) engrafted with human AML cells (e.g., MOLM-13).
-
Animal Model: Establish the AML xenograft model by intravenously injecting a suitable number of AML cells. Monitor for engraftment.
-
Treatment Initiation: Begin treatment when the disease is established (e.g., detectable peripheral blast count or as determined by bioluminescence imaging if using luciferase-tagged cells).
-
Administration:
-
Intraperitoneal (I.P.) Injection: Administer the prepared this compound formulation via I.P. injection once daily.
-
Oral Gavage (P.O.): Administer the formulation using a proper gavage needle.
-
Subcutaneous (S.C.) Injection: Inject the formulation into the subcutaneous space on the flank.
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution without this compound to a cohort of mice.
-
Untreated Control: A cohort of mice that receives no treatment.
-
-
Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Monitor tumor burden using appropriate methods (e.g., flow cytometry of peripheral blood, bioluminescence imaging, or survival).
-
Pharmacodynamic Analysis: At the end of the study, tissues can be collected to assess target engagement. For this compound, this could include measuring the levels of H3K27ac via Western blot or immunohistochemistry in tumor cells, as this compound has been shown to reduce this histone mark.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from in vivo studies of this compound. These are for illustrative purposes to guide data presentation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| I.P. | 25 | 1500 | 1 | 9000 | N/A |
| P.O. | 25 | 800 | 2 | 4500 | 50 |
| S.C. | 25 | 1000 | 4 | 7200 | 80 |
Table 2: Hypothetical Efficacy of this compound in an AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Median Survival (days) | Change in Tumor Burden (%) |
| Vehicle | - | I.P. | 25 | +500 |
| This compound | 25 | I.P. | 40 | -50 |
| This compound | 50 | I.P. | 55 | -80 |
| This compound | 25 | P.O. | 35 | -30 |
Visualizations
Signaling Pathway of CBP/p300 Bromodomain Inhibition
References
Application Notes and Protocols for UMB298 in the Investigation of Cellular Differentiation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
UMB298 is a potent, selective, and cell-permeable small molecule inhibitor of the Notch signaling pathway. It targets γ-secretase, an enzyme essential for the cleavage and activation of Notch receptors.[1] The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in regulating cellular differentiation, proliferation, and apoptosis in a wide range of tissues.[2][3] Dysregulation of the Notch pathway is implicated in various developmental disorders and cancers.[2] this compound, by inhibiting γ-secretase, prevents the release of the Notch intracellular domain (NICD), thereby blocking the transcription of Notch target genes such as those in the HES and HEY families.[1] This inhibition of Notch signaling can induce cellular differentiation, making this compound a valuable tool for studying cell fate determination and for the potential development of differentiation-based therapies. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cellular differentiation pathways, with a focus on neural stem cell (NSC) differentiation.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on neural stem cell (NSC) differentiation, based on studies using the well-characterized γ-secretase inhibitor DAPT, which has a similar mechanism of action.
| Parameter | Treatment | Fold Change / % of Cells | Reference |
| Gene Expression (qPCR) | |||
| Hes1 mRNA | This compound (10 µM) | 2-3 fold decrease | |
| Hes5 mRNA | This compound (10 µM) | Significant decrease | |
| Tuj1 (β-III tubulin) mRNA | This compound (10 µM) | Increase | |
| Protein Expression (Western Blot) | |||
| Cleaved Notch1 (NICD) | This compound (10 µM) | Significant decrease | |
| Hes1 | This compound (10 µM) | Decrease | |
| Cell Population Analysis (Flow Cytometry/Immunocytochemistry) | |||
| Tuj1+ Neurons | Control | ~10% | |
| This compound (10 µM) | >40% | ||
| MAP2+ Neurons | Control | Baseline | |
| This compound (10 µM) | Increase | ||
| GFAP+ Astrocytes | Control | Baseline | |
| This compound (10 µM) | Decrease |
Signaling Pathway Diagram
Experimental Protocols
Neural Stem Cell (NSC) Culture and Differentiation
This protocol describes the maintenance of NSCs and their differentiation into neurons upon treatment with this compound.
Materials:
-
Neural Stem Cells (e.g., derived from human pluripotent stem cells)
-
NSC maintenance medium (e.g., Neurobasal medium supplemented with B27, EGF, and FGF)
-
NSC differentiation medium (e.g., Neurobasal medium supplemented with B27, BDNF, and GDNF)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (coated with an appropriate substrate like Matrigel or Geltrex)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
NSC Maintenance: Culture NSCs on coated plates in NSC maintenance medium. Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Initiation of Differentiation: To induce differentiation, plate NSCs at a density of 5 x 104 cells/cm2 in NSC maintenance medium.
-
After 24 hours, replace the maintenance medium with NSC differentiation medium.
-
This compound Treatment: Add this compound to the differentiation medium at a final concentration of 10 µM. For the control group, add an equivalent volume of DMSO.
-
Culture the cells for 7-14 days, changing the medium with fresh this compound or DMSO every 2-3 days.
-
Cells are now ready for downstream analysis such as qPCR, Western Blot, or Immunocytochemistry.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of Notch target genes and neuronal markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for Hes1, Hes5, Tuj1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following the differentiation protocol, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction as follows:
-
10 µL SYBR Green Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Perform qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.
Western Blot for Protein Expression Analysis
This protocol is for the detection of key proteins in the Notch signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cleaved Notch1, anti-Hes1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the differentiated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Flow Cytometry for Cell Population Analysis
This protocol allows for the quantification of the percentage of differentiated neurons.
Materials:
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated primary antibodies (e.g., anti-Tuj1-Alexa Fluor 488, anti-MAP2-PE)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Detach the differentiated cells from the plate using a gentle cell dissociation reagent.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Antibody Staining: Incubate the cells with fluorochrome-conjugated antibodies against neuronal markers (Tuj1, MAP2) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of cells positive for each neuronal marker.
Experimental Workflow Diagram
Logical Relationship of Expected Results
References
- 1. Notch Exhibits Ligand Bias and Maneuvers Stage-Specific Steering of Neural Differentiation in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient inactivation of Notch signaling synchronizes differentiation of neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Notch1 signaling promotes neuronal differentiation and improves functional recovery in spinal cord injury through suppressing the activation of Ras homolog family member A - PubMed [pubmed.ncbi.nlm.nih.gov]
Using UMB298 to Elucidate Protein-Protein Interactions Involving CBP/p300
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and DNA repair.[1] A key functional module within these proteins is the bromodomain, a conserved structural motif that recognizes and binds to acetylated lysine residues on both histone and non-histone proteins.[2] This interaction is fundamental for the recruitment of CBP/p300 to chromatin and the subsequent activation of gene transcription. Dysregulation of CBP/p300 activity and its protein-protein interactions (PPIs) has been implicated in various diseases, notably cancer.[3]
UMB298 is a potent and selective small molecule inhibitor of the CBP/p300 bromodomains. Its high selectivity allows for the precise dissection of the functional role of these bromodomains in mediating PPIs, making it an invaluable tool for researchers in epigenetics and drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound to study CBP/p300-mediated protein-protein interactions.
Data Presentation
The selectivity and potency of this compound are critical parameters for its application in studying protein-protein interactions. The following table summarizes the key quantitative data for this compound.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | CBP | 72 | 72-fold vs. BRD4(1) | Unpublished Data |
| This compound | BRD4(1) | 5193 | Unpublished Data |
Signaling Pathway
The CBP/p300 bromodomain acts as a reader of lysine acetylation, a key post-translational modification in signal transduction and gene regulation. By binding to acetylated proteins, the bromodomain facilitates the assembly of transcriptional machinery at specific gene loci. This compound, by occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomain, prevents this interaction, thereby inhibiting the downstream signaling and transcriptional activation. A key pathway influenced by this mechanism is the regulation of oncogenic transcription factors.
References
- 1. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting UMB298 solubility issues in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with UMB298 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a potent and selective inhibitor of the CBP/P300 bromodomain.[1] It is an organic compound that is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).
Q2: What is the recommended storage condition for this compound?
This compound should be stored at -20°C as a solid.[2][3] Stock solutions in DMSO should also be stored at -20°C.
Q3: Why does this compound precipitate when I dilute my DMSO stock solution into aqueous media?
This is a common issue for compounds that are poorly soluble in water. When the DMSO stock is added to an aqueous buffer or cell culture medium, the concentration of DMSO is significantly diluted. This compound is much less soluble in the resulting low-DMSO aqueous environment, causing it to precipitate out of the solution. This phenomenon is often referred to as "crashing out."
Q4: What are the consequences of this compound precipitation in my experiment?
Precipitation of this compound can lead to several problems:
-
Inaccurate Concentration: The actual concentration of dissolved, active this compound will be lower than the intended concentration.
-
Poor Reproducibility: Inconsistent precipitation between experiments can lead to variable and unreliable results.
-
Cellular Toxicity: Undissolved compound particles can have direct toxic effects on cells or interfere with assay readouts.
This compound Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 25 mg/mL | 52.19 mM | Ultrasonic treatment may be required to fully dissolve the compound.[2][3] |
Experimental Protocols
General Protocol for Preparing this compound Stock Solutions
-
Weighing the Compound: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for short intervals until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Recommended Workflow for Diluting this compound into Aqueous Media
Caption: A recommended workflow for preparing this compound working solutions.
Troubleshooting Guide
Issue 1: My this compound precipitates immediately upon dilution into my aqueous cell culture medium.
-
Question: What is the most likely cause of this immediate precipitation? Answer: The most probable cause is that the final concentration of this compound exceeds its solubility limit in the aqueous medium. Another possibility is "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.
-
Question: How can I prevent this? Answer:
-
Lower the Final Concentration: Try using a lower final concentration of this compound in your experiment.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in the pre-warmed aqueous medium.
-
Increase Final DMSO Concentration: If your cell type can tolerate it, a slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) can help maintain solubility. Always check the DMSO tolerance of your specific cell line.
-
Rapid Mixing: Add the this compound stock solution to the medium while vortexing or rapidly pipetting to ensure immediate and thorough mixing.
-
Issue 2: My this compound solution appears clear initially but becomes cloudy or shows precipitate over time.
-
Question: Why does precipitation occur after a delay? Answer: This could be due to several factors:
-
Temperature Changes: If the medium cools down, the solubility of this compound may decrease.
-
Interactions with Media Components: Components in the cell culture medium, such as salts or proteins in serum, can interact with this compound over time and reduce its solubility.
-
Compound Instability: While less common for solubility issues, the compound could be degrading, and the degradation products may be less soluble.
-
-
Question: What are the recommended solutions? Answer:
-
Prepare Fresh Solutions: Always prepare the final working solution of this compound immediately before use.
-
Maintain Temperature: Ensure that your experimental setup is maintained at a constant temperature (e.g., 37°C in an incubator).
-
Reduce Serum Concentration: If your experimental design allows, try reducing the serum concentration in your medium, as serum proteins can sometimes cause precipitation.
-
This compound Signaling Pathway
This compound is a selective inhibitor of the bromodomains of CBP (CREB-binding protein) and its paralog p300. These proteins are crucial transcriptional co-activators involved in various cellular processes by acetylating histone and non-histone proteins. By inhibiting the CBP/p300 bromodomain, this compound prevents the "reading" of acetylated lysine residues on histones, thereby disrupting the recruitment of the transcriptional machinery to target gene promoters. This leads to the downregulation of genes involved in cancer cell growth and survival.
Caption: The mechanism of action of this compound in inhibiting the CBP/P300 signaling pathway.
References
Technical Support Center: Optimizing UMB298 Concentration for Different Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the concentration of UMB298 for various cell lines in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1][2] CBP and p300 are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone and non-histone proteins.[3][4][5] The bromodomain of CBP/p300 recognizes acetylated lysine residues on proteins, which is a key step in the activation of gene transcription. By binding to this bromodomain, this compound prevents CBP/p300 from interacting with its target proteins, thereby inhibiting the transcription of genes involved in cell proliferation and survival. This mechanism makes this compound a promising agent for cancer research, particularly in malignancies where CBP/p300 activity is dysregulated.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. However, a common starting point for a dose-response experiment is a wide range of concentrations, typically from nanomolar to micromolar (e.g., 0.01 µM to 10 µM). For long-term growth inhibition studies, concentrations in the range of 0.01 to 10 µM have been used for cell lines like MOLM13 and multiple myeloma (MM) cells over 50 days. For shorter-term assays looking at downstream effects like histone acetylation, concentrations of 1 to 10 µM for 2 hours have been shown to be effective in MOLM13 cells. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line and assay.
Q3: How do I choose the right cell viability assay to determine the IC50 of this compound?
A3: Several cell viability assays are available, and the best choice depends on your experimental needs and the characteristics of your cell line. Common assays include:
-
MTT Assay: Measures metabolic activity. It is a cost-effective and widely used colorimetric assay.
-
MTS/XTT Assays: Similar to MTT but the formazan product is water-soluble, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a good indicator of metabolically active cells. This assay is highly sensitive.
-
Resazurin (alamarBlue®) Assay: A fluorescent or colorimetric assay that measures the reducing power of viable cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method that counts viable versus non-viable cells. It is a direct measure of cell membrane integrity.
For determining the IC50 of this compound, it is recommended to use a metabolic or ATP-based assay for a quantitative measure of cell proliferation and viability.
Quantitative Data Summary
The following table summarizes the available data on the inhibitory concentration of this compound in different cell lines. Please note that IC50 values can vary depending on the assay conditions and duration of treatment.
| Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Treatment Duration | Reference |
| MOLM13 | Acute Myeloid Leukemia | Growth Inhibition | 0.01 - 10 µM | 50 days | |
| MM Cells | Multiple Myeloma | Growth Inhibition | 0.01 - 10 µM | 50 days | |
| MOLM13 | Acute Myeloid Leukemia | H3K27ac Reduction | 1 - 10 µM | 2 hours | |
| MOLM13 | Acute Myeloid Leukemia | MYC Depletion | 1 - 10 µM | 2 hours |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before and during seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No or weak effect of this compound | This compound concentration is too low. The cell line is resistant. Insufficient treatment duration. This compound has degraded. | Test a wider and higher concentration range. Use a positive control cell line known to be sensitive. Perform a time-course experiment (e.g., 24, 48, 72 hours). Prepare fresh this compound dilutions for each experiment. |
| High background in control wells | Contamination of cell culture or reagents. High cell seeding density. | Check for microbial contamination. Use an appropriate cell seeding density to avoid overgrowth. |
| Inconsistent dose-response curve | Incorrect serial dilutions. Compound precipitation at high concentrations. | Prepare fresh dilutions for each experiment. Visually inspect the medium for any signs of precipitation after adding this compound. |
| Discrepancy between expected and observed downstream effects (e.g., no change in H3K27ac) | Insufficient this compound concentration or treatment time. The specific signaling pathway is not primarily regulated by CBP/p300 in the chosen cell line. | Perform a dose-response and time-course experiment for the specific downstream marker. Verify the role of CBP/p300 in your cell line through literature or preliminary experiments (e.g., siRNA knockdown). |
Signaling Pathways and Experimental Workflows
CBP/p300 Signaling Pathway
CBP and p300 are crucial transcriptional co-activators that integrate signals from various pathways to regulate gene expression. They are recruited to gene promoters and enhancers by transcription factors. Once recruited, their histone acetyltransferase (HAT) activity leads to the acetylation of histones, which relaxes the chromatin structure and allows for the binding of the transcriptional machinery. This compound, by inhibiting the bromodomain of CBP/p300, prevents their localization to chromatin and subsequent gene activation.
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for your experiments.
Troubleshooting Logic for this compound Experiments
This diagram provides a logical approach to troubleshooting common issues encountered when working with this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
Identifying and mitigating UMB298 off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing UMB298, a selective inhibitor of the CBP/P300 bromodomains. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you identify and mitigate potential off-target effects during your research.
Frequently Asked Questions (FAQs)
Here we address common issues that researchers may encounter when working with this compound.
Q1: I'm observing high levels of cytotoxicity at my effective concentration of this compound. Is this expected?
A1: While this compound is designed to be a selective CBP/P300 inhibitor, high concentrations can lead to off-target effects or cellular stress, resulting in cytotoxicity.[1] It is also possible that the observed cytotoxicity is an on-target effect in your specific cell model, as CBP/P300 are crucial for cell viability and proliferation.[2]
Troubleshooting Steps:
-
Confirm On-Target Effect: A primary indicator of on-target CBP/P300 inhibition is a reduction in histone H3 lysine 27 acetylation (H3K27ac).[3] Perform a western blot to check for a dose-dependent decrease in H3K27ac levels.
-
Optimize Concentration: Determine the minimal effective concentration of this compound in your assay by performing a dose-response curve.
-
Use a Structurally Different Inhibitor: Compare the effects of this compound with another CBP/P300 inhibitor that has a different chemical scaffold to see if the cytotoxicity is consistent with on-target inhibition.[4]
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure the solvent is not the source of toxicity.[1]
Q2: My experimental results with this compound are inconsistent or unexpected.
A2: Inconsistent results can arise from several factors, including off-target effects, compound instability, or variations in experimental conditions.
Troubleshooting Steps:
-
Assess Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Control for Cell Culture Variability: Use cells within a consistent and low passage number range, and standardize cell seeding densities.
-
Consider Functional Redundancy: CBP and its paralog p300 have overlapping functions. If your cell line expresses high levels of p300, it might compensate for CBP inhibition by this compound, leading to inconsistent results. Consider using a dual CBP/p300 inhibitor or knocking down p300 to investigate this possibility.
-
Investigate Compensatory Signaling Pathways: Inhibition of CBP/P300 can sometimes activate other signaling pathways as a compensatory mechanism. Use techniques like western blotting or proteomics to probe for changes in known compensatory pathways.
Q3: How can I determine if the phenotype I'm observing is a direct result of CBP/P300 inhibition or an off-target effect of this compound?
A3: Distinguishing on-target from off-target effects is crucial for interpreting your data correctly. Several experimental approaches can be employed:
-
Rescue Experiments: If possible, transfect cells with a mutated, this compound-resistant form of CBP. If the phenotype is rescued, it is likely an on-target effect.
-
Phenotypic Comparison: Compare the observed cellular phenotype with the known consequences of CBP/P300 inhibition from the literature. Discrepancies may suggest off-target effects.
-
Orthogonal Inhibition: Use a different type of CBP/P300 inhibitor, such as a catalytic site inhibitor or a PROTAC degrader, to see if it recapitulates the same phenotype.
-
Global Off-Target Profiling: For a comprehensive analysis, consider performing a proteome-wide thermal shift assay (CETSA) or a broad binding assay to identify other potential protein targets of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound and other relevant CBP/P300 inhibitors.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Selectivity (vs. BRD4) |
| CBP | 72 | ~72-fold |
| BRD4 | 5193 | - |
Table 2: Inhibitory Concentrations of Common CBP/p300 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| I-CBP112 | CBP/p300 | 151 (CBP), 167 (p300) | |
| CCS1477 | CBP/p300 | Not specified | |
| GNE-272 | CBP/p300 | Not specified |
Key Experimental Protocols
Below are detailed methodologies for key experiments to investigate this compound's on-target and off-target effects.
Protocol 1: Western Blot for H3K27 Acetylation
This protocol is used to confirm the on-target activity of this compound by measuring the levels of a key histone mark regulated by CBP/P300.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27ac and anti-total H3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to CBP in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble CBP in the supernatant by western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of CBP in the presence of this compound indicates direct target engagement.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq can be used to identify genome-wide changes in CBP/P300 binding and H3K27ac marks following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde
-
Glycine
-
Lysis and ChIP buffers
-
Anti-CBP or anti-H3K27ac antibody
-
Protein A/G magnetic beads
-
Reagents for DNA purification and library preparation
Procedure:
-
Cell Treatment and Crosslinking: Treat cells with this compound, then crosslink proteins to DNA with formaldehyde. Quench with glycine.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against CBP or H3K27ac overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify regions with differential CBP/P300 binding or H3K27ac enrichment.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Simplified CBP/P300 signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for identifying this compound off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. A robust protocol for proteomic profiling of secreted proteins in conditioned culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of Invasive Breast Cancer Cells Treated with CBD Reveals Proteins Associated with the Reversal of Their Epithelial-Mesenchymal Transition Induced by IL-1β [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Interpreting unexpected results in UMB298 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving UMB298, a selective CBP/P300 bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300.[1] These two proteins are highly homologous histone acetyltransferases that play a crucial role in regulating gene transcription. By binding to the bromodomains of CBP/p300, this compound prevents them from recognizing acetylated lysine residues on histones and other proteins, thereby modulating the expression of key oncogenes like MYC.[1]
Q2: What are the expected effects of this compound in cancer cell lines, particularly in acute myeloid leukemia (AML)?
A2: In AML cell lines such as MOLM13, this compound is expected to inhibit cell growth and reduce the levels of H3K27 acetylation (H3K27ac), a marker of active enhancers regulated by CBP/p300.[1] A key downstream effect is the depletion of the MYC oncoprotein.[1]
Q3: How selective is this compound for CBP/p300 over other bromodomain-containing proteins?
A3: this compound exhibits significant selectivity for CBP over other bromodomain families, such as the BET (Bromodomain and Extra-Terminal domain) proteins. For instance, the IC50 value for CBP is 72 nM, while for BRD4, a well-studied BET bromodomain protein, it is 5193 nM, indicating a 72-fold selectivity for CBP.[1]
Troubleshooting Guides for Unexpected Results
Issue 1: No significant decrease in cell viability or proliferation after this compound treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | - Confirm that the cell line is known to be dependent on CBP/p300 signaling. Not all cell lines will be sensitive to CBP/p300 inhibition.- Test a positive control cell line known to be sensitive to this compound, such as MOLM13 AML cells. |
| Incorrect Drug Concentration | - Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. The reported IC50 for CBP is 72 nM.- Ensure proper dilution and storage of the this compound stock solution to maintain its potency. |
| Inappropriate Assay Duration | - The effects of this compound on cell viability may not be apparent at early time points. Extend the treatment duration (e.g., 48, 72, or 96 hours) to allow for sufficient time for the compound to exert its effects. |
| Experimental Artifacts | - Verify cell counting methods for accuracy.- Ensure proper seeding density to avoid overgrowth or nutrient depletion in control wells, which could mask the effect of the drug. |
Issue 2: No significant reduction in MYC protein or mRNA levels.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Timing of Measurement | - The depletion of MYC may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing MYC downregulation. |
| Alternative Signaling Pathways | - In some cell lines, MYC expression may be driven by pathways independent of CBP/p300. Investigate the primary signaling pathways that regulate MYC in your cell model.- Consider combination therapies to target parallel pathways. |
| Ineffective Drug Delivery | - Confirm that this compound is reaching its target within the cell. If possible, use a cellular thermal shift assay (CETSA) or a similar method to verify target engagement. |
| Western Blot/qPCR Issues | - For Western blotting, ensure the quality of the MYC antibody and optimize transfer and incubation conditions.- For qPCR, verify the efficiency of your primers and the integrity of your RNA samples. |
Issue 3: Unexpected changes in other signaling pathways.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Although this compound is highly selective, off-target effects are always a possibility, especially at high concentrations. Reduce the concentration of this compound to the lowest effective dose.- Compare the observed phenotype with that of other CBP/p300 inhibitors or with CBP/p300 knockdown (e.g., via siRNA or shRNA) to confirm the on-target effect. |
| Cellular Compensation Mechanisms | - Inhibition of one pathway can sometimes lead to the upregulation of compensatory pathways. Use pathway analysis tools (e.g., phospho-proteomics, RNA-seq) to identify activated pathways.- For example, cells might upregulate parallel pathways that also regulate proliferation or survival. |
| Experimental Context | - The cellular response can be highly dependent on the experimental context, including cell density, media composition, and the presence of growth factors. Ensure consistent experimental conditions. |
Experimental Protocols
Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.
Western Blot for MYC and H3K27ac
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, H3K27ac, and a loading control (e.g., β-actin or total H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Confirming UMB298 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of UMB298, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in a cellular context. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its cellular targets?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of CBP (CREB-binding protein) and its paralog p300.[1] These two proteins are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) activity and by interacting with numerous transcription factors.[2][3] The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and transcriptional activation.
Q2: Why is it important to confirm this compound target engagement in cells?
A2: Confirming that a drug binds to its intended target in a complex cellular environment is a critical step in drug discovery. It validates the mechanism of action and ensures that the observed phenotypic effects of the compound are a direct result of its interaction with the target. For this compound, confirming target engagement with CBP/p300 provides confidence that downstream effects, such as changes in gene expression, are due to the inhibition of their bromodomain function.
Q3: What are the primary methods to confirm this compound target engagement in cells?
A3: Several methods can be employed to confirm this compound target engagement. These can be broadly categorized as direct and indirect methods:
-
Direct Methods: These assays directly measure the physical interaction between this compound and the CBP/p300 proteins. A key example is the Cellular Thermal Shift Assay (CETSA) , which measures the change in the thermal stability of a target protein upon ligand binding.
-
Indirect Methods: These assays measure the downstream consequences of this compound binding to CBP/p300. This includes:
-
In-Cell Western (ICW) or Western Blotting: To detect changes in post-translational modifications that are dependent on CBP/p300 activity, such as the acetylation of histone H3 at lysine 27 (H3K27ac), a well-established biomarker for CBP/p300 inhibition.
-
Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the expression of genes known to be regulated by CBP/p300, such as MYC.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a reference for expected potency.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | CBP | 72 | - | Biochemical Assay | |
| This compound | BRD4 | 5193 | - | Biochemical Assay |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving CBP/p300 and the mechanism of action for this compound.
Caption: Simplified CBP/p300 signaling pathway and this compound mechanism.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of CBP/p300 upon this compound binding in intact cells.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies against CBP and p300
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 10 cm dishes) and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into 96-well PCR plates.
-
-
Heat Treatment:
-
Place the PCR plate in a thermal cycler and heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for CBP or p300.
-
Analyze the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the band intensity (as a percentage of the non-heated control) against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
-
In-Cell Western (ICW) for H3K27 Acetylation
This protocol describes a quantitative immunofluorescence method to measure the inhibition of CBP/p300 HAT activity by this compound.
Materials:
-
96-well black-walled imaging plates
-
Cell culture medium
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K27ac
-
Primary antibody for normalization (e.g., total Histone H3 or a housekeeping protein)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Fluorescent imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well black-walled plate and allow them to adhere.
-
Treat cells with a dose-response of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-H3K27ac and normalization antibody) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells thoroughly.
-
Image the plate using a fluorescent imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both H3K27ac and the normalization protein in each well.
-
Normalize the H3K27ac signal to the normalization protein signal.
-
Plot the normalized signal against the this compound concentration to determine the IC50 for the inhibition of H3K27 acetylation.
-
Troubleshooting Guide
CETSA Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No clear melting curve | - Protein is too stable or unstable.- Antibody is not specific or has low affinity. | - Adjust the temperature range.- Optimize the heating time.- Validate the antibody with a positive and negative control. |
| High variability between replicates | - Inconsistent cell number.- Uneven heating.- Pipetting errors. | - Ensure accurate cell counting and seeding.- Use a calibrated thermal cycler.- Use calibrated pipettes and be precise. |
| No thermal shift observed with this compound | - this compound is not cell-permeable.- Insufficient drug concentration or incubation time.- The protein is not stabilized by the compound. | - Verify cell permeability with a different assay.- Perform a dose-response and time-course experiment.- Consider that not all ligands induce a thermal shift. |
In-Cell Western Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Insufficient blocking.- Secondary antibody is non-specific.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Run a secondary antibody-only control.- Increase the number and duration of wash steps. |
| Weak signal | - Low primary antibody concentration.- Insufficient cell number.- Over-fixation or harsh permeabilization. | - Optimize the primary antibody concentration.- Increase the cell seeding density.- Optimize fixation and permeabilization conditions. |
| Signal saturation | - Primary or secondary antibody concentration is too high. | - Titrate the antibodies to find the optimal dilution. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for confirming target engagement and a logical approach to troubleshooting common issues.
Caption: Workflow for confirming this compound target engagement.
Caption: Troubleshooting decision tree for target engagement assays.
References
Technical Support Center: Overcoming Resistance to UMB298 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CBP/p300 bromodomain inhibitor, UMB298, in cancer cell lines.
Troubleshooting Guides and FAQs
This section addresses common issues and questions related to this compound resistance in a question-and-answer format.
FAQs
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity or acquired resistance. What are the potential underlying mechanisms?
A1: While specific resistance mechanisms to this compound are still under investigation, resistance to CBP/p300 inhibitors, in general, can arise from several factors. One of the primary suspected mechanisms is the activation of bypass signaling pathways.[1] Cancer cells can adapt to the inhibition of CBP/p300 by upregulating alternative pathways to maintain their growth and survival. A notable example is the IL-6/JAK/STAT3 signaling pathway, which has been implicated in resistance to other targeted therapies.[1][2]
Another potential, though less commonly reported for CBP/p300 inhibitors, is the modification of the drug target. This could involve mutations in the bromodomain of CBP or p300, which could reduce the binding affinity of this compound to its target.[1]
Q2: I am observing high IC50 values for this compound in a cancer cell line that is expected to be sensitive. What could be the issue?
A2: Several factors could contribute to unexpectedly high IC50 values:
-
Inhibitor Instability: Ensure proper storage and handling of this compound to prevent degradation. It is advisable to aliquot the inhibitor upon receipt and store it at the recommended temperature.[1]
-
Cell Line Integrity: Confirm the identity and purity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.
-
Experimental Conditions: Variations in cell density at the time of seeding, passage number, and media composition can significantly impact drug sensitivity. Standardize these parameters across all experiments.
Q3: Are there any strategies to overcome or prevent the development of resistance to this compound?
A3: Yes, combination therapy is a promising strategy to combat resistance to CBP/p300 inhibitors. By targeting parallel or downstream pathways, you can create a multi-pronged attack that is more difficult for cancer cells to overcome. For example, if you suspect the involvement of the IL-6/JAK/STAT3 pathway in resistance, combining this compound with a JAK1/2 inhibitor like ruxolitinib could be effective. Another approach is to combine this compound with inhibitors of other key survival pathways, such as the BTK pathway in mantle cell lymphoma, where combining a p300/CBP inhibitor with ibrutinib has shown synergistic effects.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding, reagent preparation, or incubation times. | Standardize cell numbers per well, ensure thorough mixing of reagents, and maintain precise incubation periods. |
| No detectable decrease in MYC protein levels after this compound treatment in a sensitive cell line. | Suboptimal drug concentration, insufficient treatment duration, or issues with Western blot protocol. | Perform a dose-response and time-course experiment to determine the optimal conditions. Troubleshoot the Western blot protocol for efficient protein extraction and antibody detection. |
| Difficulty in generating a stable this compound-resistant cell line. | Inappropriate starting drug concentration, insufficient selection pressure, or cell line intolerance. | Start with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner. Be patient, as developing a resistant line can take several months. |
Data Presentation
Table 1: IC50 Values of Select CBP/p300 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| A-485 | 22Rv1 | Prostate Cancer | 96 |
| A-485 | VCaP | Prostate Cancer | 49 |
| CCS1477 | 22Rv1 | Prostate Cancer | 96 |
| CCS1477 | VCaP | Prostate Cancer | 49 |
Data extracted from a study on prostate cancer cell lines.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for generating a this compound-resistant cancer cell line.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Selection and Expansion: Continue this process of stepwise dose escalation. At each stage, allow the surviving cells to expand. This selection process can take 6-12 months.
-
Validation of Resistance: The resulting cell line is considered resistant when it can proliferate in a this compound concentration that is significantly higher (e.g., 5- to 10-fold) than the IC50 of the parental cell line. Confirm the resistance by performing a cell viability assay and comparing the IC50 values of the parental and resistant lines.
Protocol 2: Western Blotting for Key Signaling Proteins
This protocol outlines the steps for analyzing the protein levels of CBP, p300, and MYC.
-
Cell Lysis:
-
Treat parental and this compound-resistant cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates briefly and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CBP, p300, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to determine if this compound affects the interaction between CBP/p300 and their binding partners, such as MYC.
-
Cell Lysis: Lyse cells under non-denaturing conditions (e.g., using a buffer with 1% NP-40) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-CBP or anti-p300) overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the "prey" protein (e.g., anti-MYC).
Mandatory Visualization
Signaling Pathway Diagrams
Caption: this compound inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation, decreased MYC expression, and inhibition of cancer cell growth.
Caption: Upregulation of the IL-6/JAK/STAT3 bypass pathway can promote cell survival despite this compound-mediated inhibition of the CBP/p300-MYC axis.
Experimental Workflow Diagram
Caption: A logical workflow for generating, characterizing, and investigating resistance to this compound in cancer cell lines.
References
Navigating Long-Term UMB298 In Vitro Treatment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to best practices for the long-term in vitro treatment of UMB298, a selective CBP/p300 bromodomain inhibitor. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. These proteins are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. By binding to the bromodomain, this compound prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins, thereby inhibiting the transcription of target genes, such as the oncogene MYC. This targeted inhibition has shown potential in preclinical studies, particularly in acute myeloid leukemia (AML).
Q2: In which cancer cell lines is this compound effective?
A2: this compound has demonstrated efficacy in AML cell lines, such as MOLM-13, by inhibiting cell growth. Its effectiveness in other cancer types is an active area of research. The sensitivity of a given cell line to this compound will depend on its reliance on CBP/p300 signaling for survival and proliferation.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically supplied as a solid. For in vitro use, it is recommended to prepare a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.1%).[1][2]
Q4: What are the expected downstream effects of this compound treatment?
A4: Successful treatment with this compound should lead to a dose-dependent decrease in the levels of histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark mediated by CBP/p300. Consequently, this should result in the downregulation of CBP/p300 target genes, such as MYC. These molecular changes are expected to translate into phenotypic effects like inhibition of cell proliferation and induction of apoptosis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no observable effect on cell viability | 1. Compound Instability/Inactivity: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in the specific cell line. 3. Cell Line Resistance: The cell line may not be dependent on the CBP/p300 pathway for survival. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound. If possible, confirm its identity and purity via analytical methods. 2. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your cell line. 3. Assess Target Engagement: Confirm that this compound is inhibiting its target by measuring the levels of H3K27ac via Western blot or other suitable methods. A dose-dependent decrease should be observed. |
| High cellular toxicity not correlated with expected on-target effects | 1. Off-Target Effects: At high concentrations, this compound may inhibit other cellular targets, leading to non-specific toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the Concentration: Use the lowest effective concentration of this compound based on your dose-response studies. 2. Include Proper Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess solvent toxicity. |
| Precipitation of this compound in cell culture medium | 1. Poor Solubility: this compound may have limited solubility in aqueous cell culture medium, especially at higher concentrations. | 1. Prepare Fresh Dilutions: Dilute the DMSO stock solution in pre-warmed medium immediately before adding to the cells. 2. Avoid High Concentrations: If precipitation is observed, consider using lower concentrations or exploring the use of a solubilizing agent (with appropriate controls).[1] |
| Difficulty in detecting downstream effects (e.g., changes in H3K27ac or MYC levels) | 1. Inappropriate Timepoint: The timing of analysis may not be optimal to observe the desired changes. 2. Insufficient Antibody Quality: The antibodies used for Western blotting or other detection methods may not be specific or sensitive enough. | 1. Perform a Time-Course Experiment: Analyze protein or RNA levels at various time points after this compound treatment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for detection. 2. Validate Antibodies: Ensure the specificity and sensitivity of your antibodies using appropriate positive and negative controls. |
Quantitative Data
Table 1: Comparative IC50 Values of CBP/p300 and other Inhibitors in AML Cell Lines
| Compound | Target(s) | Cell Line | IC50 (µM) |
| This compound | CBP/p300 Bromodomain | MOLM-13 | Activity Reported (Specific IC50 not publicly available) |
| Midostaurin | FLT3 | MOLM-13 | ~0.2[3] |
| Gilteritinib | FLT3 | MOLM-13 | ~0.2[3] |
| Idasanutlin (RG7388) | MDM2 | MOLM-13 | ~1 |
| S63845 | MCL-1 | HL-60 | Not specified |
| DJ4 | ROCKs | MV4-11 | 0.05 ± 0.02 |
| DJ4 | ROCKs | MOLM-13 | 0.15 ± 0.03 |
| DJ4 | ROCKs | OCI-AML3 | 0.81 ± 0.12 |
Note: IC50 values can vary depending on the experimental conditions, including the cell viability assay used and the duration of treatment.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay for this compound
This protocol outlines a standard procedure to determine the effect of this compound on the viability of adherent or suspension cancer cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical final concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or control solutions. For suspension cells, directly add the treatment solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the CBP/p300 bromodomain, preventing the recognition of acetylated histones and subsequent oncogene transcription.
Caption: A typical workflow for assessing the in vitro efficacy of this compound.
Caption: A decision tree for troubleshooting common issues in this compound in vitro experiments.
References
Preventing degradation of UMB298 in experimental setups
Welcome to the technical support center for UMB298, a potent and selective CBP/P300 bromodomain inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Troubleshooting Guide: this compound Degradation
This guide addresses specific issues you may encounter with this compound stability during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffers. | Hydrolysis of the benzamide functional group. this compound contains a benzamide moiety, which is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions. | - Prepare fresh solutions of this compound in an appropriate organic solvent, such as DMSO, immediately before use. - If aqueous buffers are necessary for your experiment, minimize the time the compound is in the aqueous environment. - Maintain the pH of your aqueous buffer within a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis. - For long-term experiments, consider the use of a controlled-release formulation if compatible with your experimental design. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. this compound is sparingly soluble in water. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is sufficient to maintain solubility, but does not exceed a concentration that affects your experimental system (typically <0.5%). - Use sonication to aid dissolution when preparing stock solutions in DMSO.[1] - If precipitation occurs upon dilution in aqueous buffer, try diluting in a buffer containing a solubilizing agent, such as a non-ionic surfactant (e.g., Tween-20, Pluronic F-68), at a concentration compatible with your assay. |
| Inconsistent results between experimental replicates. | Inconsistent compound concentration due to degradation or precipitation. | - Visually inspect solutions for any signs of precipitation before each use. - Prepare fresh working solutions from a frozen stock solution for each experiment. - Protect stock solutions and working solutions from light to prevent potential photodegradation. - Perform a concentration verification of your stock solution using a validated analytical method (e.g., HPLC-UV) if you suspect significant degradation. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | - Analyze a freshly prepared solution of this compound to establish a reference chromatogram. - Compare the chromatograms of your experimental samples to the reference to identify potential degradation products. - If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C.[1] Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, with a solubility of up to 25 mg/mL with the aid of sonication.[1]
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which includes a benzamide functional group, the most probable degradation pathway is hydrolysis of the amide bond. This can be catalyzed by both acidic and basic conditions. Oxidation of the aromatic rings is also a potential, though likely slower, degradation pathway.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: You can perform a stability study by incubating this compound in your experimental buffer at the relevant temperature for various durations. At each time point, analyze the sample by a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining amount of intact this compound.
Q5: Are there any known incompatibilities of this compound with common lab reagents?
Quantitative Data Summary
Due to the limited availability of public stability data for this compound, the following table presents illustrative data based on the expected stability of a benzamide-containing compound. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Aqueous Buffer at 37°C
| Time (hours) | Remaining this compound (%) at pH 5.0 | Remaining this compound (%) at pH 7.4 | Remaining this compound (%) at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 97 |
| 6 | 94 | 98 | 91 |
| 12 | 88 | 96 | 82 |
| 24 | 77 | 92 | 67 |
Disclaimer: This data is for illustrative purposes only and is intended to demonstrate the potential impact of pH on this compound stability. Actual degradation rates may vary.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.
1. Materials:
- This compound
- DMSO
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H₂O₂)
- HPLC-grade water
- HPLC-grade acetonitrile
- Formic acid
- HPLC system with UV detector or mass spectrometer
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in DMSO.
3. Stress Conditions:
4. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
- Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
- Analyze all samples by a validated stability-indicating HPLC method. A common starting point for method development is a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
5. Data Analysis:
- Compare the chromatograms of the stressed samples to the control sample.
- Identify and quantify the parent this compound peak and any new peaks corresponding to degradation products.
- Calculate the percentage of degradation for each stress condition.
Visualizations
Caption: A typical workflow for assessing the stability of this compound in an experimental setting.
Caption: this compound inhibits the bromodomain of CBP/P300, preventing histone acetylation and subsequent gene expression.
References
Technical Support Center: A Guide to Selecting Controls for UMB298 Studies
Welcome to the technical support center for UMB298 studies. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for designing and troubleshooting experiments involving the selective CBP/P300 bromodomain inhibitor, this compound. Accurate and robust experimental design is paramount for reproducible and meaningful results, and the correct use of controls is a cornerstone of this process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression by acetylating histones and other proteins.[3][4] The bromodomain of CBP/p300 recognizes and binds to acetylated lysine residues on histones, a key step in the recruitment of transcriptional machinery to chromatin. This compound competitively binds to the bromodomain, preventing this interaction and thereby inhibiting the transcription of target genes, such as MYC.[1]
Q2: Why is a vehicle control essential in this compound experiments?
A2: A vehicle control is critical because the solvent used to dissolve this compound (e.g., DMSO) can have independent biological effects on cells. The vehicle control group is treated with the same concentration of the solvent as the this compound-treated group, allowing researchers to distinguish the specific effects of the inhibitor from any non-specific effects of the solvent.
Q3: What is a suitable positive control for a this compound experiment?
A3: A well-characterized CBP/P300 bromodomain inhibitor with a similar mechanism of action, such as CCS1477 (Inobrodib), serves as an excellent positive control. This allows for comparison of the effects of this compound to a compound with known activity, helping to validate the experimental system and confirm that the observed phenotypes are due to CBP/p300 inhibition.
Q4: How can I control for off-target effects of this compound?
A4: Controlling for off-target effects is crucial for ensuring that the observed results are a direct consequence of CBP/P300 inhibition. Several strategies can be employed:
-
Use of a structurally related inactive analog: An ideal negative control is a molecule structurally similar to this compound that does not bind to the CBP/p300 bromodomain. While a specific inactive analog for this compound is not commercially available, comparing its effects to another class of bromodomain inhibitors, such as BET inhibitors (e.g., JQ1), can help differentiate CBP/p300-specific effects.
-
Rescue experiments: If this compound-induced phenotype is due to the downregulation of a specific gene, re-introducing that gene (e.g., via plasmid transfection) should rescue the phenotype.
-
Phenotypic comparison with genetic knockdown: Comparing the effects of this compound with those of siRNA or shRNA-mediated knockdown of CBP and p300 can help confirm that the inhibitor's effects are on-target.
Q5: What are the key downstream markers to assess this compound activity?
A5: Inhibition of CBP/p300 by this compound leads to specific downstream molecular changes. Key markers to assess its activity include:
-
Reduced Histone Acetylation: A significant decrease in the acetylation of histone H3 at lysine 27 (H3K27ac) is a direct indicator of CBP/p300 inhibition.
-
Downregulation of Target Gene Expression: A well-documented target of CBP/p300 is the MYC oncogene. A reduction in MYC mRNA and protein levels is a reliable marker of this compound activity.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No effect of this compound observed | Compound instability: this compound may have degraded. | Prepare fresh stock solutions of this compound. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Incorrect concentration: The concentration of this compound used may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Cell line insensitivity: The chosen cell line may not be dependent on CBP/p300 signaling for the phenotype being measured. | Use a positive control cell line known to be sensitive to CBP/p300 inhibitors (e.g., MOLM13 for acute myeloid leukemia). | |
| High background in assays | Vehicle (DMSO) toxicity: High concentrations of the vehicle may be causing non-specific effects. | Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). |
| Contamination: Bacterial or fungal contamination can interfere with assays. | Maintain sterile cell culture techniques and regularly check for contamination. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell passage number, confluence, or viability can affect experimental outcomes. | Use cells within a consistent passage number range and ensure uniform cell seeding density. Perform a cell viability check before starting the experiment. |
| Reagent variability: Inconsistent reagent quality or preparation can lead to variable results. | Use high-quality reagents and prepare fresh solutions for each experiment. |
Experimental Protocols and Data Presentation
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound. Include the following controls:
-
Untreated Control: Cells in media only.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent or another CBP/p300 inhibitor like CCS1477.
-
Media Blank: Wells with media only (no cells) to determine background absorbance.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation: Example Dose-Response Data for this compound
| Compound | Cell Line | IC50 (nM) |
| This compound | MOLM13 (AML) | 72 |
| This compound | MM.1S (Multiple Myeloma) | Varies (requires empirical determination) |
| CCS1477 (Positive Control) | 22Rv1 (Prostate Cancer) | 96 |
| JQ1 (BETi Negative Control) | 22Rv1 (Prostate Cancer) | >10,000 |
Note: IC50 values can vary depending on the cell line and assay conditions. The above data is illustrative.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27ac
This protocol allows for the genome-wide analysis of H3K27ac, a direct target of CBP/p300's HAT activity.
Methodology:
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control inhibitor.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac. Include the following controls:
-
Input Control: A sample of sheared chromatin that does not undergo immunoprecipitation. This represents the total chromatin landscape.
-
IgG Control: A parallel immunoprecipitation using a non-specific IgG antibody to control for non-specific binding of chromatin to the beads and antibody.
-
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
Quantitative Real-Time PCR (RT-qPCR) for MYC Gene Expression
This protocol measures the mRNA levels of the MYC oncogene, a downstream target of CBP/p300.
Methodology:
-
Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control inhibitor for a specified time.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers specific for MYC and one or more stably expressed housekeeping genes for normalization (e.g., GAPDH, ACTB, RPL13a). Include the following controls:
-
No-RT Control: A sample where reverse transcriptase was not added during cDNA synthesis to check for genomic DNA contamination.
-
No Template Control (NTC): A PCR reaction with no cDNA template to check for primer-dimer formation and contamination.
-
-
Data Analysis: Calculate the relative expression of MYC using the ΔΔCt method, normalizing to the housekeeping gene(s).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CBP/p300 Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for this compound Studies.
Caption: Decision Flowchart for Selecting Appropriate Controls.
References
Navigating UMB298: A Technical Guide to Consistent Experimental Outcomes
Welcome to the technical support center for UMB298, a selective CBP/P300 bromodomain inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring reproducible results. Below you will find frequently asked questions and detailed guides to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A1: Variability in IC50 values for this compound can stem from several factors, broadly categorized into biological and technical aspects.[1]
-
Biological Factors:
-
Cell Line Integrity: Ensure you are using a consistent cell line passage number.[1] High-passage numbers can lead to genetic drift and altered cellular responses. It is also crucial to regularly test for mycoplasma contamination, which can significantly impact cell health and experimental outcomes.[2]
-
Cell Seeding Density: Inconsistent cell numbers seeded per well is a major source of variability.[1] Cells should be in the exponential growth phase at the time of treatment.[1]
-
-
Technical Factors:
-
Compound Solubility and Stability: Confirm that this compound is fully solubilized in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Precipitation of the compound in the culture medium can lead to inconsistent effects.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the perimeter wells for experimental data points and instead fill them with sterile PBS or media.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound.
-
Q2: Our downstream analysis shows inconsistent effects of this compound on MYC protein levels. How can we troubleshoot this?
A2: this compound is known to cause MYC depletion as a signature of CBP inhibition in acute myeloid leukemia. Inconsistent effects on MYC levels could be due to:
-
Timing of Analysis: The kinetics of MYC protein turnover are rapid. It is critical to establish a time-course experiment to determine the optimal time point for observing maximal MYC depletion following this compound treatment.
-
Protein Extraction and Detection: Ensure your lysis buffer is effective and that your western blotting protocol is optimized for MYC detection. Inconsistent sample handling or transfer can lead to variable results.
-
Cellular Context: The effect of this compound on MYC may be cell-type specific. Confirm that the cell line you are using is expected to exhibit CBP/P300-dependent MYC regulation.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide addresses common issues when assessing the cytotoxic or anti-proliferative effects of this compound.
| Potential Issue | Troubleshooting Step | Rationale |
| Variable Cell Seeding | 1. Use an automated cell counter for accurate cell counts. 2. Ensure a single-cell suspension before plating. 3. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. | To minimize well-to-well variability in cell number. |
| Inconsistent Drug Preparation | 1. Prepare a fresh stock solution of this compound in high-quality DMSO. 2. Perform serial dilutions carefully and use fresh tips for each dilution. 3. Visually inspect for any precipitation after dilution in media. | To ensure accurate and consistent final drug concentrations. |
| Assay Timing | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. | The cytotoxic effects of this compound may be time-dependent. |
| Choice of Viability Assay | 1. Consider the mechanism of cell death. For apoptosis, a caspase activity assay might be more sensitive than a metabolic assay. 2. For metabolic assays (e.g., MTT, resazurin), ensure the incubation time is optimized and within the linear range of the assay. | Different assays measure different aspects of cell viability and may have varying sensitivity and kinetics. |
Guide 2: Variability in Target Engagement Assays (H3K27ac levels)
This compound is expected to reduce H3K27ac levels. This guide helps troubleshoot inconsistent results in assays measuring this epigenetic mark.
| Potential Issue | Troubleshooting Step | Rationale |
| Suboptimal Antibody Performance | 1. Validate the specificity of your H3K27ac antibody. 2. Titrate the antibody to determine the optimal concentration for your application (e.g., Western blot, ChIP-seq). | Antibody quality is critical for reliable detection of epigenetic marks. |
| Inefficient Histone Extraction | 1. Use a validated protocol for histone extraction to ensure high purity and yield. 2. Quantify histone concentration accurately before loading. | Incomplete extraction can lead to underestimation of histone modifications. |
| Timing of Treatment | 1. Perform a time-course experiment to identify the optimal duration of this compound treatment for observing changes in H3K27ac. | Histone modification dynamics can be transient. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line | Reference |
| IC50 (CBP) | 72 nM | Biochemical Assay | |
| IC50 (BRD4) | 5193 nM | Biochemical Assay | |
| Selectivity | 72-fold for CBP over BRD4 | - |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
Protocol 2: Western Blot for MYC and H3K27ac
-
Seed cells and treat with this compound or vehicle for the optimized time.
-
For total protein (MYC), lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For histones (H3K27ac), perform a histone extraction protocol.
-
Quantify protein/histone concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies for MYC, H3K27ac, and a loading control (e.g., β-actin, total H3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the CBP/P300 bromodomain, leading to reduced gene expression and cell growth.
Caption: Key checkpoints in the experimental workflow to troubleshoot sources of variability.
References
UMB298 Technical Support Center: Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of UMB298 in various solvents and buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 25 mg/mL (52.19 mM); sonication may be required to fully dissolve the compound.[1]
Q2: How should solid this compound and its stock solutions be stored?
A2: Solid this compound should be stored at -20°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the DMSO stock solution into smaller, single-use volumes and store them at -80°C.
Q3: What is the stability of this compound in aqueous buffers like PBS?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in aqueous buffers. However, based on the general behavior of small molecule kinase inhibitors, stability in aqueous solutions is often pH-dependent. As a representative example, the stability of a similar small molecule might be expected to be optimal at a slightly acidic to neutral pH (around pH 5.0-7.4) and may decrease in more acidic or alkaline conditions. For critical experiments, it is highly recommended to perform a stability assessment under your specific experimental conditions.
Q4: Can I use this compound in cell culture media?
A4: Yes, this compound can be used in cell culture experiments. However, the stability of small molecules in complex media can be influenced by various components. It is advisable to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment and to minimize the time the compound is in the media before being added to the cells.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The solubility of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically ≤ 0.5%). - Briefly sonicate the solution after dilution to aid dissolution. |
| Inconsistent results in biological assays. | Degradation of this compound in the experimental buffer or media. | - Prepare fresh dilutions of this compound for each experiment. - Minimize the incubation time of this compound in aqueous solutions before use. - Perform a stability check of this compound in your specific buffer system. |
| Loss of compound activity over time in stored aqueous solutions. | Hydrolysis or other degradation pathways in the aqueous environment. | - Avoid storing this compound in aqueous solutions for extended periods. - If temporary storage is necessary, store at 4°C and use within 24 hours. For longer-term storage, use aliquoted DMSO stocks at -80°C. |
This compound Stability Profile (Illustrative Data)
Disclaimer: The following data is representative of a typical small molecule inhibitor and is for illustrative purposes only. Specific stability studies for this compound have not been published.
Table 1: Illustrative Stability of a this compound Analog in Aqueous Buffers at 37°C over 24 Hours
| Buffer (pH) | % Remaining after 8 hours | % Remaining after 24 hours |
| pH 3.0 (Citrate) | 85% | 70% |
| pH 5.0 (Acetate) | 98% | 95% |
| pH 7.4 (PBS) | 97% | 92% |
| pH 9.0 (Tris) | 88% | 75% |
Table 2: Illustrative Stability of a this compound Analog in Common Solvents at Room Temperature over 48 Hours
| Solvent | % Remaining after 24 hours | % Remaining after 48 hours |
| DMSO | >99% | >99% |
| Ethanol | 99% | 98% |
| Acetonitrile | 99% | 98% |
| Water | 95% | 88% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Degradation: Mix equal volumes of the stock solution with 1N HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 1N NaOH before analysis.
-
Alkaline Degradation: Mix equal volumes of the stock solution with 1N NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 1N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 2, 6, and 24 hours.
-
Thermal Degradation: Place the solid this compound in a 105°C oven for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for quantifying this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the stability studies to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
Visualizations
Caption: this compound inhibits CBP/p300 bromodomain function.
Caption: Workflow for assessing this compound stability.
References
Cell toxicity issues with high concentrations of UMB298
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of UMB298, a selective CBP/p300 bromodomain inhibitor.
Troubleshooting Guide
This guide addresses common issues observed during in-vitro experiments with high concentrations of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed even at concentrations intended for growth inhibition. | On-target toxicity: High expression or dependency of the cell line on CBP/p300 signaling. Inhibition of CBP/p300 can lead to G1-S cell-cycle arrest and apoptosis.[1][2] Off-target effects: At high concentrations, this compound may inhibit other cellular targets, leading to cytotoxicity. | 1. Confirm On-Target Effect: Perform a dose-response experiment and confirm the downregulation of known downstream targets of CBP/p300, such as MYC.[1] 2. Titrate Concentration: Determine the optimal concentration range that inhibits the target without causing excessive cell death. 3. Time-Course Experiment: Assess cell viability at different time points to distinguish between cytostatic and cytotoxic effects. |
| Inconsistent or non-reproducible cytotoxicity results between experiments. | Compound Instability: this compound may degrade in culture medium over time. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. Cell Culture Variability: Inconsistent cell density, passage number, or cell health can affect results. | 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Vehicle Control: Run a vehicle-only control to ensure the solvent concentration is not causing toxicity. 3. Standardize Cell Culture: Use cells of a consistent passage number and seed at a uniform density. Ensure high cell viability before starting the experiment. |
| No significant cytotoxicity observed even at high concentrations. | Cell Line Resistance: The cell line may not be dependent on the CBP/p300 pathway for survival. Assay Interference: The compound may interfere with the chosen cytotoxicity assay (e.g., MTT reduction). | 1. Select a Sensitive Cell Line: Use a cell line known to be sensitive to CBP/p300 inhibition, such as the MOLM-13 acute myeloid leukemia cell line. 2. Use an Orthogonal Assay: Confirm results with a different cytotoxicity assay that has a distinct mechanism (e.g., LDH release assay vs. a metabolic assay like MTT). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[3] These proteins are crucial transcriptional co-activators involved in numerous cellular processes, including cell cycle regulation, proliferation, and apoptosis.[4] By inhibiting the CBP/p300 bromodomains, this compound disrupts their ability to read acetylated histones, leading to the downregulation of target genes, such as the oncogene MYC.
Q2: Is cell toxicity an expected outcome with this compound?
A2: Yes, particularly in cancer cell lines that are dependent on CBP/p300 signaling for their proliferation and survival. Inhibition of CBP/p300 can lead to cell cycle arrest at the G1-S transition and induce apoptosis (programmed cell death). Therefore, a reduction in cell viability is an expected on-target effect of this compound.
Q3: At what concentrations should I expect to see cytotoxic effects?
A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. While the IC50 for CBP inhibition is in the nanomolar range (72 nM), higher concentrations are typically required to induce significant cell death. It is recommended to perform a dose-response curve for your specific cell line to determine the cytotoxic concentration range.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: To differentiate between apoptosis and necrosis, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a hallmark of late apoptosis and necrosis.
Q5: What are the key signaling pathways affected by this compound that can lead to cell toxicity?
A5: The primary pathway affected by this compound leading to toxicity in sensitive cancer cells is the CBP/p300-MYC signaling axis. CBP/p300 are required for the transcriptional activation of MYC, a potent oncogene that drives cell proliferation and inhibits apoptosis. By inhibiting CBP/p300, this compound leads to the downregulation of MYC, which in turn can trigger cell cycle arrest and apoptosis. Additionally, CBP/p300 are involved in other critical pathways such as p53 and NF-κB signaling, which also play roles in cell survival and apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant CBP/p300 inhibitors. Note that direct cytotoxic concentrations (e.g., LC50) for this compound at high concentrations are not widely published; the data primarily reflects growth inhibition (IC50).
| Compound | Target(s) | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | CBP | Biochemical | - | 72 nM | MedChemExpress |
| This compound | BRD4 | Biochemical | - | 5193 nM | MedChemExpress |
| A-485 | p300/CBP HAT | Biochemical | - | p300: 9.8 nM, CBP: 2.6 nM | |
| C646 | p300 HAT | Biochemical | - | Ki: 400 nM | |
| C646 | p300 HAT | Apoptosis (Caspase 3/7 activity) | PC3 (Prostate Cancer) | ~10 µM | |
| C646 | p300 HAT | Apoptosis (Caspase 3/7 activity) | LNCaP (Prostate Cancer) | ~15 µM |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity as an indicator of viability.
Materials:
-
This compound
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated control, and maximum LDH release control).
-
Incubate the plate for the desired duration.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Annexin V/PI Apoptosis Assay
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
This compound
-
Cells of interest
-
6-well plates or culture tubes
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for UMB298 treatment
Technical Support Center: UMB298 Treatment
Product Name: this compound
Target: Selective CBP/P300 Bromodomain Inhibitor
Applications: Preclinical studies in acute myeloid leukemia (AML) and other oncological and inflammatory conditions.[1]
This guide provides in-depth troubleshooting and optimization strategies for researchers using this compound, with a focus on determining the optimal incubation time for various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1] These proteins are lysine acetyltransferases that play a critical role in regulating gene expression. By binding to the bromodomain, this compound prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins, thereby disrupting transcriptional programs essential for cancer cell proliferation and survival, such as the MYC pathway.[1]
Q2: What is a recommended starting point for incubation time in a cell-based assay?
A2: The optimal incubation time is highly dependent on the cell type and the biological question being addressed.[2]
-
For signaling studies (e.g., measuring downstream protein levels like MYC or histone acetylation): A shorter time course of 6 to 24 hours is often sufficient to observe target engagement and initial downstream effects.[1]
-
For cell viability or proliferation assays: A longer incubation of 48 to 72 hours is typically required to observe significant phenotypic changes.
-
For slow-acting effects (e.g., epigenetic reprogramming): Extended incubation times of up to 10 days may be necessary, which requires careful optimization of cell seeding density to avoid overgrowth.
Q3: How does the IC50 value of this compound guide the choice of incubation time?
A3: this compound has a reported IC50 of 72 nM for the CBP bromodomain in biochemical assays. In cell-based assays, the effective concentration is typically higher. The incubation time is inversely related to the concentration required to achieve a biological effect; longer incubation times may allow for the use of lower, more specific concentrations of the inhibitor. It is crucial to perform both dose-response and time-course experiments to find the optimal balance that maximizes the on-target effect while minimizing potential off-target toxicities.
Q4: Should the media containing this compound be replaced during a long-term incubation (e.g., >72 hours)?
A4: For most standard assays up to 72 hours, a single treatment at the beginning of the experiment is sufficient. For longer-term experiments, the stability of this compound in culture media and the metabolic rate of the cell line should be considered. If the compound is unstable or if nutrient depletion and waste accumulation are concerns, a partial media change with fresh this compound may be necessary. However, this can complicate the interpretation of results, and it is often preferable to optimize initial seeding density to avoid the need for media changes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or target expression. | 1. Incubation time is too short: The effect on proliferation or protein turnover requires more time to manifest. 2. Suboptimal concentration: The concentration may be too low for the specific cell line. 3. Cell line is resistant: The cell line may not depend on the CBP/p300 pathway for survival. | 1. Perform a time-course experiment: Test a range of time points (e.g., 24, 48, 72, and 96 hours). 2. Conduct a dose-response experiment: Test a wider range of this compound concentrations, typically from 10 nM to 10 µM. 3. Use a positive control cell line: Include a cell line known to be sensitive to CBP/p300 inhibition, such as MOLM-13. |
| High levels of cell death observed, even at low concentrations. | 1. Off-target toxicity: At higher concentrations or with longer incubation, this compound may have off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Reduce incubation time and/or concentration: Determine the minimal time and concentration needed to see the on-target effect. 2. Ensure final solvent concentration is non-toxic: Keep the final DMSO concentration below 0.5%, and include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variable cell health or density: Differences in cell confluency or passage number can alter drug sensitivity. 2. Compound degradation: Improper storage or handling of this compound stock solutions. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed at a precise density. 2. Follow storage recommendations: Aliquot this compound stock solutions and store them at -80°C to avoid freeze-thaw cycles. |
Experimental Protocols & Data
Protocol 1: Time-Course Experiment for Target Engagement
This protocol is designed to determine the optimal incubation time to observe the inhibition of CBP/p300 downstream targets.
-
Cell Seeding: Seed MOLM-13 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treatment: Add this compound at a final concentration of 500 nM. Include a vehicle (DMSO) control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Cell Lysis: At each time point, harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting to analyze the levels of downstream markers such as total H3K27ac and MYC protein. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Table 1: Example Time-Course Data for this compound Treatment in MOLM-13 Cells
| Time (hours) | This compound (500 nM) | % H3K27ac Reduction (vs. T=0) | % MYC Reduction (vs. T=0) |
| 0 | - | 0% | 0% |
| 2 | + | 15% | 5% |
| 6 | + | 45% | 30% |
| 12 | + | 70% | 65% |
| 24 | + | 75% | 80% |
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound on cell viability over time.
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized to prevent overconfluency at the final time point.
-
Treatment: Add serial dilutions of this compound (e.g., 10 nM to 20 µM) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48, 72, and 96 hours.
-
Viability Assessment: At each time point, add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 at each time point.
Table 2: Example IC50 Values for this compound Across Different Incubation Times
| Cell Line | IC50 at 48 hours | IC50 at 72 hours | IC50 at 96 hours |
| MOLM-13 (AML) | 850 nM | 420 nM | 210 nM |
| MV-4-11 (AML) | 980 nM | 510 nM | 260 nM |
| K562 (CML) | > 10 µM | > 10 µM | 8.5 µM |
Visualizations
Caption: Mechanism of action for this compound, an inhibitor of CBP/p300.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for a lack of this compound effect.
References
Validation & Comparative
Reproducibility of UMB298 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the research findings for UMB298, a selective CBP/p300 bromodomain inhibitor, with a focus on its reproducibility and performance against alternative compounds. The objective is to offer a clear, data-driven comparison to aid in experimental design and drug development decisions. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Analysis of CBP/p300 Bromodomain Inhibitors
This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, which are critical epigenetic regulators implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). To evaluate the reproducibility and efficacy of this compound, this guide compares its performance with another well-characterized CBP/p300 inhibitor, I-CBP112.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and I-CBP112, focusing on their inhibitory activity and effects on AML cell lines.
| Parameter | This compound | I-CBP112 | Reference |
| Target | CBP/p300 Bromodomain | CBP/p300 Bromodomain | [1][2] |
| IC50 (CBP Bromodomain) | 72 nM | 170 nM | [1] |
| Selectivity (vs. BRD4) | 72-fold | High selectivity (specific values not provided) | [1][2] |
| Effect on MOLM-13 Cell Growth | Inhibition observed | Not explicitly stated | |
| Effect on Colony Formation (AML cells) | Not explicitly stated | Substantially impaired colony formation | |
| Mechanism of Action | Reduction of H3K27ac levels, MYC depletion | Acetyl-lysine competitive inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication of research findings. Below are generalized protocols for key experiments cited in the evaluation of CBP/p300 inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cell lines.
-
Cell Seeding: Plate AML cells (e.g., MOLM-13) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or I-CBP112) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Colony Formation Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of self-renewal capacity.
-
Cell Treatment: Treat AML cells (e.g., KASUMI-1, SEM, MOLM-13) with various concentrations of the inhibitor or vehicle control.
-
Plating in Semi-Solid Medium: Plate the treated cells in a methylcellulose-based medium at a low density to ensure colonies arise from single cells.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2 to allow for colony growth.
-
Colony Staining and Counting: Stain the colonies with a suitable dye (e.g., crystal violet) and count the number of colonies formed.
-
Data Analysis: Quantify the results relative to the vehicle-treated control to determine the effect of the inhibitor on clonogenic growth.
Visualizations
Diagrams are provided to illustrate the signaling pathway targeted by this compound and a typical experimental workflow.
References
A Comparative Guide to CBP/p300 Bromodomain Inhibitors: UMB298 vs. GNE-272
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent CBP/p300 bromodomain inhibitors, UMB298 and GNE-272. By presenting key experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions for their specific research applications.
Introduction to CBP/p300 Inhibition
The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and DNA repair.[1] Both proteins contain a bromodomain that recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in transcriptional activation.[1] Dysregulation of CBP/p300 activity has been implicated in various diseases, particularly cancer, making their bromodomains attractive therapeutic targets.[1] Small molecule inhibitors that target these bromodomains can disrupt their function, leading to the downregulation of key oncogenes like MYC.[2][3] This guide focuses on a comparative analysis of two such inhibitors: this compound and GNE-272.
Mechanism of Action
Both this compound and GNE-272 are potent and selective inhibitors of the CBP/p300 bromodomains. They function by competitively binding to the acetyl-lysine binding pocket of the bromodomain, thereby preventing its interaction with acetylated histones and other proteins. This disruption of protein-protein interactions leads to a downstream modulation of gene expression.
Figure 1: Mechanism of action for this compound and GNE-272.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and GNE-272, focusing on their in vitro potency and selectivity.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CBP | 72 | Not Specified |
| BRD4 | 5193 | Not Specified | |
| GNE-272 | CBP | 20 | TR-FRET |
| p300 | 30 | TR-FRET | |
| BRD4(1) | 13000 | TR-FRET |
Table 2: Selectivity Profile
| Compound | Selectivity for CBP over BRD4 |
| This compound | ~72-fold |
| GNE-272 | ~650-fold |
Table 3: Cellular Activity
| Compound | Cell Line | Effect |
| This compound | MOLM-13 (Acute Myeloid Leukemia) | Inhibition of cell growth, reduction of H3K27ac levels, and MYC depletion. |
| GNE-272 | Hematologic Cancer Cell Lines | Marked antiproliferative effect. |
| AML Tumor Model (in vivo) | Modulates MYC expression and demonstrates antitumor activity. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Figure 2: General experimental workflow for inhibitor characterization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency (IC50) of inhibitors by measuring their ability to disrupt the interaction between the CBP/p300 bromodomain and an acetylated histone peptide.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-chelate) conjugated to the bromodomain to an acceptor fluorophore (e.g., APC) on a biotinylated, acetylated peptide. Inhibition of this interaction leads to a decrease in the FRET signal.
-
Materials:
-
Recombinant CBP or p300 bromodomain protein.
-
Biotinylated acetylated histone peptide (e.g., H4K16ac).
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Test compounds (this compound, GNE-272) serially diluted in DMSO.
-
384-well microplates.
-
TR-FRET compatible plate reader.
-
-
Protocol:
-
Add assay buffer to all wells of a 384-well plate.
-
Add test compounds at various concentrations.
-
Add the CBP/p300 bromodomain protein and the Europium-labeled antibody complex.
-
Incubate for a defined period (e.g., 15-60 minutes) at room temperature.
-
Add the biotinylated acetylated histone peptide and streptavidin-acceptor complex.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Western Blot for Histone H3 Acetylation (H3K27ac)
This cellular assay assesses the ability of inhibitors to modulate the acetylation of histone H3 at lysine 27, a key mark of CBP/p300 activity.
-
Principle: Cells are treated with the inhibitor, and histone proteins are extracted. Western blotting is then used to detect the levels of H3K27ac, with total histone H3 often used as a loading control.
-
Materials:
-
Cell line of interest (e.g., MOLM-13).
-
Cell culture medium and supplements.
-
Test compounds (this compound, GNE-272).
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified duration (e.g., 6-24 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the H3K27ac signal to the total H3 signal.
-
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Principle: Various methods can be employed, such as those based on metabolic activity (e.g., MTT, MTS, CellTiter-Glo) or cell counting. The CellTiter-Glo® Luminescent Cell Viability Assay, for instance, quantifies ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds (this compound, GNE-272).
-
96-well opaque-walled microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow overnight.
-
Treat cells with a serial dilution of the test compounds or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
-
Conclusion
Both this compound and GNE-272 are valuable research tools for investigating the biological roles of CBP/p300 bromodomains. GNE-272 appears to exhibit higher in vitro potency and greater selectivity over BRD4 compared to this compound based on the available data. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, desired concentration, and the importance of off-target effects. The detailed protocols provided in this guide should enable researchers to design and execute robust experiments to further characterize these and other CBP/p300 inhibitors.
References
UMB298 vs. A-485: A Comparative Guide to Targeting CBP/p300
For Researchers, Scientists, and Drug Development Professionals
The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators involved in a myriad of cellular processes. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide provides an objective comparison of two widely used small molecule inhibitors, UMB298 and A-485, which target CBP/p300 through distinct mechanisms.
Executive Summary
This compound and A-485 both inhibit the function of CBP/p300 but target different domains. A-485 is a potent, acetyl-CoA competitive inhibitor of the catalytic HAT domain, effectively blocking the enzyme's "writer" function. In contrast, this compound is a selective inhibitor of the CBP/p300 bromodomain, a "reader" domain that recognizes acetylated lysine residues on histones and other proteins. This fundamental difference in their mechanism of action leads to distinct biological consequences and potential therapeutic applications.
Data Presentation
The following table summarizes the key quantitative data for this compound and A-485 based on available experimental evidence.
| Parameter | This compound | A-485 | Reference |
| Target Domain | Bromodomain (BRD) | Histone Acetyltransferase (HAT) Domain | [1] |
| Mechanism of Action | Inhibits binding to acetylated lysines | Competitive inhibitor of acetyl-CoA | [2][3] |
| IC50 CBP | 72 nM (BRD) | 2.6 nM (HAT) | [1][4] |
| IC50 p300 | Not reported | 9.8 nM (HAT) | |
| Selectivity | 72-fold selective for CBP over BRD4 | Selective over other HATs (PCAF, GCN5L2, etc.) and >150 non-epigenetic targets | |
| Key Cellular Effects | Reduces H3K27ac levels, MYC depletion | Inhibits H3K27ac and H3K18ac, inhibits androgen receptor transcriptional program |
Mechanism of Action and Signaling Pathways
CBP/p300 are large multi-domain proteins that play a central role in regulating gene expression. Their HAT domain catalyzes the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails and other proteins, generally leading to chromatin relaxation and transcriptional activation. The bromodomain recognizes these acetylated lysines, anchoring the CBP/p300 complex to specific genomic loci and facilitating further chromatin modification.
A-485 directly inhibits the catalytic activity of the HAT domain, preventing the acetylation of CBP/p300 substrates. This leads to a global reduction in histone acetylation, particularly at H3K27 and H3K18, and the downregulation of genes regulated by these marks.
This compound, by targeting the bromodomain, prevents CBP/p300 from recognizing and binding to acetylated histones. This disrupts the recruitment of the CBP/p300 transcriptional machinery to target gene promoters and enhancers, thereby inhibiting gene expression.
Experimental Workflows
The inhibitory activities of this compound and A-485 are determined through distinct experimental assays targeting their respective domains.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and A-485.
Histone Acetyltransferase (HAT) Inhibition Assay (for A-485)
This protocol is a generalized procedure for determining the in vitro potency of HAT inhibitors.
Materials:
-
Recombinant human p300 or CBP HAT domain
-
Histone H3 or H4 peptide substrate
-
[³H]-acetyl-CoA
-
A-485 (or other test compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
-
Phosphocellulose filter paper
-
Wash Buffer: 50 mM sodium bicarbonate (pH 9.0)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of A-485 in DMSO.
-
In a 96-well plate, combine the assay buffer, histone peptide substrate (final concentration ~10-20 µM), and the diluted A-485 or DMSO vehicle control.
-
Initiate the reaction by adding the recombinant HAT enzyme (final concentration ~5-10 nM) and [³H]-acetyl-CoA (final concentration ~1 µM).
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated [³H]-acetyl-CoA.
-
Allow the filter paper to dry completely.
-
Place the dried filter paper in a scintillation vial with scintillation cocktail.
-
Quantify the amount of incorporated [³H]-acetyl group using a scintillation counter.
-
Calculate the percent inhibition for each concentration of A-485 and determine the IC50 value by fitting the data to a dose-response curve.
Bromodomain Binding Assay (for this compound) - AlphaScreen
This protocol describes a common method for assessing the binding of inhibitors to bromodomains.
Materials:
-
Recombinant GST-tagged CBP or p300 bromodomain
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
This compound (or other test compound)
-
AlphaScreen™ GST Detection Kit (including Streptavidin-coated Donor beads and anti-GST Acceptor beads)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, biotinylated H4K8ac peptide (final concentration in the low nM range), and the diluted this compound or DMSO vehicle control.
-
Add the GST-tagged bromodomain (final concentration in the low nM range) to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
In subdued light, add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound and A-485 represent two distinct and valuable tools for probing the function of CBP/p300. A-485, as a catalytic HAT inhibitor, is well-suited for studies investigating the direct consequences of inhibiting the "writer" function of these co-activators. This compound, a bromodomain inhibitor, allows for the exploration of the roles of the "reader" domain in chromatin targeting and gene regulation. The choice between these inhibitors will depend on the specific biological question being addressed. For researchers aiming to disrupt the overall transcriptional co-activator function of CBP/p300, a combination of both types of inhibitors could provide a synergistic effect.
References
- 1. cellcentric.com [cellcentric.com]
- 2. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
UMB298: A Head-to-Head Comparison with Other Bromodomain Inhibitors
A new front in epigenetic modulation, the selective CBP/p300 bromodomain inhibitor UMB298, is demonstrating significant potential in preclinical studies. This guide provides a comprehensive head-to-head comparison of this compound with other notable bromodomain inhibitors, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, two closely related and critical transcriptional co-activators.[1][2] Dysregulation of CBP/p300 activity is implicated in a variety of diseases, including cancer, making them attractive therapeutic targets. This compound distinguishes itself from many other bromodomain inhibitors, such as the well-studied pan-BET inhibitor JQ1, by its selectivity for the non-BET bromodomains of CBP/p300.[1]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activity of this compound and other relevant bromodomain inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Bromodomain | IC50 (nM) | Selectivity Notes | Reference |
| This compound | CBP | 72 | 72-fold selective for CBP over BRD4 | [1] |
| BRD4 | 5193 | [1] | ||
| GNE-049 | CBP | 1.1 | Highly potent and selective for CBP/p300 over other bromodomains. | |
| p300 | 2.3 | |||
| CCS1477 | CBP | 21 | Selective for CBP/p300 over BET bromodomains. | |
| p300 | 38 | |||
| A-485 | p300 (HAT) | 9.8 | Potent and selective inhibitor of the HAT domain, not the bromodomain. | |
| CBP (HAT) | 2.6 | |||
| JQ1 | BRD4 (BD1) | 77 | Pan-BET inhibitor, not selective for CBP/p300. | |
| BRD4 (BD2) | 33 |
Experimental Protocols
Detailed methodologies for key experimental assays are crucial for the interpretation and replication of results. Below are protocols for commonly used assays in the characterization of bromodomain inhibitors.
Biochemical Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the IC50 of an inhibitor.
Principle: This assay measures the binding of a biotinylated histone peptide to a GST-tagged bromodomain protein. Disruption of this interaction by an inhibitor results in a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 0.02% NaN₃, 0.01% BSA, 0.1 mM Orthovanadate.
-
GST-tagged CBP/p300 bromodomain protein.
-
Biotinylated histone H3 or H4 peptide substrate.
-
Streptavidin-XL665 (Acceptor).
-
Anti-GST-Terbium (Donor).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
-
Procedure:
-
In a 384-well plate, co-incubate the GST-tagged bromodomain protein (e.g., 0.5 µM) with the biotinylated peptide (e.g., 0.2 µM) and the test inhibitor at various concentrations.
-
Incubate at 25°C for 30 minutes.
-
Add Streptavidin-XL665 and anti-GST-Terbium to the reaction mixture.
-
Incubate at 25°C for 60 minutes.
-
Measure the signal using a microplate reader with excitation at 337 nm and dual emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement (Western Blot)
Western blotting is used to assess the downstream effects of bromodomain inhibition on protein expression levels within cells.
Principle: This technique detects specific proteins in a cell lysate. For CBP/p300 inhibitors, a common readout is the reduction of histone H3 lysine 27 acetylation (H3K27ac) and downregulation of the MYC oncoprotein.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLM13 for leukemia studies) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies specific for H3K27ac, MYC, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by CBP/p300 inhibition and a typical experimental workflow for inhibitor characterization.
Caption: this compound inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation, decreased oncogene expression, and ultimately, cell growth inhibition and apoptosis.
Caption: A typical workflow for the characterization of a novel bromodomain inhibitor like this compound, progressing from biochemical screening to cellular and in vivo validation.
References
A Proposed Framework for the Cross-Laboratory Validation of UMB298's Effects
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for the cross-laboratory validation of UMB298, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Due to the current lack of published cross-laboratory validation studies for this compound, this document outlines a comprehensive strategy to objectively assess its performance and reproducibility against alternative compounds. The provided experimental protocols, data presentation templates, and logical workflows are designed to facilitate a standardized comparison of this compound's effects across different research settings.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the bromodomains of CBP and p300, which are highly similar histone acetyltransferases (HATs) that function as transcriptional co-activators for numerous cellular processes.[1][2] The bromodomain of CBP/p300 recognizes acetylated lysine residues on histones and other proteins, a key step in the activation of gene transcription.[2]
In the context of acute myeloid leukemia (AML), CBP/p300 plays a crucial role in the expression of oncogenes such as MYC.[1] By binding to acetylated histones at enhancer and promoter regions, CBP/p300 promotes a chromatin state that is permissive for transcription. A key target of its acetyltransferase activity is Histone 3 at lysine 27 (H3K27), and the resulting acetylation (H3K27ac) is a well-established mark of active enhancers.[3]
This compound exerts its anti-leukemic effects by competitively inhibiting the CBP/p300 bromodomain, preventing it from binding to acetylated histones. This leads to a reduction in H3K27ac levels, causing chromatin condensation and subsequent downregulation of target genes, including the proto-oncogene MYC. The depletion of MYC, a critical driver of proliferation in many cancers, is a hallmark of CBP/p300 inhibition and contributes to the anti-cancer effects of this compound.
Caption: this compound Signaling Pathway.
Proposed Experimental Workflow for Cross-Laboratory Validation
To ensure the reproducibility of this compound's effects, a standardized experimental workflow is essential. The following diagram outlines a proposed workflow for a cross-laboratory validation study.
Caption: Cross-Laboratory Validation Workflow.
Comparison with Alternative Compounds
A crucial aspect of this validation guide is the comparison of this compound with other compounds targeting the CBP/p300 bromodomain. This provides a benchmark for its potency and selectivity.
| Compound | Target | Reported IC50 for CBP (nM) | Reported IC50 for BRD4 (nM) | Selectivity (BRD4/CBP) |
| This compound | CBP/p300 Bromodomain | 72 | 5193 | ~72-fold |
| SGC-CBP30 | CBP/p300 Bromodomain | 21 | >100,000 | >4760-fold |
| I-CBP112 | CBP/p300 Bromodomain | 38 | 30,000 | ~790-fold |
| JQ1 | BET Bromodomain | >50,000 | 77 | N/A (BET selective) |
Note: IC50 values can vary between studies and assay conditions. The values presented here are for comparative purposes.
Hypothetical Cross-Laboratory Data Comparison
The following tables represent templates for summarizing quantitative data from a cross-laboratory study.
Table 1: Comparison of IC50 Values (nM) in MOLM-13 cells
| Laboratory | This compound | SGC-CBP30 | I-CBP112 |
| Lab A | 85 | 25 | 45 |
| Lab B | 79 | 22 | 41 |
| Lab C | 81 | 28 | 50 |
| Average | 81.7 | 25 | 45.3 |
| Std. Dev. | 3.06 | 3.0 | 4.51 |
Table 2: Percentage Reduction in H3K27ac and MYC Protein Levels (at 1 µM concentration)
| Laboratory | This compound (% H3K27ac) | This compound (% MYC) | SGC-CBP30 (% H3K27ac) | SGC-CBP30 (% MYC) |
| Lab A | 65 | 70 | 80 | 85 |
| Lab B | 68 | 75 | 82 | 88 |
| Lab C | 62 | 68 | 78 | 83 |
| Average | 65 | 71 | 80 | 85.3 |
| Std. Dev. | 3.0 | 3.61 | 2.0 | 2.52 |
Detailed Experimental Protocols
Standardized protocols are critical for ensuring the comparability of data across different laboratories.
1. Cell Viability Assay (MTS Assay)
-
Cell Line: MOLM-13 (or other relevant AML cell line).
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.
-
Prepare serial dilutions of this compound and alternative compounds in DMSO, with a final DMSO concentration not exceeding 0.1%.
-
Add the compounds to the cells and incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values using non-linear regression analysis.
-
2. Western Blot for H3K27ac and MYC
-
Procedure:
-
Treat MOLM-13 cells with the desired concentrations of this compound and alternative compounds for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against H3K27ac, MYC, and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Logical Framework for Data Interpretation
The outcomes of the cross-laboratory validation study can be interpreted using a logical framework to guide further development and application of this compound.
Caption: Logical Framework for Data Interpretation.
This guide provides a robust framework for the cross-laboratory validation of this compound. By adhering to these standardized protocols and data analysis templates, researchers can generate high-quality, reproducible data to confidently assess the therapeutic potential of this promising CBP/p300 bromodomain inhibitor.
References
UMB298 vs. Pan-Bromodomain Inhibitors: A Comparative Selectivity Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of epigenetic modulators has opened new avenues in therapeutic development. Bromodomains, as "readers" of histone acetylation marks, are critical regulators of gene transcription and have emerged as promising drug targets. Small molecule inhibitors targeting these domains are broadly classified based on their selectivity profiles. This guide provides a detailed comparison of UMB298, a selective CBP/p300 inhibitor, with pan-bromodomain inhibitors that target the Bromodomain and Extra-Terminal (BET) family of proteins.
Executive Summary
This compound is a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, demonstrating a distinct selectivity profile compared to pan-BET bromodomain inhibitors such as JQ1, I-BET762, and PFI-1. While pan-BET inhibitors exhibit broad activity across the BET family (BRD2, BRD3, BRD4, and BRDT), this compound shows preferential inhibition of CBP/p300, offering a more targeted approach to modulating gene expression. This guide presents a comparative analysis of their selectivity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of this compound and representative pan-BET inhibitors across a panel of bromodomains. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating higher potency.
| Bromodomain Target | This compound (IC50, nM) | (+)-JQ1 (IC50/Kd, nM) | I-BET762 (IC50/Kd, nM) | PFI-1 (IC50/Kd, nM) |
| CBP | 72[1] | >10,000 (IC50)[2] | No activity | Negligible activity |
| p300 | Potent inhibitor | - | No activity | Negligible activity |
| BRD2 (BD1) | - | 128 (Kd)[2] | 32.5 (IC50)[3] | 98 (IC50) |
| BRD2 (BD2) | - | - | - | - |
| BRD3 (BD1) | - | 59.5 (Kd) | 42.4 (IC50) | - |
| BRD3 (BD2) | - | 82.0 (Kd) | - | - |
| BRD4 (BD1) | 5193 | 77 (IC50) / 49.0 (Kd) | 36.1 (IC50) | 220 (IC50) / 136 (Kd) |
| BRD4 (BD2) | - | 33 (IC50) / 90.1 (Kd) | - | 303 (Kd) |
| BRDT (BD1) | - | 190.1 (Kd) | - | - |
| Other (Non-BET) | - | Negligible activity | No activity at BAZ2B, SP140, ATAD2, PCAF | Negligible activity |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental assays and conditions. The data clearly illustrates the contrasting selectivity profiles, with this compound targeting CBP/p300 and the others potently inhibiting the BET family.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on various biophysical and biochemical assays. Below are detailed methodologies for key experiments cited in the characterization of these compounds.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is commonly used to measure the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein by a test inhibitor.
-
Principle: The assay utilizes two types of beads: streptavidin-coated donor beads that bind to the biotinylated histone peptide and glutathione-coated acceptor beads that bind to the GST-tagged bromodomain. When the bromodomain and histone peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the nearby acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
-
Protocol Outline:
-
Reagent Preparation: All reagents, including the GST-tagged bromodomain protein, biotinylated histone peptide, and test compound, are diluted in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Incubation: The bromodomain protein, biotinylated histone peptide, and varying concentrations of the inhibitor are incubated together in a microplate to allow for binding competition.
-
Bead Addition: Glutathione acceptor beads are added, followed by streptavidin donor beads.
-
Signal Detection: After a final incubation period in the dark, the plate is read on an AlphaScreen-capable microplate reader to measure the luminescent signal.
-
Data Analysis: The IC50 values are calculated by plotting the signal intensity against the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing a macromolecule (bromodomain). The magnitude of the heat change is proportional to the amount of binding that occurs.
-
Protocol Outline:
-
Sample Preparation: The purified bromodomain protein and the inhibitor are prepared in an identical, low-ionization enthalpy buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the inhibitor are made into the protein solution.
-
Heat Measurement: The instrument records the heat change after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters (Kd, ΔH, and n).
-
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, which indicates a direct interaction and stabilization of the protein.
-
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. A ligand that binds to and stabilizes the protein will increase its melting temperature.
-
Protocol Outline:
-
Reaction Setup: The purified bromodomain protein is mixed with the fluorescent dye and the test compound in a suitable buffer.
-
Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
Fluorescence Measurement: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the unfolding transition in the fluorescence curve. The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control is calculated.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling consequences of selective CBP/p300 inhibition versus pan-BET inhibition.
Caption: Selective vs. Pan-Bromodomain Inhibition Mechanisms.
Caption: Experimental Workflow for Bromodomain Inhibitor Characterization.
References
In Vivo Validation of UMB298's Anti-Tumor Activity: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo anti-tumor activity of UMB298 and other selective CBP/p300 bromodomain inhibitors. While in vitro studies have positioned this compound as a promising anti-cancer agent, particularly for acute myeloid leukemia (AML), a comprehensive evaluation of its in vivo efficacy is crucial for its progression in drug development. This document summarizes the available in vivo data for comparable CBP/p300 inhibitors to offer a predictive context for this compound's potential performance and outlines standard experimental protocols for such validation.
This compound: An Overview
This compound is a selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases that play a critical role in the regulation of gene transcription. Dysregulation of CBP/p300 activity is implicated in various cancers, making them attractive therapeutic targets. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, such as MOLM13 in acute myeloid leukemia.[1] It exhibits selectivity for CBP over other bromodomain-containing proteins like BRD4, with reported IC50 values of 72 nM for CBP and 5193 nM for BRD4.[1]
As of the latest available information, specific in vivo data on the anti-tumor activity of this compound, including tumor growth inhibition and survival benefit in animal models, has not been publicly disclosed. Therefore, this guide presents in vivo data from other well-characterized CBP/p300 inhibitors to provide a benchmark for potential efficacy.
Comparative In Vivo Efficacy of CBP/p300 Inhibitors
The following table summarizes the in vivo anti-tumor activity of selected CBP/p300 inhibitors that serve as relevant alternatives to this compound.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Citations |
| CCS1477 | Castration-Resistant Prostate Cancer (CRPC) | 22RV1 Xenograft | 10mg/kg or 20mg/kg qd; 30mg/kg qod (oral) | Complete TGI over 28 days | Sustained tumor growth inhibition even after cessation of treatment.[1][2] |
| CCS1477 | Acute Myeloid Leukemia (AML) & Multiple Myeloma (MM) | MOLM-16 (AML) & OPM-2 (MM) Xenografts | 20mg/kg qd (oral) | Dose-dependent tumor growth reduction with regressions at the highest dose.[3] | Showed superior TGI compared to azacitidine or cytarabine in the MOLM-16 model. |
| A-485 | Castration-Resistant Prostate Cancer (CRPC) | LuCaP-77 CR Xenograft | Twice daily (intraperitoneal) | 54% TGI after 21 days | Induced a decrease in AR-dependent gene expression in vivo. |
| A-485 | Growth Hormone Pituitary Adenoma | GH3 Xenograft | 50mg/kg or 100mg/kg | Up to 61.41% TGI (by weight) | Significantly inhibited tumor growth and growth hormone secretion. |
| A-485 | Diffuse Large B-cell Lymphoma (DLBCL) | DLBCL Xenograft | Intraperitoneal injections | Significant decrease in tumor progression and weight | Demonstrated potent antitumor effects both in vitro and in vivo. |
| GNE-781 | Acute Myeloid Leukemia (AML) | MOLM-16 Xenograft | 3, 10, and 30 mg/kg | 73%, 71%, and 89% TGI respectively | Demonstrated significant, dose-dependent anti-tumor activity. |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of in vivo anti-tumor activity. Below are generalized protocols for key experiments typically employed in the preclinical validation of compounds like this compound.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MOLM-16 for AML, 22RV1 for prostate cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Survival Analysis: Animals are monitored for survival, and Kaplan-Meier curves are generated to assess any survival benefit.
-
Biomarker Analysis: At the end of the study, tumors may be excised for analysis of target engagement and downstream effects (e.g., levels of H3K27ac, MYC expression).
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: In Vivo Xenograft Workflow.
Conclusion
This compound holds promise as a selective CBP/p300 bromodomain inhibitor. However, the absence of publicly available in vivo efficacy data makes a direct comparison with established alternatives challenging. The provided data on compounds like CCS1477, A-485, and GNE-781 highlight the potential for significant anti-tumor activity in relevant preclinical models. Rigorous in vivo studies, following standardized protocols as outlined, will be imperative to validate the therapeutic potential of this compound and determine its competitive standing in the landscape of CBP/p300 inhibitors. Researchers and drug development professionals are encouraged to await and critically evaluate forthcoming in vivo data for this compound.
References
- 1. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the in vivo characteristics of acute myeloid leukemia cells behavior by intravital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the in vivo characteristics of acute myeloid leukemia cells behavior by intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of CBP/p300 Inhibitors in Preclinical Acute Myeloid Leukemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the long-term efficacy of novel therapeutic agents targeting the CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases that are critical for the proliferation and survival of acute myeloid leukemia (AML) cells. While specific long-term preclinical data for the selective CBP/p300 bromodomain inhibitor UMB298 is not yet publicly available, this document will utilize representative data from other well-characterized CBP/p300 inhibitors to illustrate the methodologies and expected outcomes of such an assessment. We will also draw comparisons with the current standard-of-care agent, Venetoclax, to provide a relevant clinical context.
Mechanism of Action: Targeting Transcriptional Co-activators in AML
CBP and p300 are essential transcriptional co-activators that play a pivotal role in the regulation of gene expression. In AML, these proteins are often hijacked by oncogenic fusion proteins or transcription factors to drive the expression of genes that promote leukemic cell growth, survival, and differentiation block.
This compound and similar compounds are small molecule inhibitors that specifically target the bromodomain of CBP and p300. This domain is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a key step in transcriptional activation. By inhibiting the CBP/p300 bromodomain, these drugs disrupt the assembly of transcriptional machinery at key oncogenes, such as MYC, leading to their downregulation. This, in turn, induces cell cycle arrest and apoptosis in AML cells.
Below is a diagram illustrating the proposed signaling pathway affected by CBP/p300 inhibitors.
Preclinical Models for Long-Term Efficacy Studies
The selection of an appropriate preclinical model is crucial for evaluating the long-term therapeutic potential of a drug. For AML, the most commonly utilized models are:
-
Cell Line-Derived Xenografts (CDX): Human AML cell lines, such as MOLM-13 (which harbors an FLT3-ITD mutation) and MV4-11, are injected into immunodeficient mice. These models are highly reproducible and cost-effective for initial efficacy and survival studies.
-
Patient-Derived Xenografts (PDX): Primary AML cells from patients are directly engrafted into immunodeficient mice. PDX models better recapitulate the heterogeneity and genetic complexity of human AML, providing a more clinically relevant assessment of drug efficacy.
Comparative Efficacy Data (Representative)
The following tables present hypothetical but representative long-term efficacy data for a selective CBP/p300 inhibitor, here termed "CBP/p300-i," in comparison to a vehicle control and the BCL-2 inhibitor, Venetoclax. This data is illustrative of what would be expected from a robust preclinical study.
Table 1: Tumor Growth Inhibition in a MOLM-13 Subcutaneous Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 28 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | Daily, p.o. | 1500 ± 150 | 0 |
| CBP/p300-i | 50 mg/kg, daily, p.o. | 450 ± 75 | 70 |
| Venetoclax | 100 mg/kg, daily, p.o. | 600 ± 90 | 60 |
Table 2: Survival Analysis in a Systemic MOLM-13 Xenograft Model
| Treatment Group | Dosing Regimen | Median Survival (Days) | Percent Increase in Lifespan (%) |
| Vehicle | Daily, p.o. | 25 | 0 |
| CBP/p300-i | 50 mg/kg, daily, p.o. | 45 | 80 |
| Venetoclax | 100 mg/kg, daily, p.o. | 40 | 60 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical data. Below are representative protocols for the key experiments cited.
1. Cell Line Culture
-
Cell Line: MOLM-13 (human acute myeloid leukemia)
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell viability and density are monitored regularly using a hemocytometer and trypan blue exclusion.
2. In Vivo Xenograft Model
-
Animal Strain: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation (Subcutaneous): 1 x 10^7 MOLM-13 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Cell Implantation (Systemic): 5 x 10^6 MOLM-13 cells in 200 µL of sterile PBS are injected intravenously via the tail vein.
-
Treatment: Once tumors in the subcutaneous model reach an average volume of 100-150 mm³, or 7 days post-injection in the systemic model, mice are randomized into treatment groups. Drugs are administered daily via oral gavage.
-
Monitoring: For the subcutaneous model, tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²). For the systemic model, animal body weight and clinical signs of disease are monitored daily. Survival is the primary endpoint.
3. Assessment of Tumor Burden
-
Bioluminescence Imaging (for systemic models with luciferase-expressing cells): Mice are injected intraperitoneally with D-luciferin (150 mg/kg) and imaged using an in vivo imaging system. The total flux (photons/sec) is quantified to determine tumor burden.
-
Flow Cytometry: At the end of the study, bone marrow and spleen are harvested, and single-cell suspensions are prepared. Cells are stained with fluorescently labeled antibodies against human CD45 to quantify the percentage of human leukemic cells.
Experimental Workflow
The following diagram outlines the typical workflow for a long-term preclinical efficacy study.
Comparative Transcriptome Analysis: MALT1 Inhibition Versus CBP/p300 Bromodomain Inhibition
A detailed examination of the transcriptomic impact of targeting MALT1 paracaspase versus CBP/p300 bromodomain activity in cancer cells, providing insights into their distinct and overlapping mechanisms of action.
This guide offers a comparative analysis of the transcriptomic alterations induced by two distinct classes of targeted therapeutic agents: MALT1 paracaspase inhibitors and CBP/p300 bromodomain inhibitors. While transcriptomic data for the specific CBP/p300 inhibitor UMB298 is not publicly available, this guide will utilize data from the well-characterized CBP/p300 bromodomain inhibitor I-CBP112 as a representative of its class. This comparison will shed light on the divergent and convergent signaling pathways modulated by these inhibitors, providing valuable information for researchers in drug development and cancer biology.
Introduction to the Inhibitors
MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component of the CBM signalosome (CARMA1-BCL10-MALT1), which plays a crucial role in NF-κB signaling pathways in lymphocytes. Dysregulation of MALT1 activity is a hallmark of certain B-cell lymphomas, making it an attractive therapeutic target. MALT1 inhibitors block its proteolytic activity, thereby attenuating NF-κB signaling and inducing apoptosis in malignant B-cells.
CBP (CREB-binding protein) and p300 are highly homologous transcriptional coactivators that possess histone acetyltransferase (HAT) activity and a bromodomain for recognizing acetylated histones. They are critical regulators of gene expression, and their dysregulation is implicated in various cancers, including acute myeloid leukemia (AML). CBP/p300 bromodomain inhibitors, such as this compound and I-CBP112, prevent the "reading" of acetylated histone marks, leading to the downregulation of key oncogenes like MYC.
Comparative Transcriptomic Impact
To compare the effects of these two classes of inhibitors, we will analyze transcriptomic data from studies on a representative MALT1 inhibitor and the CBP/p300 bromodomain inhibitor I-CBP112.
MALT1 Inhibition in Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL)
Transcriptomic analysis of ABC-DLBCL cell lines treated with a MALT1 inhibitor reveals a significant downregulation of genes associated with the NF-κB signaling pathway. This includes genes involved in cell survival, proliferation, and inflammation.
CBP/p300 Bromodomain Inhibition in Acute Myeloid Leukemia (AML)
In AML cells, inhibition of the CBP/p300 bromodomain by I-CBP112 leads to a distinct transcriptomic signature. A key observed effect is the potent downregulation of the proto-oncogene MYC and its target genes. This is a critical mechanism for the anti-leukemic activity of CBP/p300 inhibitors.
The following table summarizes the key differentially expressed genes and affected pathways for each inhibitor class based on available transcriptomic data.
| Feature | MALT1 Inhibition (in ABC-DLBCL) | CBP/p300 Bromodomain Inhibition (I-CBP112 in AML) |
| Primary Target Pathway | NF-κB Signaling | MYC-driven Transcription |
| Key Downregulated Genes | NFKBIA, BCL2A1, IRF4, CCL3, CCL4 | MYC, MYC target genes (e.g., CDK4, E2F1) |
| Key Upregulated Genes | Genes related to apoptosis and cell cycle arrest | Genes associated with differentiation |
| Cellular Processes Affected | Inhibition of proliferation, induction of apoptosis, decreased inflammation | Inhibition of proliferation, induction of apoptosis, promotion of cellular differentiation |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to generate the transcriptomic data, the following diagrams are provided.
Validating UMB298's Mechanism of Action: A Comparative Guide with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
UMB298 has emerged as a selective inhibitor of the CREB-binding protein (CBP) and p300, two closely related histone acetyltransferases (HATs) that are critical transcriptional co-activators.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[3][4] This guide provides a comprehensive comparison of this compound with other CBP/p300 inhibitors, supported by experimental data, and outlines genetic approaches to validate its mechanism of action.
Unveiling the Mechanism: How this compound Works
This compound selectively targets the bromodomains of CBP and p300.[1] These bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the CBP/p300 complex to specific chromatin regions. By inhibiting the bromodomain, this compound disrupts this interaction, leading to a reduction in histone acetylation at specific loci, notably H3K27ac, and subsequent downregulation of target gene expression, including the proto-oncogene MYC. This mode of action ultimately leads to decreased cell viability in cancer cells, such as those in acute myeloid leukemia (AML).
Competitive Landscape: this compound vs. Other CBP/p300 Inhibitors
Several small molecule inhibitors targeting CBP/p300 have been developed, each with distinct properties. Below is a comparative summary of this compound and other notable inhibitors.
| Inhibitor | Target Domain | IC50 (CBP) | Selectivity over BRD4(1) | Key Cellular Effects | Reference |
| This compound | Bromodomain | 72 nM | ~72-fold | Reduces H3K27ac, MYC depletion, inhibits MOLM13 cell growth | |
| SGC-CBP30 | Bromodomain | 21 nM | ~40-fold | Reduces IL-17A secretion in Th17 cells | |
| GNE-207 | Bromodomain | 1 nM | >2500-fold | Potent suppression of MYC expression (EC50 = 18 nM in MV-4-11 cells) | |
| A-485 | HAT Domain | - | - | Suppresses p300-mediated histone acetylation and MYC transcription | |
| CCS1477 | Bromodomain | - | >200-fold | Decreases expression of AR, AR-splice variants, and c-Myc |
Genetic Validation of this compound's Mechanism of Action
Genetic approaches are paramount for unequivocally validating the on-target effects of a small molecule inhibitor. By specifically perturbing the expression or function of the target protein, researchers can ascertain whether the observed cellular phenotypes are a direct consequence of target engagement.
RNA Interference (RNAi)
CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system allows for the precise knockout of the genes encoding CBP (CREBBP) and p300 (EP300). Creating cell lines deficient in either or both of these proteins can reveal their necessity for specific cellular processes. For instance, it has been demonstrated that combined inhibition of CBP and p300 can induce synthetic lethality in certain cancer cells. Comparing the phenotype of CBP/p300 knockout cells with cells treated with this compound provides a powerful validation of the inhibitor's on-target effects.
Caption: Genetic validation workflow for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27ac
Objective: To quantify changes in H3K27 acetylation at a genome-wide level following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or DMSO (vehicle control) for the desired time.
-
Cross-linking: Fix cells with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27ac. Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome and perform peak calling to identify regions with H3K27ac enrichment. Compare the H3K27ac profiles between this compound-treated and control samples.
Western Blot for MYC Protein Levels
Objective: To determine the effect of this compound on the expression of the MYC oncoprotein.
Protocol:
-
Cell Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against MYC overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
MTT Cell Viability Assay
Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the CBP/p300 signaling pathway.
Caption: Workflow for evaluating this compound's cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
UMB298 and BET Inhibitors in Acute Myeloid Leukemia: A Comparative Analysis
In the landscape of Acute Myeloid Leukemia (AML) therapeutics, epigenetic modulators have emerged as a promising class of drugs. Among these, BET inhibitors have been the subject of extensive research. A newer agent, UMB298, which targets a different family of bromodomains, presents a distinct mechanistic approach. This guide provides a detailed comparison of this compound and representative BET inhibitors, focusing on their mechanisms of action, preclinical efficacy in AML models, and the experimental basis for these findings.
Differentiated Targeting of Bromodomains
This compound is a potent and selective inhibitor of the CBP/P300 bromodomains, demonstrating a distinct target profile compared to the well-established BET inhibitors.[1] While both target epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, their specificity dictates their downstream effects. This compound exhibits a 72-fold selectivity for CBP over the BET bromodomain family member BRD4.[1]
In contrast, BET inhibitors such as JQ1 and OTX015 are designed to bind to the bromodomains of the BET family of proteins, primarily BRD2, BRD3, and BRD4. This inhibition disrupts the recruitment of transcriptional machinery to key oncogenes.
A third class of compounds, dual BET/CBP inhibitors like NEO2734, have also been developed to simultaneously target both families of bromodomains.
Mechanism of Action: A Tale of Two Pathways
The differential targeting of bromodomains by this compound and BET inhibitors leads to distinct downstream effects on gene regulation and cellular processes in AML.
dot
Caption: Signaling pathways of this compound and BET inhibitors in AML.
Preclinical Efficacy in AML Cell Lines
Both this compound and BET inhibitors have demonstrated anti-leukemic activity in preclinical models of AML. However, their potency and the specific cellular responses they elicit can vary.
Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound, the BET inhibitor JQ1, and the dual BET/CBP inhibitor NEO2734 in various AML cell lines.
| Cell Line | This compound IC50 (nM) | JQ1 IC50 (nM) | NEO2734 IC50 (nM) |
| MOLM13 | Data not available | ~500[2] | 27 - 125[3][4] |
| MV4-11 | Data not available | Data not available | 27 - 125 |
| OCI-AML3 | Data not available | ~500 | 27 - 125 |
| HL-60 | Data not available | Data not available | 27 - 125 |
| KG-1 | Data not available | Data not available | 27 - 125 |
Note: Specific IC50 values for this compound in AML cell lines are not yet publicly available in the reviewed literature.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.
-
This compound: While this compound has been shown to inhibit the growth of MOLM13 cells, detailed studies on its apoptosis-inducing capabilities are not yet widely published.
-
BET Inhibitors (JQ1): JQ1 has been demonstrated to induce apoptosis in various AML cell lines, including OCI-AML3 and MOLM13, in a dose-dependent manner.
-
Dual BET/CBP Inhibitors (NEO2734): NEO2734 has been shown to efficiently induce apoptosis in a panel of AML cell lines.
Effects on Key Oncogenes
The downregulation of key oncogenes is a hallmark of the mechanism of action for both this compound and BET inhibitors.
-
This compound: In MOLM13 AML cells, this compound treatment leads to a reduction in the histone mark H3K27ac and subsequent depletion of the MYC oncoprotein.
-
BET Inhibitors (JQ1): A primary mechanism of BET inhibitors is the transcriptional repression of MYC and the anti-apoptotic protein BCL2.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of bromodomain inhibitors in AML.
Cell Viability Assay (MTT Assay)
dot
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: AML cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound, JQ1) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (typically 48 to 96 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
dot
Caption: Workflow for an Annexin V/PI apoptosis assay.
-
Cell Treatment: AML cells are treated with the desired concentrations of the inhibitor for a specified time.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for MYC Protein Levels
dot
Caption: Workflow for Western blotting of MYC protein.
-
Cell Lysis: AML cells are treated with the inhibitor, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the MYC protein.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the MYC protein band is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound represents a novel approach to targeting epigenetic pathways in AML by selectively inhibiting CBP/P300 bromodomains. This mechanism is distinct from that of BET inhibitors, which target the BRD protein family. While both classes of inhibitors have demonstrated preclinical activity against AML, a direct, comprehensive comparison of their efficacy is pending the publication of more extensive data for this compound. The availability of dual BET/CBP inhibitors like NEO2734 further underscores the therapeutic potential of targeting multiple bromodomain families in AML. Future studies directly comparing these agents in various AML subtypes will be crucial for defining their respective roles in the evolving landscape of AML treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of UMB298's Therapeutic Potential: A Comparative Guide for Researchers
In the rapidly evolving landscape of epigenetic modulators, the selective inhibition of CREB-binding protein (CBP) and p300 histone acetyltransferases has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides an objective comparison of UMB298, a CBP/p300 bromodomain inhibitor, with other notable alternatives in the field. The following sections present a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Analysis of CBP/p300 Bromodomain Inhibitors
The therapeutic potential of this compound and its counterparts is primarily assessed by their potency, selectivity, and cellular activity. The following table summarizes key quantitative data for this compound and three other CBP/p300 inhibitors: I-CBP112, GNE-207, and FT-7051.
| Compound | Target | IC50 (nM) | Selectivity | Cell-Based Assay | EC50 (nM) | Cell Line |
| This compound | CBP | 72 | ~72-fold vs. BRD4 (IC50 = 5193 nM) | MYC Expression | Not specified | MOLM13 |
| I-CBP112 | CBP | 142-170 | Selective over a panel of bromodomains including ATAD2, BAZ2B, BRD2, BRD4, PB1, PCAF, PHIP, and TIF1α.[1] | H3K56ac Displacement | 170 | Not specified |
| p300 | 625 | |||||
| GNE-207 | CBP | 1 | >2500-fold vs. BRD4 (IC50 = 3100 nM) | MYC Expression | 18 | MV-4-11 |
| FT-7051 | CBP/p300 | Not specified | Potent and selective | Antiproliferative activity | Not specified | AR-positive prostate cancer cell lines |
Mechanism of Action: Targeting the CBP/p300 Bromodomain
This compound and its alternatives function by competitively binding to the bromodomain of CBP and p300. This domain is responsible for recognizing acetylated lysine residues on histones and other proteins, a crucial step in the activation of gene transcription. By inhibiting this interaction, these compounds can modulate the expression of key oncogenes, such as MYC, leading to cell growth inhibition and differentiation in cancer cells.
The signaling pathway below illustrates the mechanism of action of CBP/p300 bromodomain inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound and its alternatives.
Cell Viability and Proliferation Assay (CCK-8)
This assay is used to determine the effect of the inhibitors on the viability and proliferation of cancer cell lines, such as the acute myeloid leukemia cell line MOLM13.
Protocol:
-
Cell Seeding: Seed MOLM13 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
MYC Expression Assay (Luciferase Reporter Assay)
This assay quantifies the effect of CBP/p300 inhibitors on the transcriptional activity of MYC, a key downstream target.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a MYC-responsive firefly luciferase reporter vector and a constitutively expressed Renilla luciferase vector (for normalization).
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the CBP/p300 inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control to determine the EC50 value.
Histone H3 Acetylation Assay (Western Blot)
This assay is used to confirm the on-target effect of the inhibitors by measuring the levels of acetylated histone H3.
Protocol:
-
Cell Treatment: Treat cells (e.g., MOLM13) with the test compound for a specific duration.
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K27). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3) to determine the change in acetylation levels.
Conclusion
This compound demonstrates clear potential as a selective CBP/p300 bromodomain inhibitor. Its ability to inhibit the growth of AML cells and modulate MYC expression underscores its therapeutic relevance. The comparative data presented in this guide positions this compound alongside other key inhibitors in this class. For researchers and drug development professionals, the provided experimental protocols offer a framework for the independent verification and further exploration of this compound and related compounds. Future investigations should aim to establish a more comprehensive selectivity profile for this compound and evaluate its efficacy in in vivo models of acute myeloid leukemia.
References
UMB298 in Patient-Derived Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of CBP/p300 inhibitors in patient-derived xenograft (PDX) models, with a focus on the selective inhibitor UMB298. While specific in vivo performance data for this compound in PDX models is not publicly available in peer-reviewed literature, this document summarizes the existing knowledge on this compound's cellular activity and provides a comparative context using data from other CBP/p300 inhibitors that have been evaluated in PDX models.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2] These proteins are critical regulators of gene expression and are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1] this compound has demonstrated significant in vitro activity, including the inhibition of cancer cell growth and the downregulation of key oncogenic signaling pathways.[1][3]
Performance of CBP/p300 Inhibitors in PDX Models: A Comparative Landscape
Due to the absence of published this compound data in PDX models, this section presents data from a comparable CBP/p300 inhibitor, CCS1477 (inobrodib) , to illustrate the potential anti-tumor efficacy of this class of drugs in a clinically relevant preclinical setting. CCS1477 is a potent and selective inhibitor of the p300/CBP bromodomains.
Table 1: Performance of CCS1477 in a Castration-Resistant Prostate Cancer (CRPC) PDX Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Key Biomarker Changes | Reference |
| Vehicle | - | - | - | |
| CCS1477 | 20 mg/kg, once daily | Increased median time to 300% tumor growth from 38 to 56 days | Reduction in AR and C-MYC signaling |
Experimental Protocols
While a specific protocol for this compound in PDX models is not available, a general methodology for evaluating a CBP/p300 inhibitor in a solid tumor PDX model is outlined below, based on established practices.
1. PDX Model Establishment:
-
Tumor fragments from a patient with the cancer of interest (e.g., castration-resistant prostate cancer) are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor growth is monitored, and when tumors reach a specified volume (e.g., 150 mm³), the mice are randomized into treatment and control groups.
2. Drug Administration:
-
The investigational drug (e.g., CCS1477) is formulated for oral administration.
-
The drug is administered daily or on a specified schedule (e.g., 20 mg/kg, once daily) to the treatment group.
-
The control group receives the vehicle solution.
3. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is typically used to calculate tumor volume.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for biomarker analysis.
4. Biomarker Analysis:
-
Excised tumors can be analyzed by methods such as RNA sequencing, Western blotting, and immunohistochemistry to assess the on-target effects of the drug. For a CBP/p300 inhibitor, this would include measuring the expression levels of target genes like MYC and androgen receptor (AR) signaling components.
Visualizations
Signaling Pathway of CBP/p300 Inhibition
The following diagram illustrates the proposed mechanism of action for CBP/p300 bromodomain inhibitors like this compound.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for PDX Model Evaluation
This diagram outlines a typical workflow for assessing the efficacy of a compound like this compound in a patient-derived xenograft model.
Caption: Workflow for in vivo drug evaluation.
References
Safety Operating Guide
Navigating the Disposal of UMB298: A Guide for Laboratory Professionals
UMB298 is a potent and selective inhibitor of the CBP/P300 bromodomains, supplied as a white to light yellow solid.[1] Its solubility in DMSO is a key consideration for its handling and eventual disposal.[1] As with any potent bioactive compound, this compound should be treated as hazardous chemical waste.
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative thresholds and parameters relevant to the management of hazardous chemical waste in a laboratory setting. These are general guidelines and may vary based on institutional and local regulations.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation (Satellite Area) | 55 gallons | [2][3] |
| Maximum Acutely Toxic Waste Accumulation (P-list) | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Regulated Corrosive Waste (Aqueous Solutions) | pH ≤ 2 or pH ≥ 12.5 | |
| Regulated Ignitable Waste (Liquids) | Flash point < 140°F |
Experimental Protocols: General Chemical Waste Disposal
The proper disposal of this compound, in the absence of specific instructions, should follow the established protocols for hazardous chemical waste. The following methodology is a synthesis of best practices from various institutional safety guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Designated hazardous waste container (clearly labeled)
-
Secondary containment bin
-
Hazardous waste labels
Procedure:
-
Waste Identification and Classification: Treat all this compound, including pure compound and any solutions, as hazardous chemical waste.
-
Containerization:
-
Place solid this compound waste into a designated, sealable, and chemically compatible container.
-
For solutions of this compound in solvents like DMSO, use a separate, clearly labeled container for liquid waste. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents (e.g., "this compound in DMSO")
-
The approximate concentration and quantity
-
The date of accumulation start
-
The generating lab's information (Principal Investigator, room number, contact information)
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
The container must be kept in a secondary containment bin to prevent spills.
-
Ensure the container is always closed except when adding waste.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for chemically contaminated glassware or plasticware.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling UMB298
Essential Safety and Logistical Information for Handling UMB298
Disclaimer: No comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 2266569-73-5) is publicly available. The following guidance is based on general principles for handling potent, small-molecule inhibitors and publicly available data on related compounds. Researchers must exercise caution and perform their own risk assessments based on the specific experimental conditions.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective CBP/P300 bromodomain inhibitor. The information is intended to provide immediate, procedural guidance for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a cautious approach is warranted. Assume the compound is potent and potentially hazardous. The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan
A clear operational plan is critical to ensure the safe handling and storage of this compound.
Engineering Controls
| Control | Purpose |
| Chemical Fume Hood | To prevent inhalation of the compound. |
| Ventilated Enclosure | For weighing and handling of the solid compound. |
| Safety Shower & Eyewash Station | Must be readily accessible in case of accidental exposure. |
Storage
| Parameter | Recommendation |
| Temperature | Store at -20°C. |
| Container | Tightly sealed, clearly labeled container. |
| Location | A designated, secure area with restricted access. |
| Incompatibilities | Store away from strong oxidizing agents. |
Experimental Workflow
The following diagram outlines a general workflow for handling a potent small molecule inhibitor like this compound.
General workflow for handling potent small molecule inhibitors.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to others.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a sealed, labeled container as hazardous chemical waste. |
| This compound Solutions | Collect in a sealed, labeled, and chemically compatible container as hazardous liquid waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Bag and dispose of as hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[1][2]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE, including respiratory protection. For large spills, or if you are not trained, contact your institution's EHS department immediately. |
Health Hazard Information (Based on Class of Compound)
While specific data for this compound is unavailable, preclinical safety studies of other CBP/p300 inhibitors have shown potential for adverse effects. For example, the CBP/p300 inhibitor GNE-781 was generally tolerated in preclinical studies but showed marked effects on thrombopoiesis (platelet formation) and also had deleterious effects on gastrointestinal and reproductive tissues.[3] It is prudent to assume that this compound may have similar target organ toxicities.
It is imperative that all personnel handling this compound are trained on its potential hazards and the procedures outlined in this document. This guidance should be supplemented with institution-specific safety protocols and a thorough review of any new information that becomes available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
